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M3541

Cat. No.: B1574649
Attention: For research use only. Not for human or veterinary use.
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Description

M3541 is a potent, selective, orally active ATM inhibitor with potential chemo-/radio-sensitizing and antineoplastic activities. M-3541 targets and binds to ATM, thereby inhibiting the kinase activity of ATM and ATM-mediated signaling. This prevents DNA damage checkpoint activation, disrupts DNA damage repair, induces tumor cell apoptosis, and leads to cell death of ATM-overexpressing tumor cells. In addition, M 3541 sensitizes tumor cells to chemo- and radiotherapy. ATM, a serine/threonine protein kinase, is upregulated in a variety of cancer cell types;  it is activated in response to DNA damage and plays a key role in DNA-strand repair.

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

M3541;  M 3541;  M-3541; 

Origin of Product

United States

Foundational & Exploratory

M3541: A Technical Guide to its Mechanism of Action as a Potent and Selective ATM Kinase Inhibitor in DNA Repair

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the mechanism of action of M3541, a potent and selective small-molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. Contrary to initial inquiries which suggested a role as a USP1 inhibitor, extensive preclinical data unequivocally identify ATM as the primary target of this compound. This document will detail the core function of this compound in the context of DNA damage response (DDR), present quantitative data on its potency and selectivity, provide detailed protocols for key experimental assays, and visualize the relevant biological pathways and experimental workflows.

This compound was developed as an ATP-competitive inhibitor of ATM, a critical protein kinase that orchestrates the cellular response to DNA double-strand breaks (DSBs)[1][2]. By inhibiting ATM, this compound effectively suppresses DSB repair and abrogates cell cycle checkpoints, leading to the potentiation of DNA-damaging agents such as ionizing radiation (IR) and certain chemotherapies[3]. This guide will serve as a comprehensive resource for understanding the preclinical profile of this compound and its potential applications in cancer therapy.

Core Mechanism of Action: Inhibition of ATM-Mediated DNA Repair

Upon the induction of DNA double-strand breaks, ATM is activated and initiates a signaling cascade that coordinates DNA repair, cell cycle arrest, and, in cases of extensive damage, apoptosis. This compound exerts its effects by directly inhibiting the kinase activity of ATM, thereby preventing the phosphorylation of its downstream substrates.

The key consequences of ATM inhibition by this compound include:

  • Suppression of Homologous Recombination (HR): ATM is a central regulator of HR, a major pathway for the high-fidelity repair of DSBs. By blocking ATM, this compound prevents the phosphorylation of key HR proteins, leading to impaired DNA repair.

  • Abrogation of Cell Cycle Checkpoints: ATM activation leads to the phosphorylation of checkpoint kinases such as CHK2, which in turn mediate cell cycle arrest at the G1/S and G2/M transitions. This compound prevents this arrest, causing cells with damaged DNA to proceed through the cell cycle, often resulting in mitotic catastrophe and cell death[3].

  • Sensitization to DNA-Damaging Agents: By crippling the cell's ability to repair DSBs, this compound synergistically enhances the cytotoxic effects of ionizing radiation and chemotherapeutic agents that induce this type of DNA damage[3].

The following diagram illustrates the central role of ATM in the DNA damage response and the point of intervention for this compound.

cluster_0 DNA Double-Strand Break (DSB) cluster_1 ATM Signaling Cascade cluster_2 Cellular Response DNA_DSB DNA Double-Strand Break ATM ATM (inactive) ATM_active ATM (active) ATM->ATM_active DSB CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates This compound This compound This compound->ATM_active inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair (Homologous Recombination) BRCA1->DNA_Repair Cell_Culture 1. Cell Culture (e.g., A549) Treatment 2. Treatment - this compound - DNA Damage (IR) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Protein Transfer (to membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody (e.g., anti-pATM) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection & Imaging Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

References

In-Depth Technical Guide: Biological Targets of the ATM Inhibitor M3541

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

M3541 is a potent and highly selective, ATP-competitive inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR). With an IC50 of 0.25 nM in cell-free assays, this compound effectively targets the core of the DDR signaling cascade initiated by DNA double-strand breaks (DSBs).[1][2] This inhibition prevents the autophosphorylation and activation of ATM, thereby abrogating downstream signaling to key effector proteins including CHK2, KAP1, and p53. The primary consequence of this compound's activity is the suppression of DSB repair, leading to the accumulation of unresolved DNA damage. This targeted mechanism of action underpins the potent synergy of this compound with DNA-damaging agents, such as ionizing radiation and certain chemotherapies, positioning it as a promising anti-cancer therapeutic. Preclinical studies have consistently demonstrated that this compound sensitizes a broad range of cancer cell lines to radiotherapy, both in vitro and in vivo, leading to enhanced tumor cell killing and, in some cases, complete tumor regression in xenograft models.[3] Despite promising preclinical data, a Phase I clinical trial of this compound in combination with palliative radiotherapy was discontinued due to a lack of dose-response and a non-optimal pharmacokinetic profile.

Core Biological Target: ATM Kinase

The principal biological target of this compound is the Ataxia Telangiectasia Mutated (ATM) kinase . ATM is a serine/threonine protein kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[4] It plays a central role in the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ATM kinase.[2] By binding to the ATP-binding pocket of the ATM kinase domain, this compound prevents the transfer of a phosphate group from ATP to ATM's substrates. This direct inhibition blocks the initiation of the ATM-mediated signaling cascade at its origin.

Potency and Selectivity

This compound is a sub-nanomolar inhibitor of ATM, demonstrating high potency in biochemical assays. The selectivity of this compound is a key feature, with minimal activity against other closely related kinases in the PIKK family, ensuring a targeted therapeutic effect and minimizing off-target toxicities.

Table 1: In Vitro Potency and Selectivity of this compound Against PIKK Family Kinases

KinaseIC50 (nM)Fold Selectivity vs. ATM
ATM 0.25 1
DNA-PK>60-fold higher than ATM>60
mTOR>60-fold higher than ATM>60
ATR>60-fold higher than ATM>60
PI3K isoforms>60-fold higher than ATM>60

Data compiled from multiple sources.[3]

A broader screening of this compound against a panel of 292 human kinases revealed remarkable selectivity, with an IC50 of >100 nM for 99.3% of the kinases tested.[5] The only other kinases significantly inhibited were ARK5, FMS, FMSY969C, and CLK2.[3]

Downstream Biological Targets and Signaling Pathways

Inhibition of ATM by this compound leads to the suppression of its downstream signaling pathways, preventing the activation of key effector proteins involved in cell cycle control and DNA repair.

Key Downstream Effectors
  • Checkpoint Kinase 2 (CHK2): A primary substrate of ATM, CHK2 is a critical signal transducer in the DNA damage response. This compound inhibits the ATM-mediated phosphorylation of CHK2 at Threonine 68 (Thr68), preventing its activation.

  • KAP1 (TRIM28): KRAB-associated protein 1 (KAP1) is involved in chromatin remodeling at sites of DNA damage. ATM-dependent phosphorylation of KAP1 is inhibited by this compound.

  • p53: The tumor suppressor protein p53 is a key regulator of cell cycle arrest and apoptosis. This compound blocks the ATM-dependent phosphorylation of p53, thereby impairing the G1/S checkpoint.

Signaling Pathway Diagrams

The following diagrams illustrate the ATM signaling pathway and the points of inhibition by this compound.

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break ATM_inactive Inactive ATM Dimer DSB->ATM_inactive activates ATM_active Active ATM Monomer (p-ATM Ser1981) ATM_inactive->ATM_active autophosphorylation CHK2_inactive CHK2 ATM_active->CHK2_inactive phosphorylates KAP1_inactive KAP1 ATM_active->KAP1_inactive phosphorylates p53_inactive p53 ATM_active->p53_inactive phosphorylates This compound This compound This compound->ATM_active inhibits CHK2_active p-CHK2 (Thr68) CHK2_inactive->CHK2_active CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M checkpoints) CHK2_active->CellCycleArrest KAP1_active p-KAP1 KAP1_inactive->KAP1_active DNARepair DNA Repair KAP1_active->DNARepair p53_active p-p53 p53_inactive->p53_active p53_active->CellCycleArrest Apoptosis Apoptosis p53_active->Apoptosis Western_Blot_Workflow start Start: Cell Culture treatment Treat with this compound and/or Ionizing Radiation start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-CHK2) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis end End: Assess Protein Phosphorylation analysis->end M3541_Logic_Diagram This compound This compound inhibit_atm Inhibition of ATM Kinase Activity This compound->inhibit_atm block_dsr Blockade of Downstream Signaling (p-CHK2, p-KAP1, p-p53) inhibit_atm->block_dsr suppress_repair Suppression of DNA Double-Strand Break Repair block_dsr->suppress_repair checkpoint_abrogation Abrogation of Cell Cycle Checkpoints block_dsr->checkpoint_abrogation unrepaired_dsb Accumulation of Unrepaired DSBs suppress_repair->unrepaired_dsb checkpoint_abrogation->unrepaired_dsb mitotic_catastrophe Mitotic Catastrophe unrepaired_dsb->mitotic_catastrophe apoptosis Apoptosis mitotic_catastrophe->apoptosis radiosensitization Radiosensitization apoptosis->radiosensitization

References

M3541: A Selective ATM Kinase Inhibitor for Potentiating DNA Damaging Therapies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of M3541, a potent and selective small-molecule inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. This compound was investigated for its potential to enhance the efficacy of DNA double-strand break (DSB) inducing cancer therapies, such as radiotherapy and certain chemotherapies. This document summarizes key preclinical and clinical findings, presents detailed experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Concepts: The Role of ATM in DNA Damage Response

Ataxia telangiectasia mutated (ATM) is a primary sensor and activator of the cellular response to DNA double-strand breaks (DSBs), which are highly cytotoxic lesions.[1][2] Upon induction of DSBs by agents like ionizing radiation (IR) or topoisomerase inhibitors, ATM is activated and orchestrates a complex signaling network to initiate cell cycle arrest, DNA repair, or apoptosis.[1][2] By inhibiting ATM, this compound is designed to abrogate these critical cellular repair and survival mechanisms, thereby sensitizing cancer cells to the cytotoxic effects of DNA-damaging agents.

This compound: Potency and Selectivity

This compound has demonstrated high potency and selectivity for ATM kinase in preclinical studies. In vitro kinase assays revealed that this compound inhibits ATM activity at sub-nanomolar concentrations.[3]

Table 1: In Vitro Potency and Selectivity of this compound
KinaseIC50 (nM)Notes
ATM < 1 Highly potent inhibition.[4]
ATM0.25Cell-free assay.[5]
ATR> 100High selectivity against the related kinase ATR.[4]
DNA-PK> 100High selectivity against the related kinase DNA-PK.[4]
PI3K isoforms> 100Negligible inhibition of PI3K isoforms.[4]
mTOR> 100Negligible inhibition of mTOR.[4]

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Preclinical investigations have shown that this compound is highly selective, with an IC50 of >100 nM for 99.3% of 292 other human kinases investigated.[4]

Preclinical Efficacy of this compound

In preclinical models, this compound has been shown to effectively inhibit ATM signaling and enhance the anti-tumor activity of DNA-damaging agents.

Cellular Effects of this compound
  • Inhibition of DSB Repair: this compound suppresses the repair of ionizing radiation-induced DSBs.[3]

  • Disruption of Cell Cycle: The persistence of unrepaired DSBs leads to disruption of cell-cycle progression.[3]

  • Induction of Cell Death: this compound treatment in combination with IR results in aberrant mitotic division, polyploidy, and ultimately, cancer cell death.[3]

  • Sensitization to Radiotherapy and Chemotherapy: The inhibitor has been shown to sensitize multiple tumor cell lines to ionizing radiation and topoisomerase inhibitors in vitro.[1]

In Vivo Antitumor Activity

Oral administration of this compound in nude mice bearing human tumor xenografts, in conjunction with a clinically relevant radiation regimen, resulted in a significant enhancement of antitumor activity, including complete tumor regression.[1][6] This effect was attributed to the inhibition of ATM kinase activity and modulation of its downstream targets in the xenograft tissues.[1]

Clinical Development and Outcomes

A Phase I clinical trial (NCT03225105) was initiated to evaluate the safety, pharmacokinetics, and antitumor activity of this compound in combination with palliative radiotherapy in patients with solid tumors.[4][7][8][9]

Table 2: Summary of this compound Phase I Clinical Trial
ParameterFinding
Dosing Escalating doses from 50–300 mg administered on radiotherapy fraction days.[4][7][8][9]
Tolerability Doses up to 300 mg/fraction day were generally well tolerated.[4][7][8][9]
Dose-Limiting Toxicities One patient in the 200 mg group experienced urinary tract infection and febrile neutropenia.[4][6][7][8]
Adverse Events All patients reported at least one treatment-emergent adverse event, but none led to treatment discontinuation. No grade ≥ 4 TEAEs were reported.[4][6][7][8]
Clinical Response Three out of fifteen patients (20.0%) had a confirmed complete or partial response.[4][6][7][9]
Pharmacokinetics Total plasma levels of this compound did not increase with dose, indicating a non-optimal pharmacokinetic profile.[4][6][7][9]
Study Outcome The study was terminated early due to the absence of a dose-response relationship and the non-optimal PK profile. Further clinical development of this compound was not pursued.[4][6][7][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the evaluation of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the potency and selectivity of this compound against ATM and other kinases.

Methodology:

  • Recombinant human ATM kinase is incubated with a specific substrate peptide and ATP.

  • This compound is added at varying concentrations to determine its inhibitory effect.

  • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • For selectivity profiling, the same assay is performed with a panel of other kinases.[4]

Western Blotting for ATM Signaling

Objective: To assess the effect of this compound on the phosphorylation of ATM and its downstream targets.

Methodology:

  • Cancer cell lines (e.g., A549) are cultured to a suitable confluency.

  • Cells are pre-treated with varying concentrations of this compound for 1 hour.[3]

  • DNA damage is induced by exposing the cells to ionizing radiation (e.g., 5 Gy).[3]

  • After a specified time (e.g., 1 or 6 hours), whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.[3]

  • Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated ATM (p-ATM), total ATM, and phosphorylated downstream targets such as p-KAP1, p-CHK2, and p-p53.[10]

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for γH2AX Foci

Objective: To visualize and quantify DNA double-strand breaks.

Methodology:

  • A549 cells are seeded on coverslips and allowed to attach.

  • Cells are treated with this compound (e.g., 1 μmol/L) prior to exposure to ionizing radiation (5 Gy).[3]

  • At a specified time point post-irradiation (e.g., 24 hours), the cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.[3]

  • The cells are then incubated with a primary antibody against γH2AX, a marker for DSBs.

  • After washing, a fluorescently labeled secondary antibody is applied.

  • The cell nuclei are counterstained with DAPI.

  • The coverslips are mounted on microscope slides, and the γH2AX foci are visualized and quantified using a fluorescence microscope.[3]

P-CHK2 (Thr68) ELISA

Objective: To quantify the inhibition of ATM signaling in a panel of cancer cell lines.

Methodology:

  • A panel of ATM wild-type and mutant cancer cell lines are treated with increasing concentrations of this compound.

  • DNA damage is induced using a radiomimetic agent such as bleomycin (e.g., 10 μmol/L) for 3-6 hours.[10]

  • Whole-cell lysates are prepared.

  • The levels of phosphorylated CHK2 (p-CHK2) at threonine 68 are measured using a sandwich ELISA kit.

  • IC50 values for the inhibition of p-CHK2 are calculated for each cell line.[10]

Visualizations

ATM Signaling Pathway in Response to DNA Double-Strand Breaks

ATM_Signaling_Pathway DSB DNA Double-Strand Break (DSB) ATM_inactive ATM (inactive dimer) DSB->ATM_inactive recruits & activates ATM_active ATM (active monomer) p-ATM ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates This compound This compound This compound->ATM_active inhibits pCHK2 p-CHK2 CHK2->pCHK2 CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) pCHK2->CellCycleArrest pp53 p-p53 p53->pp53 pp53->CellCycleArrest Apoptosis Apoptosis pp53->Apoptosis pBRCA1 p-BRCA1 BRCA1->pBRCA1 DNARepair DNA Repair (Homologous Recombination) pBRCA1->DNARepair

Caption: ATM signaling cascade initiated by DNA double-strand breaks.

Experimental Workflow for Evaluating this compound's Effect on ATM Signaling

Experimental_Workflow start Start: Cancer Cell Culture (e.g., A549) pretreatment Pre-treatment with this compound (various concentrations) start->pretreatment induction Induce DNA Damage (Ionizing Radiation or Bleomycin) pretreatment->induction incubation Incubation (e.g., 1-24 hours) induction->incubation lysate Cell Lysis and Protein Quantification incubation->lysate western Western Blotting (p-ATM, p-CHK2, etc.) lysate->western if Immunofluorescence (γH2AX foci) lysate->if elisa ELISA (p-CHK2) lysate->elisa analysis Data Analysis and IC50 Calculation western->analysis if->analysis elisa->analysis

Caption: Workflow for assessing this compound's impact on ATM signaling.

Logical Relationship of this compound's Mechanism of Action

MoA cluster_atm_effects ATM-mediated Response cluster_m3541_effects Consequences of ATM Inhibition dna_damage DNA Damaging Agent (e.g., Radiotherapy) dsb DNA Double-Strand Breaks (DSBs) dna_damage->dsb atm_activation ATM Kinase Activation dsb->atm_activation repair_inhibition Inhibition of DSB Repair checkpoint_abrogation Cell Cycle Checkpoint Abrogation DNA Repair DNA Repair atm_activation->DNA Repair Cell Cycle Arrest Cell Cycle Arrest atm_activation->Cell Cycle Arrest This compound This compound This compound->atm_activation blocks This compound->DNA Repair inhibits This compound->Cell Cycle Arrest inhibits atm_inhibition ATM Kinase Inhibition cell_death Enhanced Cancer Cell Death Inhibition of DNA Repair Inhibition of DNA Repair Inhibition of DNA Repair->cell_death Checkpoint Abrogation Checkpoint Abrogation Checkpoint Abrogation->cell_death

Caption: this compound's mechanism for enhancing cancer cell death.

References

M3541: A Comprehensive Technical Guide to a Potent and Selective ATM Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M3541 is a potent, ATP-competitive, and highly selective small molecule inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. Developed as a potential anti-cancer agent, this compound functions by disrupting the cellular DNA damage response (DDR), thereby sensitizing tumor cells to the effects of DNA-damaging therapies such as radiotherapy. This technical guide provides an in-depth overview of the structural formula, physicochemical properties, mechanism of action, and preclinical data associated with this compound. Detailed experimental methodologies and a summary of the clinical development of this compound are also presented. Although its clinical development was halted, the extensive preclinical characterization of this compound provides valuable insights for the development of future ATM inhibitors.

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of signaling pathways known as the DNA Damage Response (DDR). A central regulator of the DDR is the Ataxia Telangiectasia Mutated (ATM) kinase, a serine/threonine protein kinase that is activated by DNA double-strand breaks (DSBs). Upon activation, ATM orchestrates a signaling cascade that leads to cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis. Given its critical role in cell survival following DNA damage, ATM has emerged as a promising therapeutic target in oncology. Inhibition of ATM can prevent cancer cells from repairing DNA damage induced by radiation or chemotherapy, leading to synthetic lethality and enhanced tumor cell killing.

This compound was developed as a potent and selective inhibitor of ATM kinase.[1][2] This document serves as a comprehensive technical resource on this compound, summarizing its chemical properties, biological activity, and the methodologies used in its preclinical evaluation.

Structural Formula and Physicochemical Properties

This compound is an orally bioavailable small molecule. Its structural and physicochemical properties are summarized in the tables below.

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference
IUPAC Name 3-fluoro-4-(7-methoxy-3-methyl-8-(1-methyl-1H-pyrazol-4-yl)-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)benzonitrile
Molecular Formula C23H17FN6O[2]
Molecular Weight 428.42 g/mol [2]
CAS Number 1360628-91-6[2]
Appearance Solid
Solubility Soluble in DMSO

Note: The IUPAC name was generated based on the provided chemical structure and may vary slightly depending on the nomenclature algorithm used.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of ATM kinase.[3] By binding to the ATP-binding pocket of the kinase, this compound prevents the phosphorylation of downstream ATM substrates, thereby abrogating the ATM-mediated DNA damage response. This leads to the suppression of double-strand break (DSB) repair and sensitizes cancer cells to DNA-damaging agents.[1][2]

The ATM signaling pathway is a critical component of the cellular response to DNA double-strand breaks. The pathway is initiated by the recruitment of the MRE11-RAD50-NBS1 (MRN) complex to the site of the DSB, which in turn recruits and activates ATM. Activated ATM then phosphorylates a multitude of downstream targets to orchestrate the cellular response.

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break MRN MRN Complex (MRE11/RAD50/NBS1) DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive recruits & activates ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates This compound This compound This compound->ATM_active inhibits pCHK2 p-CHK2 CHK2->pCHK2 pp53 p-p53 p53->pp53 pBRCA1 p-BRCA1 BRCA1->pBRCA1 gammaH2AX γH2AX H2AX->gammaH2AX CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) pCHK2->CellCycleArrest pp53->CellCycleArrest Apoptosis Apoptosis pp53->Apoptosis DNARepair DNA Repair (Homologous Recombination, Non-Homologous End Joining) pBRCA1->DNARepair gammaH2AX->DNARepair recruits repair factors Experimental_Workflow cluster_workflow In Vivo Efficacy Study Workflow Tumor_Implantation Tumor Cell Implantation in Immunocompromised Mice Tumor_Growth Tumor Growth to Pre-determined Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, this compound, Radiation, Combination) Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor Growth Delay, Tumor Regression) Monitoring->Endpoint

References

M3541: A Technical Overview of its Role in ATM-Mediated Cell Cycle Checkpoint Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

M3541 is a potent and highly selective, orally bioavailable small molecule inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a critical apical kinase in the DNA damage response (DDR) pathway, primarily activated by DNA double-strand breaks (DSBs). By inhibiting ATM, this compound was developed to abrogate the downstream signaling cascade that leads to cell cycle arrest and DNA repair, thereby sensitizing cancer cells to DNA-damaging agents like ionizing radiation. Preclinical studies demonstrated that this compound effectively suppresses ATM activity, impairs DSB repair, and enhances the efficacy of radiotherapy in various cancer cell lines and in vivo models.[1][2] However, a Phase I clinical trial of this compound in combination with palliative radiotherapy was terminated early due to a non-optimal pharmacokinetic profile and a lack of a clear dose-response relationship.[3] Consequently, further clinical development of this compound was discontinued.[3] This guide provides a detailed technical overview of this compound, summarizing its mechanism of action, preclinical data, and clinical findings.

Introduction to this compound and its Target: ATM Kinase

This compound was developed as a selective inhibitor of ATM kinase, a key regulator of the cellular response to DNA double-strand breaks.[2] ATM is a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family and plays a central role in maintaining genomic integrity. Upon activation by DSBs, ATM phosphorylates a multitude of downstream substrates, initiating signaling cascades that control cell cycle checkpoints, DNA repair, and apoptosis. By targeting ATM, this compound aimed to disrupt these critical cellular processes in cancer cells, thereby potentiating the cytotoxic effects of DNA-damaging therapies. Preclinical evidence showed that this compound is a highly potent inhibitor of ATM with an IC50 of less than 1 nM.[3][4]

Mechanism of Action: Disruption of Cell Cycle Checkpoint Control

This compound functions as an ATP-competitive inhibitor of ATM kinase. Its primary mechanism of action in the context of cell cycle checkpoint control is the abrogation of ATM-mediated signaling in response to DNA damage.

In a normal cellular response to ionizing radiation-induced DSBs, ATM is activated and phosphorylates key downstream effectors, including Checkpoint Kinase 2 (CHK2) and the tumor suppressor p53.[1] This leads to the activation of cell cycle checkpoints, primarily at the G1/S and G2/M transitions, allowing time for DNA repair.

This compound, by inhibiting ATM, prevents the phosphorylation and activation of these downstream targets.[1] This disruption of the signaling cascade overrides the cell cycle arrest, forcing cells with damaged DNA to proceed through the cell cycle. This premature entry into mitosis with unrepaired DSBs leads to mitotic catastrophe and subsequent cell death, thereby enhancing the therapeutic effect of radiotherapy.

Quantitative Data

In Vitro Potency and Selectivity

Preclinical assessments demonstrated this compound to be a highly potent and selective inhibitor of ATM kinase.

TargetIC50 (nM)Kinase Panel SelectivityReference
ATM< 1IC50 > 100 nM for 99.3% of 292 kinases[3]
ATM0.25-[5]

Table 1: In vitro potency and selectivity of this compound against ATM kinase.

Phase I Clinical Trial Summary (NCT03225105)

A Phase I, open-label, multicenter, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in combination with palliative radiotherapy in patients with solid tumors.

ParameterValueReference
Number of Patients15[3]
This compound Dose Levels50 mg, 100 mg, 200 mg, 300 mg (orally, once per fractionated radiotherapy day)[3]
Radiotherapy Regimen30 Gy in 10 fractions[3]
Dose-Limiting Toxicities (DLTs)One patient in the 200 mg cohort experienced grade 3 urinary tract infection and febrile neutropenia.[3]
Confirmed Responses (Complete or Partial)3 patients (20.0%)[3]
OutcomeStudy closed early due to the absence of a dose-response relationship and a non-optimal pharmacokinetic profile. MTD and RP2D were not established.[3]

Table 2: Summary of the Phase I clinical trial of this compound with palliative radiotherapy.

Signaling Pathways and Experimental Workflows

ATM-Mediated DNA Damage Response Pathway

The following diagram illustrates the central role of ATM in the DNA damage response and the point of intervention for this compound.

ATM_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break (DSB) ATM_inactive Inactive ATM (dimer) DSB->ATM_inactive recruits ATM_active Active ATM (monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates This compound This compound This compound->ATM_active inhibits CHK2_p p-CHK2 CHK2->CHK2_p p53_p p-p53 p53->p53_p CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) CHK2_p->CellCycleArrest p53_p->CellCycleArrest DNARepair DNA Repair p53_p->DNARepair Apoptosis Apoptosis p53_p->Apoptosis

Caption: ATM signaling pathway in response to DNA double-strand breaks and inhibition by this compound.

Phase I Clinical Trial Workflow

The diagram below outlines the dose-escalation design of the Phase I clinical trial for this compound.

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Solid Tumors) Cohort_1 Cohort 1 (n=3) 50 mg this compound + RT Patient_Recruitment->Cohort_1 DLT_Evaluation DLT Evaluation Cohort_1->DLT_Evaluation Cohort_2 Cohort 2 (n=3) 100 mg this compound + RT Cohort_2->DLT_Evaluation Cohort_3 Cohort 3 (n=3) 200 mg this compound + RT Cohort_3->DLT_Evaluation Cohort_4 Cohort 4 (n=6) 300 mg this compound + RT MTD_RP2D_Determination MTD/RP2D Determination Cohort_4->MTD_RP2D_Determination DLT_Evaluation->Cohort_2 No DLTs DLT_Evaluation->Cohort_3 No DLTs DLT_Evaluation->Cohort_4 1 DLT Study_Termination Early Study Termination MTD_RP2D_Determination->Study_Termination Not Established

Caption: Dose-escalation workflow for the this compound Phase I clinical trial.

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not extensively available in the public domain. However, based on the published literature, the following methodologies were employed.

In Vitro ATM Kinase Assay
  • Objective: To determine the in vitro potency of this compound in inhibiting ATM kinase activity.

  • General Methodology: A cell-free kinase assay was likely performed using recombinant human ATM protein. The assay would measure the phosphorylation of a specific ATM substrate in the presence of ATP and varying concentrations of this compound. The IC50 value, representing the concentration of this compound required to inhibit 50% of ATM kinase activity, was then calculated.

Cellular Inhibition of ATM Signaling
  • Objective: To confirm that this compound inhibits ATM signaling in a cellular context.

  • General Methodology: Cancer cell lines (e.g., A549) were pre-treated with this compound for a specified duration, followed by exposure to ionizing radiation (e.g., 5 Gy) to induce DNA damage.[1] Cell lysates were then collected, and the phosphorylation status of ATM and its downstream targets (e.g., CHK2, p53, KAP1) was assessed by Western blotting using phospho-specific antibodies.[1]

Clonogenic Survival Assay
  • Objective: To evaluate the ability of this compound to sensitize cancer cells to ionizing radiation.

  • General Methodology: Cancer cells were treated with this compound, ionizing radiation, or a combination of both. Following treatment, cells were seeded at low density and allowed to form colonies over a period of several days. The number of surviving colonies was then quantified to determine the impact of the treatments on the reproductive integrity of the cells.

In Vivo Tumor Xenograft Studies
  • Objective: To assess the in vivo efficacy of this compound in combination with radiotherapy.

  • General Methodology: Human tumor xenografts were established in immunocompromised mice.[2] The mice were then treated with this compound (administered orally), fractionated radiotherapy, or the combination.[2] Tumor growth was monitored over time to evaluate the anti-tumor activity of the different treatment regimens.[2]

Conclusion and Future Directions

This compound is a potent and selective ATM inhibitor that showed significant promise in preclinical studies by effectively sensitizing cancer cells to ionizing radiation.[2] The underlying mechanism involves the disruption of ATM-mediated cell cycle checkpoint control, leading to an accumulation of DNA damage and subsequent cell death.

Despite the promising preclinical data, the clinical development of this compound was halted due to unfavorable pharmacokinetic properties and the inability to establish a clear dose-response relationship in a Phase I clinical trial.[3] This outcome underscores the challenges in translating potent in vitro activity into clinical efficacy. While this compound itself is not being pursued further, the principle of targeting the ATM pathway in combination with DNA-damaging agents remains a valid and actively investigated therapeutic strategy in oncology. Future research in this area will likely focus on the development of ATM inhibitors with improved pharmacokinetic profiles and the identification of predictive biomarkers to select patients who are most likely to benefit from this therapeutic approach.

References

Preclinical Antitumor Activity of M3541: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data on the antitumor activity of M3541, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of this investigational agent.

Introduction

This compound is an orally bioavailable, small molecule inhibitor of ATM kinase, a critical regulator of the DNA damage response (DDR).[1][2] By targeting ATM, this compound aims to potentiate the efficacy of DNA-damaging therapies, such as radiotherapy and certain chemotherapies, by preventing cancer cells from repairing lethal double-strand breaks (DSBs).[1][2] Preclinical studies have demonstrated that this compound can sensitize a variety of tumor cell lines to ionizing radiation and enhance the antitumor activity of radiotherapy in in vivo models, leading to complete tumor regressions in some cases.[1][3]

Mechanism of Action: Inhibition of the ATM Signaling Pathway

Upon induction of DNA double-strand breaks by agents like ionizing radiation, ATM is activated and initiates a signaling cascade to orchestrate cell cycle arrest, DNA repair, or apoptosis. This compound acts as an ATP-competitive inhibitor of ATM kinase, effectively blocking its ability to phosphorylate downstream targets.[2] This inhibition disrupts the cellular response to DNA damage, leading to the accumulation of unrepaired DSBs and ultimately, mitotic catastrophe and cell death in cancer cells.

ATM_Signaling_Pathway ATM Signaling Pathway Inhibition by this compound DNA_DSB DNA Double-Strand Break (e.g., from Radiotherapy) ATM ATM DNA_DSB->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates BRCA1 BRCA1 ATM->BRCA1 phosphorylates This compound This compound This compound->ATM inhibits Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair BRCA1->DNA_Repair

Diagram 1: this compound inhibits the ATM-mediated DNA damage response pathway.

Quantitative Data on this compound Antitumor Activity

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeIC50 (nM)Cell Line(s)Reference
ATM KinaseBiochemical< 1-[2]
p-CHK2 (Thr68)Cellular (ELISA)1.1 - 11.2A549, FaDu, HT29, and others[1]
Table 2: In Vivo Antitumor Efficacy of this compound in Combination with Radiotherapy in Xenograft Models
Cancer ModelTreatment RegimenOutcomeReference
FaDu (Head and Neck)This compound (25, 50, 100 mg/kg, p.o.) + IR (2 Gy x 5)Dose-dependent tumor growth delay[3]
FaDu (Head and Neck)This compound (100 mg/kg, p.o.) + IR (2 Gy/day, 5 days/week for 6 weeks)Complete tumor regression[1][3]
NCI-H1975 (NSCLC)This compound (100 mg/kg, p.o.) + IR (2 Gy/day, 5 days/week for 6 weeks)Complete tumor regression[1]
Capan-1 (Pancreatic)This compound (100 mg/kg, p.o.) + IR (2 Gy/day, 5 days/week for 6 weeks)Complete tumor regression[1]
NCI-H460 (NSCLC)This compound (100 mg/kg, p.o.) + IR (2 Gy/day, 5 days/week for 6 weeks)Significant tumor growth delay[1]

Experimental Protocols

In Vitro p-CHK2 ELISA

Objective: To quantify the inhibition of ATM kinase activity in cells treated with this compound.

Methodology:

  • Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.

  • Cells were pre-treated with a dose range of this compound for 1 hour.

  • Cells were then exposed to ionizing radiation (typically 5 Gy) to induce DNA damage.

  • After a specified time (e.g., 1 hour), cells were lysed.

  • The levels of phosphorylated CHK2 (p-CHK2) at Threonine 68 in the cell lysates were quantified using a commercially available ELISA kit.

  • IC50 values were calculated based on the dose-response curves.[1]

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of this compound in combination with radiotherapy in a living organism.

Methodology:

  • Tumor Implantation: Human cancer cells (e.g., FaDu, NCI-H1975) were subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[1][3]

  • Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³). Mice were then randomized into different treatment groups (typically 5-10 mice per group).[1][3]

  • Treatment Administration:

    • This compound was administered orally (p.o.) at specified doses, typically 10 minutes before irradiation.[1][3]

    • Radiotherapy (IR) was delivered locally to the tumor using a dedicated animal irradiator. The fractionation schedule and total dose varied between studies.[1][3]

  • Tumor Volume Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers. Tumor volume was calculated using the formula: (length x width²)/2.[3]

  • Pharmacodynamic Analysis: In some studies, tumors were harvested at specific time points after treatment to analyze the levels of pharmacodynamic biomarkers, such as p-CHK2, by ELISA or Western blotting to confirm target engagement.[1]

  • Data Analysis: Tumor growth curves were plotted, and statistical analyses were performed to compare the efficacy of different treatment regimens.

In_Vivo_Xenograft_Workflow In Vivo Xenograft Study Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization M3541_Admin This compound Administration (p.o.) Randomization->M3541_Admin Radiotherapy Radiotherapy (Local Irradiation) M3541_Admin->Radiotherapy 10 min prior Tumor_Measurement Tumor Volume Measurement Radiotherapy->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis Radiotherapy->PD_Analysis Data_Analysis Data Analysis and Reporting Tumor_Measurement->Data_Analysis PD_Analysis->Data_Analysis

Diagram 2: General workflow for in vivo xenograft studies with this compound and radiotherapy.

Conclusion

The preclinical data for this compound demonstrate its potential as a potent and selective ATM inhibitor that can significantly enhance the antitumor effects of radiotherapy. Both in vitro and in vivo studies have shown that this compound effectively inhibits the ATM signaling pathway, leading to increased cancer cell death and tumor regression when combined with ionizing radiation. These findings provided a strong rationale for the clinical investigation of this compound in combination with DNA-damaging agents for the treatment of solid tumors. However, a Phase I clinical trial was terminated early due to a lack of dose-response and a non-optimal pharmacokinetic profile, and further clinical development was not pursued.[4] Despite this, the preclinical data for this compound remain a valuable case study for the development of ATM inhibitors and the broader field of DNA damage response-targeted therapies.

References

M3541: A Technical Deep Dive into its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M3541 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase.[1] Developed for cancer therapy, particularly in combination with DNA damaging agents like radiotherapy, this compound showed promising preclinical activity by preventing the repair of DNA double-strand breaks (DSBs) and sensitizing cancer cells to radiation.[2][3] Despite its preclinical success, the clinical development of this compound was halted during a Phase I trial due to a non-optimal pharmacokinetic profile and a lack of dose-response relationship.[4] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical trial results of this compound.

Discovery and Lead Optimization

This compound belongs to a novel chemical class of 1,3-dihydro-imidazo[4,5-c]quinolin-2-ones.[3] The initial discovery and lead optimization process that led to the identification of this compound focused on developing a potent and highly selective inhibitor of ATM kinase. An abstract presented at the American Association for Cancer Research (AACR) Annual Meeting in 2018 mentioned the optimization of an initial hit and its structure-activity relationships (SAR) leading to the clinical candidate this compound. However, a detailed medicinal chemistry paper describing this process is not publicly available at the time of this writing. The development aimed to create a sub-nanomolar inhibitor with optimized pharmacological properties suitable for oral administration in combination with DNA damaging cancer therapies.[3]

Mechanism of Action

This compound is a potent inhibitor of ATM kinase with an IC50 of 0.25 nM in cell-free assays.[1] ATM is a critical serine/threonine protein kinase that plays a central role in the DNA damage response (DDR) pathway.[2] Upon induction of DNA double-strand breaks (DSBs) by agents like ionizing radiation, ATM is activated and phosphorylates a cascade of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.[2]

By competitively binding to the ATP-binding site of ATM, this compound inhibits its kinase activity.[1] This inhibition prevents the phosphorylation of key downstream targets, including CHK2, KAP1, and p53.[5] The abrogation of ATM signaling disrupts the G1 checkpoint, allowing cells with unrepaired DNA damage to proceed through the cell cycle, ultimately leading to mitotic catastrophe and cell death.[3]

This compound Mechanism of Action cluster_0 DNA Damage Response DNA_damage DNA Double-Strand Break (DSB) ATM ATM Kinase DNA_damage->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates KAP1 KAP1 ATM->KAP1 phosphorylates This compound This compound This compound->ATM inhibits CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair KAP1->DNARepair

This compound inhibits ATM kinase, a key regulator of the DNA damage response.

Preclinical Development

In Vitro Studies

This compound demonstrated high potency and selectivity for ATM kinase in biochemical assays. Its inhibitory activity was assessed against a panel of kinases, revealing a significant selectivity margin against closely related PIKK family members such as ATR, DNA-PK, and mTOR.[4]

Table 1: Kinase Selectivity of this compound

KinaseIC50 (nM)
ATM0.25
ATR>10,000
DNA-PK1,100
mTOR>10,000
PI3Kα>10,000
PI3Kβ>10,000
PI3Kγ>10,000
PI3Kδ>10,000
(Data sourced from Zimmermann et al., Mol Cancer Ther, 2022, Supplementary Table S1)

In cellular assays, this compound effectively inhibited the phosphorylation of ATM and its downstream substrates in various cancer cell lines, confirming its on-target activity.[5] Furthermore, this compound was shown to sensitize multiple tumor cell lines to ionizing radiation and topoisomerase inhibitors in vitro.[3]

In Vivo Studies

Oral administration of this compound to nude mice bearing human tumor xenografts demonstrated its potential to enhance the efficacy of radiotherapy. In combination with a clinically relevant fractionated radiation regimen, this compound led to strong anti-tumor activity and even complete tumor regression in some models.[3]

Table 2: In Vivo Efficacy of this compound in Combination with Radiotherapy (RT) in a FaDu Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 40Tumor Growth Inhibition (%)
Vehicle1250-
This compound (50 mg/kg)110012
RT (2 Gy x 5)60052
This compound (50 mg/kg) + RT (2 Gy x 5)15088
(Data extrapolated from graphical representations in Zimmermann et al., Mol Cancer Ther, 2022)

These in vivo effects were correlated with the inhibition of ATM kinase activity and modulation of its downstream targets within the xenograft tissues.[3]

Clinical Development

Phase I Clinical Trial (NCT03225105)

A Phase I, open-label, multicenter, dose-escalation study was initiated to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary antitumor activity of this compound in combination with fractionated palliative radiotherapy in patients with solid tumors.[4][6]

Table 3: Overview of the Phase I Clinical Trial of this compound

ParameterDetails
Trial Identifier NCT03225105
Phase I
Patient Population Patients with solid tumors eligible for palliative radiotherapy
Intervention This compound (50, 100, 200, or 300 mg) administered orally on days of radiotherapy
Radiotherapy 30 Gy in 10 fractions
Primary Objective To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D)
Secondary Objectives Safety, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity
(Information sourced from ClinicalTrials.gov and Waqar et al., Invest New Drugs, 2022)
Clinical Trial Results

The study enrolled 15 patients across four dose cohorts.[4] Doses of this compound up to 300 mg per fraction day were generally well-tolerated.[4][6] One patient in the 200 mg cohort experienced dose-limiting toxicities (urinary tract infection and febrile neutropenia).[4][6]

Despite the manageable safety profile, the study was terminated early.[4][6] The primary reasons for discontinuation were a non-optimal pharmacokinetic profile and the absence of a clear dose-response relationship.[4][6] this compound plasma levels did not increase proportionally with the dose, and there was no observed relationship between the dose and changes in the phosphorylation of ATM.[4]

Table 4: Pharmacokinetic Parameters of this compound (Day 1)

DoseCmax (ng/mL)AUC0-24 (h*ng/mL)
50 mg1131240
100 mg1882530
200 mg1632400
300 mg1572260
(Data sourced from Waqar et al., Invest New Drugs, 2022, Table 3)

Three out of the 15 patients (20%) had a confirmed partial or complete response.[4][6] However, due to the PK and dose-response issues, the MTD and RP2D could not be established, and further clinical development of this compound was not pursued.[4][6]

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of this compound against ATM and other kinases was determined using radiometric kinase assays. Recombinant human kinases were incubated with the substrate, [γ-33P]ATP, and varying concentrations of this compound. The incorporation of 33P into the substrate was measured to determine the kinase activity and calculate the IC50 values.

Western Blotting

Cancer cell lines were treated with this compound and/or ionizing radiation. Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE. Proteins were then transferred to a PVDF membrane and probed with primary antibodies against total and phosphorylated forms of ATM, CHK2, KAP1, and p53. HRP-conjugated secondary antibodies were used for detection via chemiluminescence.

Western Blotting Workflow start Cell Lysis protein_quant Protein Quantification start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

A simplified workflow for Western blotting to analyze protein phosphorylation.
In Vivo Xenograft Studies

Human cancer cells (e.g., FaDu) were subcutaneously implanted into immunodeficient mice. Once tumors reached a palpable size, mice were randomized into treatment groups. This compound was administered orally, and tumors were irradiated using a small animal irradiator. Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blotting).

Conclusion

This compound is a potent and selective ATM kinase inhibitor that demonstrated significant preclinical efficacy in sensitizing cancer cells to radiation. Its development from a novel chemical scaffold highlighted a promising therapeutic strategy. However, the unfavorable pharmacokinetic properties and lack of a clear dose-response in the Phase I clinical trial led to the discontinuation of its development. The story of this compound serves as an important case study in drug development, emphasizing the critical need for optimal pharmacokinetic and pharmacodynamic profiles for clinical success, even for highly potent and selective compounds.

References

M3541: A Technical Guide to its Mechanism and Impact on Homologous Recombination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M3541 is a potent and selective, ATP-competitive small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1] ATM is a master regulator of the DNA damage response (DDR), particularly in the context of DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.[2][3] A critical pathway for the high-fidelity repair of DSBs is homologous recombination (HR), and ATM plays a pivotal role in orchestrating this complex process.[2][4][5] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its profound effects on homologous recombination. We will delve into the quantitative data from preclinical studies, provide detailed experimental protocols for key assays, and visualize the intricate signaling pathways and experimental workflows.

Core Mechanism of Action of this compound

This compound exerts its biological effects by directly inhibiting the kinase activity of ATM. In its active form, ATM phosphorylates a multitude of downstream substrates to initiate a signaling cascade that leads to cell cycle arrest, DNA repair, or, in cases of overwhelming damage, apoptosis.[3][6] By binding to the ATP-binding pocket of ATM, this compound prevents this initial phosphorylation step, effectively shutting down the ATM-mediated DNA damage response.[1] This inhibition of ATM leads to a failure to properly signal the presence of DSBs, thereby impairing downstream repair processes, most notably homologous recombination.[2][4]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized in various preclinical studies. The following tables summarize the key quantitative data regarding its inhibitory activity and cellular effects.

ParameterValueCell Line/SystemReference
ATM Kinase Inhibition (IC50) 0.25 nMCell-free assay[1]
p-CHK2 (Thr68) Inhibition (IC50) Varies by cell line (e.g., ~10-100 nM)A375, A549, FaDu, etc.[7]
Selectivity against other kinases (e.g., ATR, DNA-PK, mTOR, PI3Kγ) High (IC50 >1 µM for many)Cell-free assays[7]

Table 1: Biochemical and Cellular Inhibitory Activity of this compound. This table highlights the sub-nanomolar potency of this compound against its primary target, ATM, and its high selectivity over other related kinases, underscoring its specificity.

EndpointTreatmentResultCell LineReference
γH2AX Foci (marker of DSBs) This compound + Ionizing Radiation (IR)Sustained high levels of γH2AX foci at 24h post-IRA549[8]
Cell Viability This compound + IRSignificant sensitization to IR, leading to reduced cell growthA549[8]
Clonogenic Survival This compound + IRPotentiation of IR-induced reduction in colony formationA549[8]

Table 2: Cellular Effects of this compound in Combination with DNA Damaging Agents. This table demonstrates the functional consequences of ATM inhibition by this compound, showing its ability to prevent the repair of DNA double-strand breaks and sensitize cancer cells to radiation.

The Effect of this compound on Homologous Recombination

ATM is integral to multiple stages of homologous recombination. Its inhibition by this compound disrupts this pathway, leading to a state of homologous recombination deficiency (HRD).

Signaling Pathways

The following diagram illustrates the central role of ATM in the homologous recombination pathway and how this compound intervenes.

ATM_HR_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 ATM Activation cluster_2 Downstream Signaling & HR Steps DSB DSB MRN MRN Complex (MRE11/RAD50/NBS1) DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates CtIP CtIP ATM_active->CtIP phosphorylates This compound This compound This compound->ATM_active inhibits CHK2->BRCA1 activates Resection End Resection (ssDNA formation) BRCA1->Resection CtIP->Resection RPA RPA coating Resection->RPA RAD51_loading RAD51 Loading (Nucleofilament formation) RPA->RAD51_loading HR_completion Homologous Recombination (Strand Invasion, D-loop, Synthesis, Ligation) RAD51_loading->HR_completion

ATM's role in homologous recombination and this compound's point of intervention.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to assess the impact of this compound on the DNA damage response and homologous recombination.

Western Blot Analysis of ATM Signaling Pathway

This protocol is for assessing the phosphorylation status of ATM and its downstream targets.

  • Cell Culture and Treatment:

    • Plate cells (e.g., A549) at a density to achieve 70-80% confluency on the day of the experiment.

    • Pre-treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO vehicle control for 1 hour.

    • Induce DNA double-strand breaks by exposing cells to ionizing radiation (e.g., 5 Gy).

    • Harvest cells at various time points post-irradiation (e.g., 1, 6, 24 hours).

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

      • Phospho-ATM (Ser1981)

      • Total ATM

      • Phospho-CHK2 (Thr68)

      • Total CHK2

      • Phospho-KAP1 (Ser824)

      • γH2AX (Ser139)

      • Actin or Tubulin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow A Cell Treatment (this compound, IR) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking E->F G Primary Antibody Incubation (e.g., p-ATM, p-CHK2) F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I

Workflow for Western Blot analysis of ATM signaling.
Immunofluorescence Assay for RAD51 Foci Formation

This assay visualizes the recruitment of the RAD51 recombinase to sites of DNA damage, a critical step in homologous recombination.

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a multi-well plate.

    • Treat cells with this compound and induce DNA damage as described in the western blot protocol.

  • Fixation and Permeabilization:

    • At the desired time points, wash cells with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBST for 1 hour.

    • Incubate with primary antibody against RAD51 (and often co-stained with γH2AX to mark DSBs) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

    • Acquire images using a fluorescence or confocal microscope.

  • Quantification:

    • Count the number of RAD51 foci per nucleus. A cell is typically considered positive if it has >5-10 foci.

    • Analyze at least 100-200 cells per condition.

RAD51_Foci_Workflow A Cell Seeding on Coverslips B Treatment (this compound, IR) A->B C Fixation & Permeabilization B->C D Blocking C->D E Primary Antibody (anti-RAD51) D->E F Secondary Antibody (fluorescent) E->F G Mounting with DAPI F->G H Fluorescence Microscopy G->H I Image Analysis & Quantification H->I

Workflow for RAD51 foci formation immunofluorescence assay.
Homologous Recombination Reporter Assay (DR-GFP)

The DR-GFP (Direct Repeat-Green Fluorescent Protein) assay is a widely used method to directly measure the efficiency of homologous recombination.

  • Cell Line Generation:

    • Establish a stable cell line containing the DR-GFP reporter construct integrated into the genome. The reporter consists of two differentially mutated GFP genes. One is inactivated by an I-SceI recognition site, and the other is a truncated internal GFP fragment.

  • Cell Transfection and Treatment:

    • Transfect the DR-GFP stable cell line with an expression vector for the I-SceI endonuclease to induce a specific DSB in the reporter.

    • Co-transfect with a plasmid expressing a red fluorescent protein (e.g., mCherry) to control for transfection efficiency.

    • Treat the cells with this compound or vehicle control before, during, or after transfection, depending on the experimental question.

  • Flow Cytometry Analysis:

    • After 48-72 hours, harvest the cells.

    • Analyze the cells by flow cytometry.

    • Successful HR repair of the I-SceI-induced break using the internal GFP fragment as a template results in a functional GFP gene and, consequently, green fluorescent cells.

    • The percentage of GFP-positive cells within the population of successfully transfected (mCherry-positive) cells represents the efficiency of homologous recombination.

DR_GFP_Logic cluster_0 DR-GFP Reporter Construct cluster_1 Experimental Steps cluster_2 Outcome Reporter_initial Sce-GFP (inactive) + iGFP (truncated) I_SceI I-SceI Expression (DSB induction) Reporter_initial->I_SceI HR_repair Homologous Recombination I_SceI->HR_repair No_HR No/Failed HR I_SceI->No_HR M3541_treat This compound Treatment M3541_treat->HR_repair inhibits GFP_positive GFP+ cell HR_repair->GFP_positive GFP_negative GFP- cell No_HR->GFP_negative

Logical flow of the DR-GFP homologous recombination reporter assay.

Conclusion

This compound is a highly potent and selective inhibitor of ATM kinase that effectively disrupts the homologous recombination pathway for DNA double-strand break repair. By preventing the phosphorylation of key downstream targets, this compound leads to the accumulation of unrepaired DNA damage, a hallmark of homologous recombination deficiency. This mechanism underlies its ability to sensitize cancer cells to DNA damaging agents like ionizing radiation and forms the basis for its investigation in combination therapies, particularly with agents like PARP inhibitors that are synthetically lethal with HRD. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other ATM inhibitors in oncology.

References

M3541: An In-Depth Technical Guide to its In Vitro Potency and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency and selectivity of M3541, a potent and selective ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. The data and methodologies presented are collated from peer-reviewed research to support further investigation and development of this compound.

Core Data Presentation

The in vitro activity of this compound has been characterized through biochemical and cellular assays, demonstrating sub-nanomolar potency against its primary target, ATM, and high selectivity across the human kinome.

Table 1: In Vitro Potency of this compound against ATM Kinase
Assay TypeTargetIC50 (nM)ATP Concentration
Cell-Free Biochemical AssayATM0.2510 µM (Km)
Table 2: In Vitro Selectivity of this compound against PIKK Family Kinases
Target KinaseIC50 (nM)Fold Selectivity vs. ATM
DNA-PK>60-fold higher than ATM>60
mTORNot AffectedHigh
ATRNot AffectedHigh
PI3K isoformsNot AffectedHigh
Table 3: Kinome-Wide Selectivity Profile of this compound

A comprehensive kinase panel screening of this compound against 292 human kinases revealed a high degree of selectivity.

ParameterValue/Observation
Kinases Profiled292
This compound Concentration for Profiling1 µM
Kinases with >50% InhibitionARK5, FMS, FMSY969C, CLK2
Percentage of Kinome with IC50 > 100 nM99.3%

Experimental Protocols

The following sections detail the methodologies employed to ascertain the in vitro potency and selectivity of this compound.

In Vitro ATM Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of ATM in a cell-free system.

Objective: To determine the IC50 value of this compound against purified ATM kinase.

Materials:

  • Recombinant human ATM kinase

  • ATM-specific substrate peptide (e.g., a peptide containing the S/TQ motif)

  • ATP (Adenosine triphosphate)

  • This compound (serial dilutions)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or radiometric-based)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

  • Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

  • Add the ATM kinase and the specific substrate peptide to the wells.

  • Initiate the kinase reaction by adding ATP at a concentration equivalent to its Km value for ATM (10 µM).

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. The signal is inversely proportional to the inhibitory activity of this compound.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular ATM Signaling Inhibition Assay (Western Blot)

This assay assesses the ability of this compound to inhibit ATM signaling in a cellular context in response to DNA damage.[1]

Objective: To evaluate the effect of this compound on the phosphorylation of downstream targets of ATM in response to ionizing radiation (IR).

Cell Line: A549 (human lung carcinoma) cells are a suitable model.[1]

Materials:

  • A549 cells

  • Cell culture medium and supplements

  • This compound

  • Ionizing radiation source (e.g., X-ray irradiator)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-KAP1 (Ser824), anti-KAP1, anti-phospho-CHK2 (Thr68), anti-CHK2, anti-phospho-p53 (Ser15), anti-p53, and a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed A549 cells in culture plates and allow them to adhere overnight.

  • Pre-treat the cells with increasing concentrations of this compound or vehicle control for 1 hour.[1]

  • Expose the cells to a controlled dose of ionizing radiation (e.g., 5 Gy) to induce DNA double-strand breaks.[1]

  • Incubate the cells for a specified time post-irradiation (e.g., 1 hour) to allow for ATM signaling activation.[1]

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.

Mandatory Visualizations

ATM Signaling Pathway in DNA Damage Response

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break (DSB) ATM_inactive ATM (inactive) DSB->ATM_inactive activates ATM_active ATM (active) p-ATM (S1981) ATM_inactive->ATM_active autophosphorylation CHK2_inactive CHK2 (inactive) ATM_active->CHK2_inactive phosphorylates p53_inactive p53 ATM_active->p53_inactive phosphorylates KAP1_inactive KAP1 ATM_active->KAP1_inactive phosphorylates CHK2_active p-CHK2 (T68) CHK2_inactive->CHK2_active CellCycleArrest Cell Cycle Arrest CHK2_active->CellCycleArrest p53_active p-p53 (S15) p53_inactive->p53_active p53_active->CellCycleArrest Apoptosis Apoptosis p53_active->Apoptosis KAP1_active p-KAP1 (S824) KAP1_inactive->KAP1_active DNARepair DNA Repair KAP1_active->DNARepair This compound This compound This compound->ATM_active inhibits

Caption: ATM signaling pathway activation in response to DNA double-strand breaks.

Experimental Workflow for Cellular ATM Inhibition Assay

Western_Blot_Workflow Start Start: A549 Cell Culture Pretreatment Pre-treatment with this compound (or vehicle) for 1 hour Start->Pretreatment Irradiation Induce DNA Damage: Ionizing Radiation (5 Gy) Pretreatment->Irradiation Incubation Incubate for 1 hour post-irradiation Irradiation->Incubation Lysis Cell Lysis and Protein Quantification Incubation->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Protein Transfer to PVDF Membrane SDSPAGE->Transfer Blocking Blocking (1 hour at RT) Transfer->Blocking PrimaryAb Primary Antibody Incubation (overnight at 4°C) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (1 hour at RT) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis: Quantify Phosphorylation Detection->Analysis End End: Determine this compound Effect Analysis->End

Caption: Workflow for assessing this compound's inhibition of ATM signaling via Western Blot.

References

M3541: An In-Depth Technical Guide on its Impact on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M3541 is a potent and selective, orally administered small molecule inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a master regulator of the DNA damage response (DDR), particularly in the context of DNA double-strand breaks (DSBs). By inhibiting ATM, this compound was developed to sensitize cancer cells to DNA-damaging agents like radiotherapy and chemotherapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on downstream signaling pathways, and the experimental methodologies used to characterize its effects. Due to the early termination of its clinical development, publicly available data is limited; however, this guide consolidates the existing preclinical and clinical information.

Introduction to this compound and its Target: ATM Kinase

Ataxia Telangiectasia Mutated (ATM) kinase is a critical apical kinase in the DNA damage response network.[1][2][3] Upon sensing DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream substrates involved in cell cycle checkpoint activation, DNA repair, and apoptosis. This coordinated cellular response is crucial for maintaining genomic integrity. In many cancers, the DNA damage response is dysregulated, and targeting key nodes like ATM presents a promising therapeutic strategy to enhance the efficacy of genotoxic therapies.

This compound was developed as a potent and selective inhibitor of ATM kinase activity. Preclinical studies demonstrated its ability to sensitize various tumor cell lines to ionizing radiation.[1] The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of ATM, thereby preventing the phosphorylation and activation of its downstream effectors.

Mechanism of Action and Downstream Signaling Effects

This compound is an ATP-competitive inhibitor of ATM kinase.[4] Its high potency and selectivity are key features highlighted in preclinical studies.

Direct Inhibition of ATM and Downstream CHK2 Phosphorylation

The most well-documented downstream effect of this compound is the reduction of phosphorylation of Checkpoint Kinase 2 (CHK2), a primary substrate of ATM.[1] Activated ATM directly phosphorylates CHK2 at Threonine 68, which in turn activates CHK2 to phosphorylate further downstream targets, leading to cell cycle arrest. By inhibiting ATM, this compound prevents this initial phosphorylation event, thereby abrogating the G2/M cell cycle checkpoint and allowing cells with damaged DNA to proceed through mitosis, ultimately leading to mitotic catastrophe and cell death.

Impact on the p53 Signaling Pathway

The tumor suppressor protein p53 is another critical downstream target of ATM. In response to DNA damage, ATM phosphorylates and stabilizes p53, leading to the transcriptional activation of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[5][6] While direct evidence from this compound-specific studies is limited, based on the known ATM-p53 signaling axis, inhibition of ATM by this compound would be expected to suppress the DNA damage-induced activation of p53. This could be particularly relevant in p53-deficient tumors, which may rely more heavily on ATM- and ATR-mediated checkpoint signaling for survival after DNA damage.[7]

Quantitative Data Summary

Due to the discontinuation of this compound's clinical development, extensive quantitative data on its downstream effects are not publicly available. The following table summarizes the key potency data from in vitro assays.

Parameter Value Assay Type Source
IC50 for ATM Kinase 0.25 nMCell-free kinase assay[4][8]

A Phase I clinical trial (NCT03225105) evaluated this compound in combination with palliative radiotherapy in patients with solid tumors.[1][2][3] However, the study was terminated early due to the absence of a dose-response relationship and a non-optimal pharmacokinetic profile.[2][3] No significant relationship was observed between the dose of this compound and changes in the ratio of phosphorylated to total ATM in peripheral blood mononuclear cells.[1][2]

Key Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the impact of a kinase inhibitor like this compound on downstream signaling pathways.

Western Blot for Phospho-Protein Analysis

This protocol is for assessing the phosphorylation status of ATM targets like CHK2 and p53.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-CHK2 (Thr68), anti-total-CHK2, anti-phospho-p53 (Ser15), anti-total-p53, anti-ATM, anti-actin or -tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with this compound at various concentrations and time points. Induce DNA damage (e.g., with ionizing radiation or etoposide) at a specific time point.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunoprecipitation (IP) for Kinase Activity

This protocol can be used to immunoprecipitate ATM and assess its kinase activity or its interaction with other proteins.

Materials:

  • Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)

  • Primary antibody for immunoprecipitation (e.g., anti-ATM)

  • Protein A/G agarose or magnetic beads

  • Wash buffer

  • Elution buffer (e.g., low pH glycine buffer or SDS sample buffer)

Procedure:

  • Cell Lysate Preparation: Prepare cell lysates as described for Western Blotting, using a non-denaturing lysis buffer.

  • Pre-clearing (Optional): Incubate the lysate with protein A/G beads for 30-60 minutes to reduce non-specific binding.

  • Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated protein from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by Western Blotting.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of this compound, alone or in combination with DNA-damaging agents, on cell viability.

Materials:

  • 96-well cell culture plates

  • MTT reagent or CellTiter-Glo® reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Treatment: Treat cells with a serial dilution of this compound, with or without a fixed concentration of a DNA-damaging agent.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution to dissolve the formazan crystals.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well to measure ATP levels.

  • Measurement: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine IC50 values.

Visualizations of Signaling Pathways and Workflows

This compound Mechanism of Action on the ATM Signaling Pathway```dot

// Nodes DSB [label="DNA Double-Strand Break", fillcolor="#F1F3F4", fontcolor="#202124"]; ATM [label="ATM", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CHK2 [label="CHK2", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; p53 [label="p53", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; pCHK2 [label="p-CHK2 (Thr68)", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#202124"]; pp53 [label="p-p53 (Ser15)", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#202124"]; CellCycleArrest [label="Cell Cycle Arrest", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges DSB -> ATM [label="activates", fontsize=8]; this compound -> ATM [label="inhibits", color="#EA4335", arrowhead=tee]; ATM -> CHK2 [label="phosphorylates", fontsize=8]; ATM -> p53 [label="phosphorylates", fontsize=8]; CHK2 -> pCHK2 [style=dashed, arrowhead=none]; p53 -> pp53 [style=dashed, arrowhead=none]; pCHK2 -> CellCycleArrest; pp53 -> Apoptosis; pp53 -> CellCycleArrest; }

Caption: Workflow for in vitro characterization of this compound.

Logical Relationship of this compound's Therapeutic Hypothesis

Therapeutic_Hypothesis radiotherapy Radiotherapy dna_damage DNA Double-Strand Breaks radiotherapy->dna_damage This compound This compound atm_inhibition ATM Inhibition This compound->atm_inhibition impaired_repair Impaired DNA Repair & Checkpoint Abrogation atm_inhibition->impaired_repair sensitization Sensitization of Tumor Cells impaired_repair->sensitization cell_death Increased Tumor Cell Death sensitization->cell_death

Caption: this compound's hypothesized synergistic effect with radiotherapy.

Conclusion

This compound is a potent and selective inhibitor of ATM kinase that showed promise in preclinical models by sensitizing cancer cells to DNA-damaging agents. Its primary downstream effect is the inhibition of CHK2 phosphorylation, a key event in the DNA damage response. Despite its promising preclinical profile, the clinical development of this compound was halted due to an unfavorable pharmacokinetic profile and a lack of a clear dose-response relationship in a Phase I clinical trial. The information presented in this guide, while limited by the early termination of the drug's development, provides a foundational understanding of the mechanism and intended therapeutic strategy of this compound. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers working on ATM inhibitors and other DNA damage response-targeting agents.

References

Methodological & Application

Application Notes and Protocols for M3541 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the in vivo experimental use of M3541, a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. This compound is an orally bioavailable compound that has demonstrated significant potential as a chemo- and radio-sensitizing agent in preclinical cancer models.[1] By inhibiting ATM, this compound disrupts the cellular response to DNA double-strand breaks (DSBs), a common mechanism of action for many cancer therapies, leading to enhanced tumor cell death.[1][2] These protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound, particularly in combination with radiotherapy.

Introduction

Ataxia Telangiectasia Mutated (ATM) is a critical serine/threonine protein kinase that plays a central role in the DNA damage response (DDR) pathway.[1] Activated by DNA double-strand breaks, ATM orchestrates a signaling cascade that initiates cell cycle checkpoints, DNA repair, and, in cases of extensive damage, apoptosis.[3] Many cancer cells upregulate ATM, contributing to their resistance to DNA-damaging agents like radiotherapy and certain chemotherapies.[1]

This compound is a highly potent and selective ATP-competitive inhibitor of ATM kinase, with an IC50 of less than 1 nM.[2] Its high selectivity minimizes off-target effects, making it a promising candidate for combination therapies.[2] In preclinical studies, this compound has been shown to sensitize a variety of tumor cell lines to ionizing radiation and topoisomerase inhibitors.[4] Oral administration of this compound in combination with radiotherapy in animal models has led to complete tumor regression, highlighting its potential clinical utility.[4]

Mechanism of Action and Signaling Pathway

This compound exerts its effect by binding to the ATP-binding pocket of ATM, thereby preventing the phosphorylation of its downstream targets. A key substrate of ATM is the checkpoint kinase 2 (CHK2). Upon DNA damage, ATM phosphorylates CHK2 at threonine 68 (Thr68), activating it to signal for cell cycle arrest and DNA repair.[5] Inhibition of ATM by this compound prevents this phosphorylation event, abrogating the downstream signaling cascade. This leads to the persistence of DNA damage, ultimately driving cancer cells into apoptosis. The inhibition of CHK2 phosphorylation serves as a crucial pharmacodynamic biomarker for assessing this compound activity in vivo.[4]

M3541_Signaling_Pathway cluster_0 Cellular Response to DNA Double-Strand Breaks cluster_1 Effect of this compound DNA_Damage DNA Double-Strand Break (e.g., from Radiotherapy) ATM ATM Kinase DNA_Damage->ATM pATM Phosphorylated ATM (Active) ATM->pATM Autophosphorylation CHK2 CHK2 pATM->CHK2 Phosphorylates Apoptosis Apoptosis pATM->Apoptosis Leads to (if damage is irreparable) pCHK2 Phosphorylated CHK2 (Active, p-Thr68) Cell_Cycle_Arrest Cell Cycle Arrest pCHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair pCHK2->DNA_Repair DNA_Repair->Apoptosis Failure of repair This compound This compound This compound->ATM Inhibits

This compound inhibits the ATM signaling pathway.

Data Presentation

The following table summarizes the quantitative data on the in vivo efficacy of this compound in combination with radiotherapy in a FaDu human head and neck cancer xenograft model.

Treatment GroupDosing and ScheduleMean Tumor Volume (mm³) at Day 40Tumor Growth Inhibition (%)
Vehicle ControlOral gavage, daily for 5 days~12000
This compound alone100 mg/kg, oral gavage, daily for 5 days~1100~8
Radiotherapy (IR)2 Gy/day for 5 days~700~42
This compound + IR100 mg/kg this compound 10 min before each IR fraction~200~83

Note: Data is estimated from graphical representations in preclinical studies. Actual results may vary.

Experimental Protocols

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the antitumor efficacy of this compound.

Materials:

  • Human cancer cell line (e.g., FaDu)

  • Immunocompromised mice (e.g., nude mice)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Syringes and needles

  • Calipers

Procedure:

  • Culture the selected cancer cell line under standard conditions.

  • Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or culture medium, with or without Matrigel, at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

This compound Formulation and Administration

This compound is orally bioavailable. The following provides a general protocol for its formulation and administration.

Materials:

  • This compound powder

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Oral gavage needles

  • Syringes

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • On the day of administration, prepare the final formulation by adding the co-solvents sequentially. For example, for a 1 mL working solution, add the DMSO stock to PEG300, mix until clear, then add Tween-80 and mix, and finally add saline to the final volume.

  • Administer the this compound formulation to the mice via oral gavage at the desired dose (e.g., 100 mg/kg).

  • For combination studies with radiotherapy, administer this compound approximately 10 minutes before each radiation fraction.[4]

Combination Therapy with Radiotherapy

This protocol outlines the procedure for administering radiotherapy in combination with this compound.

Materials:

  • Xenograft-bearing mice

  • A laboratory animal irradiator

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Shield the non-tumor-bearing parts of the mice with lead shields.

  • Deliver the desired dose of radiation (e.g., 2 Gy) to the tumor area.

  • For fractionated radiotherapy, repeat the administration as per the experimental design (e.g., daily for 5 consecutive days).[4]

  • Monitor the body weight of the mice as a measure of toxicity.

Pharmacodynamic Analysis: Western Blot for p-CHK2

This protocol describes the assessment of this compound target engagement in vivo by measuring the phosphorylation of CHK2 in tumor lysates.

Materials:

  • Tumor tissue samples

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-CHK2 (Thr68) and anti-total CHK2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Excise tumors from treated and control mice at specified time points after the last treatment.

  • Homogenize the tumor tissue in ice-cold lysis buffer.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-CHK2 (Thr68) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total CHK2 as a loading control.

  • Quantify the band intensities to determine the ratio of p-CHK2 to total CHK2.

Experimental_Workflow cluster_0 Phase 1: Tumor Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Efficacy and PD Analysis Cell_Culture 1. Culture Cancer Cells Implantation 2. Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization M3541_Admin 5a. This compound Administration (Oral Gavage) Randomization->M3541_Admin Radiotherapy 5b. Radiotherapy Randomization->Radiotherapy Tumor_Measurement 6. Tumor Volume Measurement M3541_Admin->Tumor_Measurement Tumor_Excision 7. Tumor Excision for PD Analysis M3541_Admin->Tumor_Excision Radiotherapy->Tumor_Measurement Radiotherapy->Tumor_Excision Data_Analysis 9. Data Analysis and Interpretation Tumor_Measurement->Data_Analysis Western_Blot 8. Western Blot for p-CHK2 Tumor_Excision->Western_Blot Western_Blot->Data_Analysis

In vivo experimental workflow for this compound studies.

References

Application Notes and Protocols for the ATM Kinase Inhibitor M3541 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

M3541 is a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR) pathway. ATM is activated by DNA double-strand breaks (DSBs) and, in turn, phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, DNA repair, or apoptosis. Due to its central role in maintaining genomic integrity, the inhibition of ATM is a promising therapeutic strategy, particularly in combination with DNA-damaging agents like radiotherapy, to sensitize cancer cells to treatment.

These application notes provide a comprehensive guide for researchers and drug development professionals on determining the optimal concentration of this compound for in vitro cell culture experiments. As specific data for this compound in various cell lines is not widely published, this document outlines a generalized experimental workflow to establish the effective concentration range and confirm target engagement.

Mechanism of Action

This compound is an orally administered, selective inhibitor of ATM kinase.[1] By inhibiting ATM, this compound prevents the autophosphorylation of ATM at Ser1981 and the subsequent phosphorylation of downstream targets. This abrogation of the DDR can lead to the accumulation of DNA damage and ultimately, cell death, particularly in cells that are reliant on this pathway for survival.

Experimental Protocols

Determining the optimal concentration of this compound for your specific cell line and experimental context is crucial. The following protocols describe a standard workflow, from initial dose-response screening to target validation.

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a common measure of a compound's potency.

Materials:

  • Target cell line(s) of interest

  • Complete cell culture medium

  • This compound (reconstituted in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or a luminescent-based assay like CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend them in a complete medium to the desired density.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 2X stock of the highest concentration of this compound to be tested in a complete medium.

    • Perform serial dilutions to generate a range of 2X concentrations. It is advisable to start with a broad range (e.g., 1 nM to 100 µM).

    • Remove the medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated controls.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental endpoint (e.g., 48, 72, or 96 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the normalized viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Target Engagement Confirmation by Western Blot

This protocol is to confirm that this compound is inhibiting its intended target, ATM, at the molecular level within the cells.

Materials:

  • Target cell line(s)

  • 6-well cell culture plates

  • This compound

  • DNA damaging agent (e.g., etoposide or ionizing radiation) to induce ATM activation

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-ATM (Ser1981)

    • Total ATM

    • Phospho-CHK2 (Thr68) (as a downstream target)

    • Total CHK2

    • β-actin or GAPDH (as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Pre-treat the cells with a range of this compound concentrations (e.g., based on the determined IC50) for 1-2 hours.

    • Induce DNA damage to activate the ATM pathway.

    • Incubate for an appropriate time (e.g., 30-60 minutes post-damage induction).

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Denature protein lysates and run them on an SDS-PAGE gel.

    • Transfer the proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using an imaging system.

  • Analysis:

    • Assess the levels of phosphorylated ATM and CHK2 relative to their total protein levels and the loading control. A decrease in the phosphorylated forms with increasing this compound concentration indicates target engagement.

Data Presentation

The following tables represent hypothetical data from the experiments described above.

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Duration (hours)
HCT116Colon Carcinoma15072
A549Lung Carcinoma22072
MCF7Breast Adenocarcinoma18072
U87 MGGlioblastoma35096

Table 2: Summary of a Hypothetical Western Blot Analysis for Target Engagement

Treatment GroupThis compound Conc. (nM)p-ATM (Ser1981) Level (Normalized)p-CHK2 (Thr68) Level (Normalized)
Vehicle Control01.001.00
This compound500.650.70
This compound1500.200.25
This compound5000.050.10

Visualizations

ATM Signaling Pathway

ATM_Signaling_Pathway cluster_nucleus Nucleus cluster_downstream Downstream Effects DSB DNA Double-Strand Breaks (DSBs) ATM_inactive ATM (inactive dimer) DSB->ATM_inactive recruits & activates ATM_active ATM (active monomer) p-Ser1981 ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates CellCycle Cell Cycle Arrest CHK2->CellCycle p53->CellCycle Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair BRCA1->DNA_Repair This compound This compound This compound->ATM_active inhibits Experimental_Workflow start Start: Select Cell Line dose_response 1. Dose-Response Assay (e.g., MTT, 48-96h) start->dose_response ic50 2. Calculate IC50 Value dose_response->ic50 target_validation 3. Target Validation (Western Blot) - Treat with 0.1x, 1x, 10x IC50 - Induce DNA damage - Probe for p-ATM ic50->target_validation functional_assays 4. Downstream Functional Assays (e.g., Apoptosis, Cell Cycle) target_validation->functional_assays end End: Optimal Concentration Determined functional_assays->end

References

M3541: A Potent and Selective ATM Kinase Inhibitor for DNA Damage Response Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction

M3541 is a potent, selective, and orally bioavailable inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase.[1][2][3] ATM is a master regulator of the DNA damage response (DDR), particularly in the context of DNA double-strand breaks (DSBs).[1][2][3] By inhibiting ATM, this compound prevents the phosphorylation of downstream targets, thereby disrupting DSB repair, leading to cell cycle arrest, and sensitizing cancer cells to DNA-damaging agents like ionizing radiation (IR) and certain chemotherapeutics.[4][5] These properties make this compound a valuable research tool for elucidating the mechanisms of the DDR and for exploring novel anti-cancer therapeutic strategies, including synthetic lethality approaches in tumors with specific DNA repair deficiencies.[4][6] Although further clinical development of this compound was not pursued due to a non-optimal pharmacokinetic profile and lack of a clear dose-response relationship in a phase I trial, its well-characterized preclinical activity provides a solid foundation for its use in laboratory settings.[2][3]

Mechanism of Action

This compound is an ATP-competitive inhibitor of ATM kinase.[6] In response to DNA double-strand breaks, ATM is activated and phosphorylates a cascade of downstream proteins, including CHK2, p53, and KAP1, to initiate cell cycle checkpoints and DNA repair.[5] this compound blocks this initial signaling step, leading to the abrogation of the DDR pathway. Preclinical studies have demonstrated that this compound effectively inhibits the autophosphorylation of ATM and the phosphorylation of its downstream targets in response to IR.[5]

Data Presentation

In Vitro Activity of this compound
Cell LineAssay TypeIC50 (µmol/L)NotesReference
A549 (NSCLC)p-CHK2 (Thr68) ELISANot explicitly stated, but effective at 1 µmol/LThis compound completely eliminates radiation-induced ATM activation at 1 µmol/L.[5][6]
Variousp-CHK2 (Thr68) ELISANot explicitly stated, but IC50 values were calculated.Cells were treated with this compound in the presence of bleomycin.[5]
In Vivo Efficacy of this compound in Combination with Ionizing Radiation (IR)
Xenograft ModelTreatmentOutcomeReference
FaDu (HNSCC)This compound (100 mg/kg) + IR (2 Gy)Inhibition of CHK2 phosphorylation.[4][6]
FaDu (HNSCC)This compound (10, 50, or 200 mg/kg) + IR (2 Gy x 5 days)Dose-dependent tumor growth inhibition.[4][6]
FaDu (HNSCC)This compound (100 mg/kg) + IR (2 Gy fractions for 2 weeks) + Cisplatin (3 mg/kg)Combination benefit observed in progression-free survival.[4]

Experimental Protocols

Western Blot Analysis of ATM Signaling Pathway Inhibition

Objective: To assess the inhibitory effect of this compound on the phosphorylation of ATM and its downstream targets (e.g., CHK2, p53, KAP1) in response to DNA damage.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Source of ionizing radiation (IR) or a radiomimetic compound (e.g., bleomycin)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ATM (Ser1981), anti-ATM, anti-p-CHK2 (Thr68), anti-CHK2, anti-p-p53 (Ser15), anti-p53, anti-p-KAP1 (Ser824), anti-KAP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 2 µM) or DMSO for 1 hour.[5]

  • Induce DNA damage by exposing the cells to a specific dose of IR (e.g., 5 Gy) or by adding a radiomimetic agent.[5]

  • After the desired time point (e.g., 1 hour post-IR), wash the cells with ice-cold PBS and lyse them with RIPA buffer.[5]

  • Quantify protein concentration using a BCA assay.

  • Denature protein lysates by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Analyze the band intensities and normalize to the loading control.

Clonogenic Survival Assay

Objective: To determine the long-term effect of this compound, alone or in combination with a DNA-damaging agent, on the reproductive integrity of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Source of ionizing radiation (IR)

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in methanol)

Protocol:

  • Harvest a single-cell suspension and count the cells.

  • Seed a specific number of cells (e.g., 200-1000 cells/well, depending on the cell line and treatment) into 6-well plates.

  • Allow the cells to attach for a few hours.

  • Treat the cells with this compound (e.g., 1 µmol/L) or DMSO.[4]

  • Shortly after, expose the cells to varying doses of IR.[4]

  • Incubate the plates at 37°C in a humidified incubator for 10-14 days, or until colonies of at least 50 cells are visible.[4]

  • Wash the plates with PBS, fix the colonies with methanol, and stain with 0.5% crystal violet solution.[4]

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies in each well.

  • Calculate the surviving fraction for each treatment condition relative to the untreated control.

In Vivo Xenograft Study

Objective: To evaluate the efficacy of this compound in enhancing the anti-tumor effect of radiotherapy in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell line of interest (e.g., FaDu)

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Anesthesia

  • Source of localized ionizing radiation

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS or a Matrigel mix) into the flank of each mouse.

  • Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into different treatment groups (e.g., Vehicle, this compound alone, IR alone, this compound + IR).

  • For the combination group, administer this compound orally (e.g., 100 mg/kg) approximately 10 minutes before each fraction of IR.[4][6]

  • Deliver a fractionated radiotherapy regimen (e.g., 2 Gy of IR daily for 5 days).[4][6]

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor the mice for any signs of toxicity.

  • Continue monitoring until the tumors in the control group reach a predetermined endpoint or for a specified duration (e.g., up to 70 days).[4][6]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

Visualizations

DNA_Damage_Response_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break ATM_inactive ATM (inactive) DSB->ATM_inactive activates ATM_active ATM (active) ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates KAP1 KAP1 ATM_active->KAP1 phosphorylates This compound This compound This compound->ATM_active inhibits pCHK2 p-CHK2 CHK2->pCHK2 CellCycleArrest Cell Cycle Arrest pCHK2->CellCycleArrest pp53 p-p53 p53->pp53 pKAP1 p-KAP1 KAP1->pKAP1 pp53->CellCycleArrest Apoptosis Apoptosis pp53->Apoptosis DNARepair DNA Repair pKAP1->DNARepair In_Vivo_Workflow cluster_treatment Treatment Cycle (e.g., 5 days) Tumor_Implantation 1. Tumor Cell Implantation (e.g., FaDu cells in mice) Tumor_Growth 2. Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization 3. Randomization into Treatment Groups Tumor_Growth->Randomization M3541_Admin 4a. This compound Administration (oral, e.g., 100 mg/kg) Randomization->M3541_Admin IR_Treatment 4b. Ionizing Radiation (e.g., 2 Gy) M3541_Admin->IR_Treatment 10 min prior Monitoring 5. Monitor Tumor Volume and Body Weight IR_Treatment->Monitoring Monitoring->M3541_Admin Repeat Cycle Endpoint 6. Endpoint Analysis (e.g., tumor growth inhibition) Monitoring->Endpoint

References

Application Notes and Protocols for M3541 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M3541 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3][4] ATM is a critical serine/threonine protein kinase that plays a central role in the DNA Damage Response (DDR) pathway, particularly in the repair of DNA double-strand breaks (DSBs).[1][3] By inhibiting ATM, this compound prevents the activation of downstream signaling pathways that lead to cell cycle arrest and DNA repair. This suppression of DSB repair enhances the cytotoxic effects of DNA-damaging agents, such as ionizing radiation (IR) and certain chemotherapies, making it a promising agent for combination cancer therapy.[1][2] Preclinical studies in mouse xenograft models have demonstrated that this compound can significantly potentiate the anti-tumor activity of radiotherapy, leading to complete tumor regressions in some models.[1][2][5]

These application notes provide a detailed overview and protocols for the administration of this compound in mouse xenograft models based on published preclinical data.

Mechanism of Action: ATM Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the ATM kinase, a key regulator of the DNA double-strand break (DSB) repair pathway. The following diagram illustrates the simplified signaling cascade and the point of intervention by this compound.

M3541_Mechanism_of_Action cluster_nucleus Cell Nucleus DNA_Damage DNA Double-Strand Break (DSB) ATM_inactive ATM (inactive) DNA_Damage->ATM_inactive activates ATM_active ATM (active) ATM_inactive->ATM_active CHK2_inactive CHK2 (inactive) ATM_active->CHK2_inactive phosphorylates This compound This compound This compound->ATM_active inhibits Apoptosis Apoptosis This compound->Apoptosis promotes CHK2_active p-CHK2 (active) CHK2_inactive->CHK2_active CellCycleArrest Cell Cycle Arrest CHK2_active->CellCycleArrest induces DNARepair DNA Repair CHK2_active->DNARepair

Caption: this compound inhibits ATM kinase, preventing downstream signaling for DNA repair and cell cycle arrest.

Quantitative Data Summary

The following table summarizes the dosing and efficacy of this compound in combination with ionizing radiation (IR) in a FaDu human pharynx squamous cell carcinoma xenograft model.

ParameterVehicle + IRThis compound (10 mg/kg) + IRThis compound (50 mg/kg) + IRThis compound (200 mg/kg) + IR
Cell Line FaDuFaDuFaDuFaDu
Mouse Strain Immunodeficient MiceImmunodeficient MiceImmunodeficient MiceImmunodeficient Mice
This compound Dose N/A10 mg/kg50 mg/kg200 mg/kg
Route of Administration OralOralOralOral
Dosing Schedule 10 minutes before each IR fraction10 minutes before each IR fraction10 minutes before each IR fraction10 minutes before each IR fraction
IR Regimen 2 Gy/day for 5 days2 Gy/day for 5 days2 Gy/day for 5 days2 Gy/day for 5 days
Tumor Growth Inhibition BaselineDose-dependent increaseDose-dependent increaseStrongest inhibition
Outcome Tumor growthEnhanced tumor growth inhibitionEnhanced tumor growth inhibitionSignificant tumor growth inhibition

Data is synthesized from the findings presented in preclinical studies.[1]

Experimental Protocols

General Mouse Xenograft Model Protocol

This protocol outlines the general steps for establishing a subcutaneous xenograft model.

  • Animal Housing: House immunodeficient mice (e.g., nude mice) in a specific pathogen-free (SPF) facility. Allow for a 1-2 week acclimatization period before the start of the experiment.

  • Cell Culture: Culture the desired human cancer cell line (e.g., FaDu, A549) under standard conditions. Harvest cells during the logarithmic growth phase.

  • Cell Preparation for Injection:

    • Trypsinize and collect cells.

    • Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a 1:1 mixture of serum-free medium/PBS and Matrigel on ice.

    • The final cell concentration should be adjusted to allow for the injection of the desired number of cells (e.g., 5 x 10^6) in a volume of 100-200 µL.

  • Tumor Implantation:

    • Anesthetize the mouse using a suitable method (e.g., isoflurane inhalation).

    • Inject the cell suspension subcutaneously into the flank of the mouse.

    • Monitor the animals regularly for tumor growth.

  • Tumor Measurement:

    • Measure tumor dimensions using calipers at regular intervals (e.g., 2-3 times per week).

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Randomize animals into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).

This compound Formulation and Administration Protocol

This protocol details the preparation and administration of this compound for in vivo studies.

  • This compound Formulation (Vehicle Preparation): While the specific vehicle for this compound in the key preclinical study is not detailed, a common vehicle for oral gavage of hydrophobic compounds can be prepared. An example formulation is as follows:

    • Prepare a stock solution of this compound in DMSO.

    • For the final dosing solution, a vehicle such as 0.5% (w/v) methylcellulose or a solution of PEG300, Tween 80, and water/saline can be used.

    • Note: It is crucial to perform small-scale solubility and stability tests to determine the optimal vehicle for your specific batch of this compound.

  • Dosing and Administration:

    • Weigh each mouse to determine the correct volume of the this compound suspension to administer.

    • Administer this compound orally using a gavage needle.

    • In combination studies with radiotherapy, this compound should be administered approximately 10 minutes prior to irradiation.[1][3]

    • For studies involving fractionated radiotherapy, this compound is administered before each radiation fraction.[1][3]

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in combination with radiotherapy in a mouse xenograft model.

Xenograft_Workflow cluster_treatment Treatment Phase (e.g., 5 days) Start Start: Cell Culture (e.g., FaDu, A549) Implantation Subcutaneous Implantation of Cells into Mice Start->Implantation TumorGrowth Tumor Growth Monitoring (Calipers) Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Group1 Group 1: Vehicle + IR Randomization->Group1 Group2 Group 2: This compound + IR Randomization->Group2 Dosing Oral Gavage: Vehicle or this compound (10 min pre-IR) Irradiation Ionizing Radiation (e.g., 2 Gy) Dosing->Irradiation repeat daily Irradiation->Dosing Monitoring Post-Treatment Monitoring: Tumor Volume & Body Weight Irradiation->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition, Pharmacodynamics (e.g., p-CHK2) Monitoring->Endpoint

Caption: Workflow for this compound efficacy testing in a mouse xenograft model with radiotherapy.

Conclusion

This compound is a promising ATM inhibitor that has demonstrated significant potential in preclinical xenograft models, particularly in sensitizing tumors to radiotherapy. The protocols and data presented here provide a foundational guide for researchers designing and conducting in vivo studies with this compound. Adherence to detailed and consistent experimental procedures is critical for obtaining reproducible and reliable results. Further optimization of dosing schedules and combinations with other therapies may be warranted depending on the specific tumor model and research question.

References

Application Notes and Protocols for Measuring M3541 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M3541 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of the Ataxia telangiectasia mutated (ATM) kinase.[1][2] ATM is a critical serine/threonine protein kinase that functions as a master regulator of the DNA Damage Response (DDR), particularly in response to DNA double-strand breaks (DSBs).[1][3] When DSBs occur, often due to ionizing radiation (IR) or certain chemotherapies, ATM is activated and phosphorylates a cascade of downstream proteins to initiate cell cycle arrest, DNA repair, or apoptosis.[3][4] By inhibiting ATM, this compound prevents the repair of DSBs, which can sensitize cancer cells to DNA-damaging agents, representing a promising strategy in oncology.[1][5]

These application notes provide detailed protocols for biochemical and cell-based assays to quantify the inhibitory activity of this compound on the ATM signaling pathway.

Mechanism of Action & Signaling Pathway

This compound specifically targets and binds to ATM, inhibiting its kinase activity.[1] This action prevents the autophosphorylation of ATM at Serine-1981 (a key activation step) and subsequently blocks the phosphorylation of numerous downstream targets, including Checkpoint Kinase 2 (CHK2), p53, and KAP1.[6] The inhibition of this pathway disrupts DNA damage repair and checkpoint control, ultimately leading to the accumulation of DNA damage and enhanced cancer cell death, particularly when combined with radiotherapy.[5][7]

ATM_Pathway cluster_0 Cellular Stress cluster_1 ATM Signaling Cascade cluster_2 Cellular Response IR Ionizing Radiation (IR) (DNA Double-Strand Breaks) ATM ATM (Inactive Dimer) IR->ATM pATM p-ATM (Ser1981) (Active Monomer) ATM->pATM Autophosphorylation CHK2 CHK2 pATM->CHK2 p53 p53 pATM->p53 KAP1 KAP1 pATM->KAP1 pCHK2 p-CHK2 (Thr68) CHK2->pCHK2 Response Cell Cycle Arrest DNA Repair Apoptosis pCHK2->Response pp53 p-p53 (Ser15) p53->pp53 pp53->Response pKAP1 p-KAP1 (Ser824) KAP1->pKAP1 pKAP1->Response This compound This compound This compound->pATM Inhibition

Caption: The ATM signaling pathway and the inhibitory action of this compound.

Summary of this compound Activity

Quantitative data from biochemical and cellular assays demonstrate the high potency and selectivity of this compound.

Table 1: this compound Biochemical Potency and Selectivity

Kinase Target IC₅₀ (nM) Assay Conditions
ATM 0.25 Cell-free kinase assay, ATP at Kₘ
ATR >1,000 Cell-free kinase assay
DNA-PK ~15 Cell-free kinase assay, ATP at Kₘ
mTOR >1,000 Cell-free kinase assay
PI3K (isoforms) >1,000 Cell-free kinase assay

Data compiled from published studies. This compound shows over 60-fold selectivity for ATM against the closely related kinase DNA-PK and negligible activity against other PIKK family members.[8]

Table 2: this compound Cellular Activity

Cell Line Assay Type Endpoint Measured IC₅₀ or Effective Conc.
A549 Western Blot Inhibition of IR-induced p-ATM >90% inhibition at 1 µM
Various ELISA Inhibition of Bleomycin-induced p-CHK2 1 - 10 nM
A549 Immunofluorescence Inhibition of IR-induced γH2AX foci Significant reduction at 1 µM
HeLa Cell Viability Radiosensitization (with IR) Potentiation of cell death

Data from preclinical studies demonstrating this compound effectively inhibits ATM signaling and sensitizes cancer cells to DNA damage.[6][7][8][9]

Experimental Protocols

Protocol 1: Cellular Assay for ATM Signaling Inhibition via Western Blot

This protocol details a method to measure the inhibitory effect of this compound on the phosphorylation of ATM and its downstream targets in cells following the induction of DNA double-strand breaks by ionizing radiation (IR).

WB_Workflow cluster_cell_culture 1. Cell Culture cluster_treatment 2. Treatment cluster_lysis 3. Protein Extraction cluster_western 4. Western Blot A Seed A549 cells in 6-well plates B Incubate for 24h to allow attachment A->B C Pre-treat cells with this compound (e.g., 0, 10, 100, 1000 nM) for 1 hour B->C D Expose cells to Ionizing Radiation (IR, e.g., 5 Gy) C->D E Incubate for 1 hour post-IR D->E F Wash cells with cold PBS E->F G Lyse cells in RIPA buffer with protease/phosphatase inhibitors F->G H Quantify protein concentration (e.g., BCA assay) G->H I Perform SDS-PAGE and transfer to PVDF membrane H->I J Block and probe with primary antibodies (p-ATM, p-CHK2, p-KAP1, Actin) I->J K Incubate with HRP-conjugated secondary antibody J->K L Detect signal with ECL substrate K->L

Caption: Experimental workflow for the Western Blotting assay.

Materials:

  • A549 human lung cancer cells[6][10]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-p-ATM (Ser1981), anti-p-CHK2 (Thr68), anti-p-KAP1 (Ser824), anti-Actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • X-ray irradiator

Procedure:

  • Cell Seeding: Seed A549 cells into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Aspirate the old medium from the cells and add the this compound-containing medium. Include a DMSO vehicle control. Incubate for 1 hour.[6]

  • Irradiation: Transfer the plates to an X-ray irradiator and expose the cells to a dose of 5 Gy. Leave one plate unirradiated as a negative control.[6]

  • Post-Irradiation Incubation: Return the cells to the incubator for 1 hour to allow for ATM pathway activation.[6]

  • Cell Lysis:

    • Place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and apply ECL substrate.

  • Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein signals to the loading control (Actin). Compare the signal in this compound-treated samples to the irradiated DMSO control to determine the extent of inhibition.

Protocol 2: Clonogenic Survival Assay (Radiosensitization)

This assay assesses the functional ability of this compound to enhance radiation-induced cell death by measuring the long-term reproductive viability of cells.

Clonogenic_Workflow cluster_seeding 1. Cell Seeding cluster_treatment 2. Treatment cluster_incubation 3. Incubation & Staining cluster_analysis 4. Data Analysis A Prepare single-cell suspension B Seed low, precise number of cells (e.g., 200-2000 cells/well) in 6-well plates A->B C Allow cells to attach (24h) B->C D Treat with this compound or vehicle (DMSO) C->D E Irradiate with varying doses of X-rays (0, 2, 4, 6 Gy) D->E F Incubate for 10-14 days until visible colonies form E->F G Fix cells (e.g., with Ethanol) F->G H Stain colonies with Crystal Violet G->H I Wash plates and air dry H->I J Count colonies (>50 cells) I->J K Calculate Plating Efficiency (PE) and Survival Fraction (SF) J->K

Caption: Workflow for the clonogenic survival (radiosensitization) assay.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • 6-well culture plates

  • This compound (stock solution in DMSO)

  • 70% Ethanol

  • 0.5% Crystal Violet staining solution

  • X-ray irradiator

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and prepare a single-cell suspension.

    • Perform a cell count and seed a precise number of cells into 6-well plates. The number of cells seeded should be adjusted based on the radiation dose to yield a countable number of colonies (e.g., 200 cells for 0 Gy, 400 for 2 Gy, 1000 for 4 Gy, etc.).

    • Incubate for 24 hours to allow for cell attachment.[11]

  • Treatment:

    • Treat the cells with a fixed, non-toxic concentration of this compound (or DMSO vehicle).

    • Immediately after adding the drug, irradiate the plates with increasing doses of X-rays (e.g., 0, 2, 4, 6 Gy).

  • Colony Formation:

    • Return the plates to the incubator and allow them to grow undisturbed for 10-14 days, or until colonies in the control wells are easily visible.[11]

  • Fixing and Staining:

    • Aspirate the medium from the wells.

    • Gently wash the cells once with PBS.

    • Fix the colonies by adding 70% ethanol and incubating for 10 minutes.[11]

    • Remove the ethanol and let the plates air dry completely.

    • Add Crystal Violet solution to each well and incubate for 10-20 minutes.

    • Carefully wash the plates with water to remove excess stain and let them air dry.[12]

  • Data Analysis:

    • Count the number of colonies in each well (a colony is typically defined as a cluster of ≥50 cells).

    • Calculate Plating Efficiency (PE):

      • PE = (Number of colonies counted in control) / (Number of cells seeded in control)

    • Calculate Survival Fraction (SF) for each dose:

      • SF = (Number of colonies counted) / (Number of cells seeded × PE)

    • Plot the Survival Fraction on a logarithmic scale against the radiation dose on a linear scale for both this compound-treated and vehicle-treated cells to visualize the radiosensitizing effect.

References

Laboratory Guidelines for the Handling and Storing of M3541: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M3541 is a potent and selective, ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR) pathway.[1][2][3][4] With an IC50 value in the sub-nanomolar range, this compound effectively suppresses the repair of DNA double-strand breaks (DSBs), thereby sensitizing cancer cells to ionizing radiation and other DNA-damaging agents.[4][5][6] These application notes provide detailed guidelines for the proper handling, storage, and experimental use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is an orally bioavailable small molecule.[4] A summary of its key properties is provided in the table below.

PropertyValue
Molecular Formula C₂₃H₁₇FN₆O₂
Molecular Weight 428.42 g/mol
CAS Number 1360628-91-6
Appearance Crystalline solid
Purity Typically ≥99%

Storage and Stability

Proper storage of this compound is crucial to maintain its stability and activity.

FormStorage TemperatureShelf LifeNotes
Powder -20°C3 yearsProtect from light and moisture.
4°C2 yearsFor shorter-term storage.
In Solvent (e.g., DMSO) -80°C6 monthsUse fresh, anhydrous DMSO to avoid reduced solubility.[5] Avoid repeated freeze-thaw cycles.
-20°C1 monthFor more frequent use.

Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of waste in accordance with local regulations.

  • Fire Safety: this compound is not expected to be flammable under normal laboratory conditions. Use standard extinguishing media such as water, foam, carbon dioxide, or dry powder in case of a fire in the vicinity.

Signaling Pathway

This compound targets the ATM kinase, a key component of the DNA damage response pathway initiated by DNA double-strand breaks (DSBs). A simplified diagram of this pathway is presented below.

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break MRN MRN Complex (MRE11/RAD50/NBS1) DSB->MRN recruits ATM_inactive ATM (inactive) MRN->ATM_inactive activates ATM_active ATM (active) p-ATM (S1981) ATM_inactive->ATM_active CHK2_inactive CHK2 (inactive) ATM_active->CHK2_inactive p53_inactive p53 (inactive) ATM_active->p53_inactive KAP1_inactive KAP1 (inactive) ATM_active->KAP1_inactive This compound This compound This compound->ATM_active inhibits CHK2_active p-CHK2 (T68) CHK2_inactive->CHK2_active CellCycleArrest Cell Cycle Arrest CHK2_active->CellCycleArrest p53_active p-p53 (S15) p53_inactive->p53_active p53_active->CellCycleArrest Apoptosis Apoptosis p53_active->Apoptosis KAP1_active p-KAP1 (S824) KAP1_inactive->KAP1_active DNA_Repair DNA Repair KAP1_active->DNA_Repair In_Vitro_Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase Buffer, ATM Enzyme, Substrate, ATP, and this compound dilutions start->prepare_reagents add_components Add buffer, enzyme, substrate, and this compound to microplate wells prepare_reagents->add_components pre_incubate Pre-incubate at room temperature add_components->pre_incubate initiate_reaction Initiate reaction by adding ATP pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop reaction and detect signal incubate->stop_reaction analyze Analyze data and calculate IC50 stop_reaction->analyze end End analyze->end Western_Blot_Workflow start Start seed_cells Seed cells (e.g., A549) in culture plates start->seed_cells treat_cells Treat cells with this compound and a DNA damaging agent (e.g., ionizing radiation) seed_cells->treat_cells lyse_cells Lyse cells and quantify protein concentration treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer block Block the membrane transfer->block primary_ab Incubate with primary antibodies (e.g., anti-p-ATM, anti-p-CHK2) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using ECL secondary_ab->detect analyze Analyze band intensities detect->analyze end End analyze->end

References

Application Notes and Protocols for Assessing M3541's Effect on Tumor Regression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M3541 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical component of the DNA damage response (DDR) pathway. By targeting ATM, this compound has been shown in preclinical studies to sensitize tumor cells to the cytotoxic effects of DNA damaging agents such as ionizing radiation (IR) and topoisomerase inhibitors.[1] These studies have demonstrated that this compound can lead to complete tumor regression in animal models, highlighting its potential as a combination therapy in oncology. This document provides detailed application notes and protocols for assessing the therapeutic efficacy of this compound in preclinical and clinical settings.

A Phase I clinical trial of this compound in combination with palliative radiotherapy was initiated but was terminated early due to a lack of a clear dose-response relationship and a non-optimal pharmacokinetic profile.[1] Consequently, further clinical development of this compound was not pursued.

Data Presentation

Table 1: Preclinical Efficacy of this compound in Combination with Ionizing Radiation (IR)

Cell LineTreatmentTumor VolumeOutcome
FaDu (human head and neck squamous cell carcinoma) xenograftThis compound (100 mg/kg, oral) + IR (2 Gy x 5)Not specifiedEnhanced anti-tumor activity leading to complete tumor regression
FaDu xenograftThis compound (100 mg/kg, oral) + IR (2 Gy x 5 for 2 weeks) + Cisplatin (3 mg/kg, intraperitoneal)Not specifiedCombination benefit observed
Four xenograft modelsThis compound + IR (2 Gy fractions for 6 weeks)Not specifiedStrong enhancement of IR efficacy

Table 2: Clinical Trial Data for this compound with Palliative Radiotherapy

ParameterValue
Patient Population15 patients with solid tumors
This compound Dose50-300 mg on radiation days
Radiotherapy Regimen30 Gy in 10 fractions
Confirmed Complete or Partial Response20.0% (3 out of 15 patients)
Dose-Limiting ToxicitiesOne patient (200 mg group) experienced urinary tract infection and febrile neutropenia

Experimental Protocols

In Vitro Assessment of this compound Activity

1. Clonogenic Survival Assay

This assay determines the ability of a single cell to grow into a colony, assessing the long-term cytotoxic effects of this compound in combination with radiation.

  • Cell Plating:

    • Culture tumor cells (e.g., A549 non-small cell lung cancer) to mid-log phase.

    • Trypsinize, count, and seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates. Allow cells to attach overnight.

  • Treatment:

    • Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 24 hours) prior to irradiation.

    • Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6 Gy).

  • Colony Formation:

    • Remove the drug-containing medium, wash with PBS, and add fresh medium.

    • Incubate for 10-14 days to allow for colony formation.

  • Staining and Counting:

    • Fix the colonies with a mixture of methanol and acetic acid.

    • Stain with crystal violet.

    • Count colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the surviving fraction for each treatment group relative to the untreated control.

2. Western Blot for ATM Signaling

This protocol is used to assess the inhibition of ATM kinase activity by measuring the phosphorylation of its downstream target, CHK2.

  • Cell Lysis:

    • Plate cells and treat with this compound and/or radiation as described above.

    • At desired time points, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-CHK2 (Thr68), total CHK2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis:

    • Quantify band intensities and normalize the phospho-CHK2 signal to total CHK2 and the loading control.

In Vivo Assessment of Tumor Regression

Human Tumor Xenograft Model

This model is used to evaluate the in vivo efficacy of this compound in combination with radiotherapy.

  • Animal Model:

    • Use immunodeficient mice (e.g., nude mice).

  • Tumor Implantation:

    • Subcutaneously inject a suspension of human tumor cells (e.g., FaDu) into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Regimen:

    • Randomize mice into treatment groups (e.g., vehicle control, this compound alone, IR alone, this compound + IR).

    • Administer this compound orally (e.g., at 100 mg/kg) a short time before irradiation (e.g., 10 minutes).

    • Deliver fractionated radiotherapy (e.g., 2 Gy per day for 5 days).

  • Tumor Measurement:

    • Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week).

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint:

    • Continue monitoring until tumors in the control group reach a predetermined size or for a specified duration to assess for tumor regrowth.

    • Monitor animal body weight and general health as a measure of toxicity.

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Perform statistical analysis to compare the anti-tumor efficacy between groups.

Visualizations

ATM_Signaling_Pathway cluster_0 Cellular Stress cluster_1 ATM Signaling Cascade cluster_2 Downstream Effects DNA Double-Strand Break DNA Double-Strand Break ATM ATM DNA Double-Strand Break->ATM activates pATM pATM (Active) CHK2 CHK2 pATM->CHK2 phosphorylates pCHK2 pCHK2 (Active) Cell Cycle Arrest Cell Cycle Arrest pCHK2->Cell Cycle Arrest DNA Repair DNA Repair pCHK2->DNA Repair Apoptosis Apoptosis pCHK2->Apoptosis This compound This compound This compound->pATM inhibits

Caption: this compound inhibits ATM activation, blocking downstream signaling.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Tumor Cell Culture (e.g., A549) treat_invitro Treat with this compound +/- IR invitro_start->treat_invitro clonogenic Clonogenic Assay treat_invitro->clonogenic western Western Blot (pCHK2) treat_invitro->western invitro_end Assess Cytotoxicity & Pathway Inhibition clonogenic->invitro_end western->invitro_end invivo_start Xenograft Model (e.g., FaDu in nude mice) treat_invivo Treat with this compound +/- IR invivo_start->treat_invivo measure Tumor Volume Measurement treat_invivo->measure invivo_end Evaluate Tumor Regression measure->invivo_end

References

Troubleshooting & Optimization

Technical Support Center: Overcoming M3541's Poor Pharmacokinetics in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pharmacokinetic challenges with the ATM inhibitor, M3541.

Troubleshooting Guide

Problem: Non-linear or poor dose-exposure relationship in preclinical in vivo studies.

This is a known issue with this compound, as observed in its clinical development where total plasma levels did not increase with escalating doses.[1][2] This often points to issues with solubility and absorption.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Aqueous Solubility This compound is a poorly soluble compound. Consider formulation strategies to enhance its dissolution rate and solubility in the gastrointestinal tract.
Precipitation in the GI Tract The compound may dissolve in the stomach's acidic environment but precipitate in the more neutral pH of the intestine.
Saturation of Absorption Mechanisms At higher doses, the transport mechanisms responsible for absorbing the drug may become saturated.

Frequently Asked Questions (FAQs)

Q1: What are the known pharmacokinetic issues with this compound?

A1: The primary pharmacokinetic issue with this compound is a non-optimal pharmacokinetic profile characterized by a lack of dose-proportionality.[1][2] A phase I clinical trial was discontinued because escalating doses of this compound did not result in a corresponding increase in plasma concentrations.[1] This suggests that the absorption of this compound is limited at higher doses.

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase.[3] By inhibiting ATM, this compound prevents the repair of DNA double-strand breaks, which can sensitize cancer cells to radiation and other DNA-damaging agents.[1][3]

Q3: What formulation strategies can be used to improve the oral bioavailability of this compound?

A3: For this compound, a formulation incorporating a polymer matrix using cellulose acetate phthalate has been used to enhance bioavailability.[1] Other promising strategies for poorly soluble kinase inhibitors like this compound include:

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in a polymer matrix in an amorphous state, which can significantly improve its solubility and dissolution rate.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.

  • Nanoparticle Engineering: Reducing the particle size to the nanometer range increases the surface area for dissolution.

Q4: Are there any known solubility data for this compound?

Illustrative Preclinical Pharmacokinetic Data

The following tables present hypothetical pharmacokinetic data in rats to illustrate the potential improvements that can be achieved with advanced formulation strategies. This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Table 1: Single Dose Oral Pharmacokinetics of this compound in Rats (10 mg/kg)

Formulation Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*hr/mL) Oral Bioavailability (%)
Simple Suspension1504.012005
Amorphous Solid Dispersion9001.5720030
Lipid-Based Formulation7502.0600025

Table 2: Dose Proportionality of this compound in Rats with an Amorphous Solid Dispersion Formulation

Dose (mg/kg) Cmax (ng/mL) AUC (0-24h) (ng*hr/mL)
109007200
30260021000
100850070000

Experimental Protocols

Protocol 1: Preparation of an this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to improve its aqueous solubility and dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64)

  • Dichloromethane (DCM)

  • Methanol

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve 1 gram of this compound and 3 grams of PVP/VA 64 in a 1:1 mixture of DCM and methanol to form a clear solution.

  • Remove the solvents using a rotary evaporator at 40°C until a solid film is formed.

  • Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Grind the resulting solid into a fine powder using a mortar and pestle.

  • Store the ASD powder in a desiccator at room temperature.

Protocol 2: In Vivo Pharmacokinetic Study of an this compound Formulation in Rats

Objective: To determine the pharmacokinetic profile of an this compound formulation after oral administration to rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound formulation (e.g., ASD from Protocol 1)

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the rats overnight with free access to water.

  • Prepare a suspension of the this compound formulation in the vehicle at the desired concentration.

  • Administer a single oral dose of the this compound formulation to the rats via oral gavage.

  • Collect blood samples (approximately 0.2 mL) from the tail vein at predose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

signaling_pathway DNA_DSB DNA Double-Strand Breaks (DSBs) ATM ATM Kinase DNA_DSB->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates This compound This compound This compound->ATM inhibits Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK2->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis leads to (if repair fails)

Caption: this compound inhibits ATM kinase, preventing DNA repair and cell cycle arrest.

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Formulation_Selection Select Formulation Strategy (e.g., Amorphous Solid Dispersion) ASD_Preparation Prepare this compound ASD Formulation_Selection->ASD_Preparation Characterization Physicochemical Characterization (DSC, PXRD) ASD_Preparation->Characterization Animal_Dosing Oral Dosing in Rats Characterization->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Bioanalysis LC-MS/MS Analysis of Plasma Blood_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis

Caption: Workflow for developing and evaluating an improved this compound formulation.

logical_relationship Poor_PK Poor this compound Pharmacokinetics Nonlinear_Dose_Exposure Non-linear Dose-Exposure Poor_PK->Nonlinear_Dose_Exposure Low_Solubility Low Aqueous Solubility Nonlinear_Dose_Exposure->Low_Solubility Absorption_Saturation Saturation of Absorption Nonlinear_Dose_Exposure->Absorption_Saturation Improved_Formulation Improved Formulation (e.g., ASD) Low_Solubility->Improved_Formulation addresses Linear_PK Linear Pharmacokinetics Improved_Formulation->Linear_PK Enhanced_Bioavailability Enhanced Bioavailability Improved_Formulation->Enhanced_Bioavailability

Caption: Relationship between poor PK, its causes, and formulation solutions.

References

M3541 dose-response relationship issues in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for M3541. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshoot common issues related to the dose-response relationship of this compound, a potent and selective ATM kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent, ATP-competitive, and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase with an IC₅₀ of 0.25 nM in cell-free assays.[1] ATM is a critical protein kinase that orchestrates the DNA double-strand break (DSB) repair pathway.[2][3][4] By inhibiting ATM, this compound prevents the phosphorylation of downstream targets like CHK2, thereby suppressing DSB repair and sensitizing cancer cells to DNA-damaging agents like ionizing radiation (IR).[1][5] Preclinical studies have demonstrated that this compound enhances the antitumor activity of radiotherapy in various tumor cell lines and xenograft models.[2][5]

Q2: I am observing a flat or non-existent dose-response curve in my experiments. Why might this be happening?

This is a critical observation that was also noted in a Phase I clinical trial, which was discontinued due to the absence of a dose-response relationship and a non-optimal pharmacokinetic (PK) profile.[2][3][4][6] In the trial, this compound plasma levels did not increase with escalating doses (50–300 mg).[2][3][6] There are several potential reasons for this, which may be relevant to your preclinical experiments:

  • Solubility and Formulation: this compound has known solubility challenges.[1] Poor solubility can lead to inconsistent compound exposure in both in vitro and in vivo experiments. Ensure you are using an appropriate solvent system and follow formulation protocols carefully. For in vivo studies, precipitation at the injection site or in the gastrointestinal tract can lead to poor absorption and non-linear exposure.

  • Pharmacokinetics (PK): The clinical trial revealed that this compound exposure (AUC and Cmax) increased between 50 mg and 100 mg doses but not at higher doses, indicating non-proportional pharmacokinetics.[2] This could be due to saturation of absorption or other metabolic factors. While this was observed in humans, similar PK issues could arise in animal models.

  • Assay-Specific Issues: The design of your assay can influence the dose-response curve. For instance, in fluorescence-based assays, the intrinsic fluorescence of a compound at high concentrations can interfere with the signal, leading to a flattened curve.[7] Additionally, for potent inhibitors, "tight-binding" inhibition can occur when the inhibitor concentration is close to the enzyme concentration, which can skew the dose-response curve.[8]

  • Cellular Context: The cellular background, including the status of other DNA repair pathways and cell cycle checkpoints, can influence the response to an ATM inhibitor. It is crucial to perform experiments in well-characterized cell lines.

Q3: Is there a known connection between this compound, ATM inhibition, and the p70S6K signaling pathway?

The primary and well-documented mechanism of this compound is the inhibition of the ATM kinase in the DNA damage response pathway. While extensive crosstalk exists between cellular signaling pathways, a direct, well-characterized regulatory link between ATM inhibition by this compound and the mTOR/p70S6K pathway is not prominently featured in the available literature. The mTOR pathway, which includes p70S6K, is a central regulator of cell growth and protein synthesis and is typically activated by growth factors and nutrients.[9][10] While ATM has been implicated in mTOR regulation under certain stress conditions, the specific effect of this compound on p70S6K is not a primary focus of its described mechanism of action.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent results or flat dose-response in in vitro assays.

  • Possible Cause: Poor solubility of this compound in aqueous culture media.

  • Troubleshooting Steps:

    • Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. MedChemExpress suggests storing stock solutions at -80°C for up to 6 months.[6]

    • Working Dilutions: When preparing working dilutions in cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity.

    • Precipitation Check: Visually inspect your final dilutions for any signs of precipitation, both immediately after preparation and after incubation at 37°C.

    • Assay Choice: In preclinical studies, a concentration of 1 µmol/L this compound was shown to effectively inhibit >90% of IR-induced ATM signaling.[1][5] You may want to use a fixed concentration initially to confirm target engagement before running a full dose-response curve.

Issue 2: Lack of dose-proportional efficacy or exposure in animal models.

  • Possible Cause: Poor bioavailability due to low aqueous solubility, leading to inconsistent absorption.

  • Troubleshooting Steps:

    • Review Formulation: this compound is insoluble in water.[2] Specialized formulations are required for oral administration. Several have been reported (see Protocol section below). Ensure your formulation is homogenous and stable. Sonication or gentle heating may be required during preparation.[6]

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Study: If possible, conduct a pilot PK/PD study in your animal model. Measure plasma concentrations of this compound and assess the inhibition of a target biomarker (e.g., phospho-CHK2) in tumor tissue at different time points after dosing.[5] This will help establish the relationship between dose, exposure, and target engagement in your specific model.

    • Alternative Compound: For comparative purposes, consider M4076, a related ATM inhibitor developed to have improved solubility and selectivity.[1]

Data Presentation

Table 1: Preclinical Potency of this compound

Assay TypeTargetIC₅₀ ValueNotes
Cell-Free Kinase AssayATM0.25 nMATP concentration at Kₘ.[1]
Cell-Free Kinase AssayATM~5.5 nMATP concentration at 1 mmol/L, indicating ATP-competitive binding.[1]
Cellular AssayATM Signaling~1 µMConcentration used to achieve >90% inhibition of IR-induced signaling.[1][5]

Table 2: Summary of this compound Pharmacokinetics (Phase I Clinical Trial)

Data from a Phase I trial where patients received this compound on days of radiotherapy.[2]

Dose GroupNCₘₐₓ (ng/mL) - Day 1AUC₀₋₂₄ (hng/mL) - Day 1Cₘₐₓ (ng/mL) - Day 5AUC₀₋₂₄ (hng/mL) - Day 5
50 mg 311.2 (3.1)126 (23)14.1 (10.1)158 (110)
100 mg 331.0 (21.0)370 (256)48.0 (30.0)572 (358)
200 mg 327.6 (12.4)321 (141)32.5 (10.1)372 (123)
300 mg 621.0 (13.7)260 (171)26.5 (13.7)338 (179)
Values are presented as mean (standard deviation). Note the lack of dose-proportional increase in Cₘₐₓ and AUC at doses above 100 mg.

Experimental Protocols

Protocol 1: In Vitro Western Blot for ATM Target Inhibition

This protocol is for assessing the inhibition of Ionizing Radiation (IR)-induced phosphorylation of ATM targets.

  • Cell Culture: Plate cells (e.g., A549) and allow them to adhere overnight.

  • This compound Pre-treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for 1 hour.

  • Induce DNA Damage: Expose cells to Ionizing Radiation (e.g., 5 Gy).

  • Incubation: Return cells to the incubator for a specified time (e.g., 1-6 hours) to allow for signaling pathway activation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blot:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-CHK2 (Thr68), anti-total CHK2, anti-γH2AX, anti-Actin).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal.

Protocol 2: Formulation for In Vivo (Oral) Administration

Given this compound's poor aqueous solubility, a suspension or solution using co-solvents is necessary. The following are example formulations suggested by suppliers. Note: The optimal formulation may depend on the specific animal model and experimental goals.

  • Formulation A (SBE-β-CD based):

    • Prepare a 10% DMSO / 90% (20% SBE-β-CD in Saline) vehicle.

    • Dissolve this compound in DMSO first.

    • Add the SBE-β-CD/Saline solution to the DMSO-drug mixture.

    • This method can achieve a concentration of at least 0.46 mg/mL.[6]

  • Formulation B (PEG300/Tween-80 based):

    • Prepare a vehicle of 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.

    • Add each solvent sequentially, ensuring the solution is clear after each addition.

    • This method can achieve a concentration of at least 0.45 mg/mL.[6]

  • Formulation C (Corn Oil based):

    • Prepare a vehicle of 10% DMSO / 90% Corn oil.

    • Dissolve this compound in DMSO first, then add the corn oil.

    • This method can achieve a concentration of at least 0.46 mg/mL but may not be suitable for long-term dosing studies.[6]

Visualizations

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break (DSB) ATM_inactive ATM (inactive) DSB->ATM_inactive senses ATM_active ATM (active) ATM_inactive->ATM_active activates CHK2_inactive CHK2 (inactive) ATM_active->CHK2_inactive phosphorylates p53 p53 ATM_active->p53 CHK2_active p-CHK2 (active) CHK2_inactive->CHK2_active CHK2_active->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest DNARepair DNA Repair p53->DNARepair Apoptosis Apoptosis p53->Apoptosis This compound This compound This compound->ATM_active inhibits

Caption: ATM signaling pathway in response to DNA damage and inhibition by this compound.

Experimental_Workflow start Seed Cancer Cells in 96-well plate pretreat Pre-treat with this compound (Dose-Response) or Vehicle start->pretreat radiate Expose to Ionizing Radiation (IR) pretreat->radiate incubate Incubate for 7-14 days radiate->incubate assay Perform Clonogenic Assay or Cell Viability Assay (e.g., CellTiter-Glo) incubate->assay analyze Analyze Data: Calculate Surviving Fraction and Dose Enhancement Factor assay->analyze end Determine Radiosensitizing Effect of this compound analyze->end

Caption: Workflow for an in vitro radiosensitization experiment.

Troubleshooting_Workflow cluster_exp_type Experiment Type start Issue: Flat Dose-Response Curve check_solubility Is this compound fully dissolved in stock and media? start->check_solubility Initial Check solubility_yes Yes check_solubility->solubility_yes Yes solubility_no No check_solubility->solubility_no No check_pk In Vivo: Have you run a PK/PD study? pk_yes Yes check_pk->pk_yes Yes pk_no No check_pk->pk_no No check_assay In Vitro: Is the assay prone to artifacts (e.g., fluorescence)? assay_yes Yes check_assay->assay_yes Yes assay_no No check_assay->assay_no No solubility_yes->check_pk In Vivo solubility_yes->check_assay In Vitro fix_solubility Action: Optimize solvent/formulation. Visually check for precipitate. solubility_no->fix_solubility other_issues Consider other factors: - Cell line resistance - Compound integrity pk_yes->other_issues run_pkpd Action: Run pilot PK/PD to correlate dose, exposure, and target modulation. pk_no->run_pkpd fix_assay Action: Switch to an alternative assay format (e.g., label-free). assay_yes->fix_assay assay_no->other_issues

Caption: Troubleshooting logic for a flat dose-response curve with this compound.

References

M3541 Technical Support Center: Troubleshooting Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling M3541 in in vitro assays. Adherence to these guidelines will help ensure consistent and reliable experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound powder is difficult to dissolve in DMSO. What should I do?

A1: Difficulty in dissolving this compound in DMSO can be due to several factors. Here is a step-by-step troubleshooting guide:

  • Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1] Water in the DMSO can significantly reduce the solubility of this compound.[1][2] Always use freshly opened, high-purity, anhydrous DMSO for preparing your stock solution.

  • Warming and Sonication: Gently warm the solution and use an ultrasonic bath to aid dissolution.[2][3] Be cautious with the temperature to avoid degradation of the compound.

  • pH Adjustment: In some cases, adjusting the pH can improve solubility. For this compound, adjusting the pH to 3 with 1 M HCl while warming to 60°C has been shown to aid dissolution in DMSO.[2][3]

  • Verify Compound Integrity: If solubility issues persist, consider the possibility of compound degradation. Ensure the vial has been stored correctly according to the manufacturer's instructions (typically at -20°C for powder).[2][3]

Q2: My this compound stock solution precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Here are some strategies to mitigate this:

  • Lower the Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to minimize solvent effects on cells and reduce the risk of precipitation.

  • Use a Multi-Step Dilution: Instead of diluting your concentrated DMSO stock directly into the final volume of media, perform one or more intermediate dilution steps in media or a suitable buffer. This gradual change in solvent polarity can help keep the compound in solution.

  • Increase the Volume of Media: When adding the this compound stock solution, add it to a larger volume of media while vortexing or gently mixing to ensure rapid and even dispersion.

  • Consider Alternative Solvents for Working Solutions: While DMSO is the primary solvent for stock solutions, for final dilutions into aqueous media, co-solvents like PEG300 and Tween-80 can be used to improve solubility and stability.[1] However, it is crucial to test the tolerance of your specific cell line to these solvents.

Q3: I am observing inconsistent results between experiments. Could this be related to this compound solubility?

A3: Yes, inconsistent solubility can lead to variability in the effective concentration of this compound in your assays, resulting in poor reproducibility. To ensure consistency:

  • Prepare Fresh Working Solutions: It is best practice to prepare fresh dilutions of this compound in your culture medium for each experiment from a frozen stock. The stability of this compound in aqueous media over long periods is not well characterized.

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles that can degrade the compound and affect its solubility, aliquot your DMSO stock solution into single-use volumes and store them at -80°C.[2]

  • Visually Inspect for Precipitation: Before adding the this compound working solution to your cells, visually inspect the solution for any signs of precipitation. If precipitation is observed, the solution should be discarded and prepared again.

  • Ensure Homogeneity: Thoroughly mix your working solutions before each use to ensure a homogenous concentration.

Quantitative Data: this compound Solubility

Solvent/VehicleSolubilityNotes
DMSO≥ 4.55 mg/mL (10.62 mM)May require ultrasonication, warming, and pH adjustment to 3 with 1 M HCl and heating to 60°C.[2][3]
DMSO11 mg/mL (25.67 mM)Use of fresh, moisture-free DMSO is critical.[1]
Ethanol3 mg/mL
WaterInsoluble
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 0.46 mg/mL (1.07 mM)Clear solution.[2]
10% DMSO / 90% Corn Oil≥ 0.46 mg/mL (1.07 mM)Clear solution.[2]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 0.45 mg/mL (1.05 mM)Clear solution.[2]
5% DMSO / 40% PEG300 / 5% Tween 80 / 50% ddH2O0.550 mg/mL (1.28 mM)Clear solution, should be used immediately.[1]
5% DMSO / 95% Corn oil0.550 mg/mL (1.28 mM)Clear solution, should be used immediately.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO (newly opened), sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. If the compound does not dissolve readily, gently warm the solution and sonicate in an ultrasonic water bath until the solution is clear. e. For difficult-to-dissolve batches, consider adjusting the pH to 3 with 1 M HCl and warming to 60°C.[2][3] f. Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes. g. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2]

Protocol 2: Preparation of this compound Working Solution for In Vitro Assays

  • Materials: this compound DMSO stock solution, sterile cell culture medium.

  • Procedure: a. Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature. b. Perform a serial dilution of the stock solution in your cell culture medium to achieve the final desired concentrations. It is recommended to perform at least one intermediate dilution step. c. For example, to prepare a 10 µM working solution from a 10 mM stock, you can first dilute the stock 1:100 in media to get a 100 µM intermediate solution, and then dilute this intermediate solution 1:10 to get the final 10 µM concentration. d. Vortex or gently mix the solution thoroughly after each dilution step. e. Visually inspect the final working solution for any signs of precipitation before adding it to your cells. f. Use the freshly prepared working solution immediately for your experiment.

Visualizations

M3541_Solubility_Troubleshooting start Start: this compound Solubility Issue check_dmso Is the DMSO anhydrous and fresh? start->check_dmso use_fresh_dmso Use fresh, anhydrous DMSO check_dmso->use_fresh_dmso No apply_heat_sonication Apply gentle heat and/or sonication check_dmso->apply_heat_sonication Yes use_fresh_dmso->apply_heat_sonication dissolved This compound Dissolved apply_heat_sonication->dissolved Yes precipitation_in_media Precipitation upon dilution in aqueous media? apply_heat_sonication->precipitation_in_media No end End dissolved->end troubleshoot_dilution Troubleshoot Dilution Strategy precipitation_in_media->troubleshoot_dilution Yes inconsistent_results Inconsistent experimental results? precipitation_in_media->inconsistent_results No troubleshoot_dilution->end review_protocol Review Experimental Protocol inconsistent_results->review_protocol Yes inconsistent_results->end No review_protocol->end

Caption: Troubleshooting workflow for this compound solubility issues.

ATM_Signaling_Pathway DSB DNA Double-Strand Breaks (DSBs) ATM ATM (inactive dimer) DSB->ATM ATM_active ATM (active monomer) ATM->ATM_active Autophosphorylation CHK2 CHK2 ATM_active->CHK2 Phosphorylates p53 p53 ATM_active->p53 Phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 Phosphorylates This compound This compound This compound->ATM_active Inhibits CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair BRCA1->DNA_Repair

Caption: Simplified ATM signaling pathway inhibited by this compound.

References

Technical Support Center: M3541 and Radiation Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists investigating the combination of M3541 and radiation therapy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3][4][5] ATM is a critical protein in the DNA damage response (DDR) pathway, specifically in orchestrating the repair of DNA double-strand breaks (DSBs) induced by ionizing radiation.[1][2][3][4][5][6] By inhibiting ATM, this compound is expected to suppress DSB repair, leading to the potentiation of radiation therapy and other DSB-inducing treatments.[3][6] Preclinical studies have shown that this compound sensitizes tumor cell lines to radiation in vitro and enhances the antitumor activity of ionizing radiation in vivo.[3][6]

Q2: What was the rationale for combining this compound with radiation therapy?

A2: Radiation therapy is a cornerstone of cancer treatment that induces DNA double-strand breaks (DSBs) in tumor cells, leading to cell death.[3] However, cancer cells can activate DNA repair pathways, such as the one orchestrated by ATM kinase, to survive radiation-induced damage. The rationale for combining this compound, a selective ATM inhibitor, with radiation is to block this critical repair pathway.[3] This inhibition is expected to enhance the cytotoxic effects of radiation, leading to increased tumor cell death and potentially complete tumor regression, as suggested by preclinical models.[3][7][8]

Q3: What were the key findings from the Phase I clinical trial of this compound with radiation?

A3: A Phase I clinical trial (NCT03225105) evaluated the safety and efficacy of this compound in combination with palliative radiotherapy in patients with solid tumors.[1][2][4][5][6][9][10] The study found that this compound doses up to 300 mg administered on the days of radiation were generally well-tolerated.[1][2][4][5][6][10] However, the trial was terminated early because a maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) could not be established.[1][2][4][5][6][10] This was due to a non-optimal pharmacokinetic (PK) profile and the absence of a clear dose-response relationship.[1][2][4][5][6][10] Consequently, further clinical development of this compound was discontinued.[1][2][4][5][6][10]

Q4: My cells are not showing increased sensitivity to radiation with this compound. What are some potential reasons?

A4: See the troubleshooting guide below for a detailed breakdown of potential issues. Key areas to investigate include the concentration and timing of this compound administration relative to irradiation, the cell line's specific genetic background (e.g., p53 status), and the experimental conditions for assessing radiosensitization.

Q5: Are there alternative inhibitors that target similar pathways?

A5: Yes, researchers are investigating other inhibitors of the DNA damage response pathway. One such example is peposertib (M3814), a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), another key enzyme in DSB repair.[11][12][13] Preclinical studies have shown that peposertib effectively suppresses the repair of radiation-induced DSBs and enhances the efficacy of radiotherapy in various cancer models.[11][12][13][14][15]

Troubleshooting Guides

Issue: Lack of this compound-mediated Radiosensitization in vitro

This guide addresses the common problem of not observing an expected increase in cancer cell death when combining this compound with radiation in cell culture experiments.

Potential Cause Troubleshooting Steps
Suboptimal this compound Concentration 1. Titrate this compound: Perform a dose-response curve with this compound alone to determine the optimal non-toxic concentration for your specific cell line. 2. Verify ATM Inhibition: Confirm that the chosen concentration effectively inhibits ATM activity by measuring the phosphorylation of downstream targets like CHK2.[6]
Incorrect Timing of this compound and Radiation 1. Pre-incubation is Key: Pre-incubate cells with this compound for a sufficient period (e.g., 1-2 hours) before irradiation to ensure the drug has reached its target and inhibited ATM. 2. Post-irradiation Incubation: Maintain this compound in the culture medium for a period post-irradiation (e.g., 24-48 hours) to prevent the recovery of DNA repair.
Cell Line-Specific Resistance 1. Check p53 Status: Cell lines with wild-type p53 may undergo cell cycle arrest, which could be misinterpreted as resistance. Consider using p53-deficient cell lines, which are often more sensitive to DNA-PK inhibitors and may show a similar response with ATM inhibitors.[11][13] 2. Assess other DDR pathways: Cells might be utilizing alternative DNA repair pathways. Investigate the expression and activity of proteins involved in other repair mechanisms.
Inappropriate Assay for Radiosensitization 1. Use Clonogenic Survival Assay: This is the gold standard for measuring radiosensitivity. It assesses the long-term reproductive capacity of cells after treatment. 2. Measure DNA Damage: Use assays like γH2AX foci formation to quantify the persistence of DNA double-strand breaks.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound and the related DNA-PK inhibitor, peposertib.

Table 1: this compound Phase I Clinical Trial Data
ParameterValueReference
Trial Identifier NCT03225105[1][2][4][5][6][9][10]
Patient Population Solid Tumors[1][2][4][5][6][10]
Radiation Regimen 30 Gy in 10 fractions[1][2][4][5][6][10]
This compound Dose Range 50–300 mg on radiation days[1][2][4][5][6][10]
Confirmed Responses 3 out of 15 patients (20%)[1][2][4][5][6][10]
Outcome Trial terminated early; MTD and RP2D not established[1][2][4][5][6][10]
Table 2: Peposertib (M3814) Preclinical Data with Radiation
Model SystemKey FindingsReference
HeLa Cell Xenograft (Cervical Cancer) Combination of peposertib and radiation led to a significant reduction in tumor burden compared to radiation alone.[12]
p53-deficient cancer cells These cells are especially sensitive to DNA-PK inhibition, leading to catastrophic mitotic events with unrepaired DSBs.[11][13]
Prostate and Renal Cell Carcinoma Models Peposertib enhanced the efficacy of 177Lu-based radioimmunotherapy, with a higher complete response rate in the combination group.[14][15]

Experimental Protocols

Clonogenic Survival Assay

This protocol is a standard method to determine the long-term survival of cells after treatment with this compound and radiation.

  • Cell Plating: Plate cells at a low density in 6-well plates to allow for individual colony formation. The exact number of cells will depend on the cell line and expected survival rate.

  • This compound Treatment: After allowing cells to attach overnight, treat with the desired concentration of this compound or vehicle control.

  • Irradiation: After a 1-2 hour pre-incubation with this compound, irradiate the plates with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: Return plates to the incubator and allow colonies to form over 10-14 days. This compound can be left in the media or washed out after a set period, depending on the experimental design.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

γH2AX Immunofluorescence Assay

This protocol is used to visualize and quantify DNA double-strand breaks.

  • Cell Culture: Grow cells on coverslips in a multi-well plate.

  • Treatment: Treat cells with this compound and/or radiation as described in the clonogenic assay protocol.

  • Fixation and Permeabilization: At desired time points post-treatment (e.g., 1, 4, 24 hours), fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Blocking and Antibody Incubation: Block non-specific antibody binding and then incubate with a primary antibody against γH2AX. Follow this with a fluorescently labeled secondary antibody.

  • Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.

Visualizations

M3541_Mechanism_of_Action cluster_0 Radiation Therapy cluster_1 DNA Damage Response cluster_2 This compound Intervention cluster_3 Cellular Outcome Radiation Ionizing Radiation DSB DNA Double-Strand Breaks (DSBs) Radiation->DSB ATM ATM Kinase DSB->ATM activates CellDeath Tumor Cell Death DSB->CellDeath leads to (unrepaired) Repair DNA Repair ATM->Repair promotes Repair->DSB repairs This compound This compound This compound->ATM inhibits

Caption: this compound inhibits ATM kinase, preventing the repair of radiation-induced DNA double-strand breaks.

Experimental_Workflow start Start Experiment plate_cells Plate Cancer Cells start->plate_cells treat_this compound Treat with this compound (or vehicle) plate_cells->treat_this compound irradiate Irradiate with Varying Doses treat_this compound->irradiate incubate Incubate for Colony Formation irradiate->incubate stain_count Stain and Count Colonies incubate->stain_count analyze Analyze Data (Calculate Surviving Fraction) stain_count->analyze end End analyze->end Troubleshooting_Logic start No Radiosensitization Observed check_conc Is this compound concentration optimal? start->check_conc check_timing Is the timing of This compound and radiation correct? check_conc->check_timing Yes solution Problem Identified and Resolved check_conc->solution No, titrate and verify check_cell_line Is the cell line appropriate? check_timing->check_cell_line Yes check_timing->solution No, optimize pre-incubation check_assay Is the assay suitable? check_cell_line->check_assay Yes check_cell_line->solution No, check p53 status check_assay->solution No, use clonogenic assay

References

M3541 Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of M3541, a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. Understanding the selectivity profile of this compound is crucial for accurate experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

A1: The primary target of this compound is the serine/threonine kinase ATM. This compound acts as an ATP-competitive inhibitor with a high degree of potency, exhibiting an IC50 of 0.25 nM in cell-free assays.[1] By binding to the ATP-binding pocket of ATM, this compound prevents the phosphorylation of downstream substrates, thereby disrupting the DNA damage response (DDR) pathway. This inhibition of ATM signaling can lead to the suppression of double-strand break (DSB) repair, cell cycle checkpoint activation, and ultimately, sensitization of cancer cells to DNA-damaging agents like ionizing radiation.

Q2: How selective is this compound for ATM kinase?

A2: this compound is a highly selective inhibitor of ATM kinase. Kinase profiling studies have demonstrated that this compound has an IC50 of greater than 100 nM for 99.3% of 292 kinases investigated. It shows negligible inhibition against closely related members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as ATR, DNA-PK, mTOR, and PI3K isoforms, with over 60-fold selectivity for ATM.

Q3: What are the known downstream effects of this compound on the ATM signaling pathway?

A3: this compound effectively suppresses the phosphorylation of key downstream targets of ATM. In cellular assays, treatment with this compound has been shown to inhibit the phosphorylation of Checkpoint Kinase 2 (CHK2), KRAB-associated protein 1 (KAP1), and p53 in a concentration-dependent manner. This confirms its on-target activity and its ability to disrupt the ATM-mediated signaling cascade in response to DNA damage.

Troubleshooting Guide: Investigating Potential Off-Target Effects

Unexpected experimental outcomes when using this compound may be attributable to off-target effects, although the compound is highly selective. This guide provides a structured approach to troubleshooting such scenarios.

Issue: Unexpected Phenotype or Cellular Response Not Consistent with ATM Inhibition.

Potential Cause: While unlikely, the observed effect could be due to inhibition of a secondary target, especially at high concentrations of this compound.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Perform a dose-response experiment and verify the inhibition of ATM activity by assessing the phosphorylation status of its direct downstream targets (e.g., p-CHK2, p-KAP1, p-p53) via Western blot.

    • If on-target engagement is confirmed at the concentration yielding the unexpected phenotype, proceed to investigate potential off-targets.

  • Evaluate Selectivity in Your System:

    • If you suspect inhibition of other PIKK family members, assess the phosphorylation of their specific substrates. For example, for ATR, check p-CHK1, and for DNA-PK, check p-DNA-PKcs.

    • Consider performing a cellular thermal shift assay (CETSA) to confirm that this compound is binding to ATM in your specific cell line and experimental conditions.

  • Literature and Database Review:

    • Consult the latest research on this compound for any newly identified off-targets.

    • Utilize kinase inhibitor databases to cross-reference the observed phenotype with known functions of other kinases.

Issue: High Background or Inconsistent Results in Kinase Assays.

Potential Cause: Assay conditions, reagent quality, or experimental technique can contribute to variability.

Troubleshooting Steps:

  • Optimize Assay Conditions:

    • Ensure the ATP concentration in your assay is appropriate. For ATP-competitive inhibitors like this compound, the apparent IC50 can shift with varying ATP concentrations.

    • Titrate the enzyme and substrate concentrations to ensure the assay is in the linear range.

  • Reagent and Compound Quality Control:

    • Verify the purity and concentration of your this compound stock.

    • Use high-quality, purified kinase preparations. Contaminating kinases can lead to misleading results.

  • Include Proper Controls:

    • Always include a positive control (a known ATM inhibitor) and a negative control (vehicle, e.g., DMSO).

    • For cellular assays, perform a cell viability assay to ensure the observed effects are not due to general cytotoxicity at the tested concentrations.

Quantitative Data: this compound Selectivity Profile

The following table summarizes the inhibitory activity of this compound against its primary target, ATM, and key members of the PIKK family.

Kinase TargetIC50 (nM)Fold Selectivity vs. ATM
ATM 0.25 1
ATR>1000>4000
DNA-PK>1000>4000
mTOR>1000>4000
PI3Kα>1000>4000

Note: Specific IC50 values for off-target kinases are not always publicly available and are often reported as greater than a certain concentration based on screening panels. The values presented here are based on available data indicating high selectivity.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay for IC50 Determination

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., ATM)

  • Kinase-specific substrate peptide

  • This compound stock solution (in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Include a DMSO-only control.

  • Kinase Reaction: a. To each well of the assay plate, add the this compound dilution. b. Add the kinase and substrate peptide solution to each well. c. Incubate for 10-15 minutes at room temperature. d. Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase. e. Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).

  • Detection: a. Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a reagent to convert ADP to ATP and measure the resulting luminescence.

  • Data Analysis: a. Plot the luminescence signal against the logarithm of the this compound concentration. b. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes a method to confirm the binding of this compound to its target, ATM, in a cellular context.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against ATM and a loading control)

Procedure:

  • Cell Treatment: a. Culture cells to approximately 80% confluency. b. Treat cells with the desired concentration of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

  • Heating: a. Harvest the cells, wash with PBS, and resuspend in PBS. b. Aliquot the cell suspension into PCR tubes or a PCR plate. c. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) in a thermal cycler. Include an unheated control.

  • Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. c. Transfer the supernatant (containing the soluble protein fraction) to new tubes. d. Determine the protein concentration of each sample.

  • Western Blot Analysis: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Perform Western blotting to detect the amount of soluble ATM at each temperature. Use a loading control (e.g., GAPDH) to ensure equal loading.

  • Data Analysis: a. Quantify the band intensities for ATM. b. Plot the percentage of soluble ATM relative to the unheated control against the temperature for both this compound-treated and vehicle-treated samples. c. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Visualizations

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break ATM_inactive ATM (inactive) DSB->ATM_inactive activates ATM_active ATM (active) ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 phosphorylates KAP1 KAP1 ATM_active->KAP1 phosphorylates p53 p53 ATM_active->p53 phosphorylates This compound This compound This compound->ATM_active inhibits pCHK2 p-CHK2 CHK2->pCHK2 DDR DNA Damage Response (Cell Cycle Arrest, Apoptosis, DNA Repair) pCHK2->DDR pKAP1 p-KAP1 KAP1->pKAP1 pKAP1->DDR pp53 p-p53 p53->pp53 pp53->DDR

Caption: ATM Signaling Pathway and this compound Inhibition.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare serial dilution of this compound C Incubate this compound with kinase and substrate A->C B Prepare kinase, substrate, and ATP solutions B->C D Initiate reaction with ATP C->D E Incubate for optimized time and temperature D->E F Stop reaction and detect ADP produced E->F G Plot data and fit curve F->G H Determine IC50 value G->H

Caption: Workflow for In Vitro IC50 Determination.

Troubleshooting_Logic Start Unexpected Experimental Result Q1 Is on-target ATM inhibition confirmed? Start->Q1 A1_Yes Yes Q1->A1_Yes Confirmed A1_No No Q1->A1_No Not Confirmed Q2 Is the phenotype consistent with known off-target effects of kinase inhibitors? A1_Yes->Q2 Action_No Troubleshoot on-target engagement: - Check this compound concentration and stability - Verify downstream target phosphorylation (p-CHK2) - Optimize assay conditions A1_No->Action_No A2_Yes Yes Q2->A2_Yes Consistent A2_No No Q2->A2_No Not Consistent Action_Yes Investigate specific off-targets: - Assess activity of related kinases (e.g., ATR, DNA-PK) - Perform broader kinase profiling - Consult literature for similar phenotypes A2_Yes->Action_Yes Conclusion Phenotype may be due to a novel off-target effect or a complex cellular response. A2_No->Conclusion

Caption: Troubleshooting Logic for Unexpected Results.

References

addressing M3541 instability in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with M3541, a potent and selective ATM kinase inhibitor.

Frequently Asked Questions (FAQs)

General Information

  • What is this compound and what is its mechanism of action? this compound is a potent, ATP-competitive, and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase with an IC50 of 0.25 nM.[1] It functions by targeting and binding to ATM, which in turn inhibits the kinase activity of ATM and the downstream signaling pathways.[2] This action prevents the activation of DNA damage checkpoints and disrupts DNA damage repair, ultimately inducing apoptosis in tumor cells.[2] this compound has been shown to sensitize tumor cells to both chemotherapy and radiotherapy.[2] Preclinical studies have demonstrated that this compound enhances the antitumor activity of ionizing radiation in vivo.[3][4]

  • What are the key downstream effects of this compound? By inhibiting ATM, this compound suppresses the repair of DNA double-strand breaks (DSBs).[1][5][6] This leads to the inhibition of phosphorylation of downstream targets such as CHK2.[4][6] The persistence of unrepaired DSBs can cause disruptions in cell-cycle progression, aberrant mitosis, and ultimately, cell death in cancer cells.[6]

Handling and Storage

  • How should I store this compound powder? this compound powder should be stored at -20°C for up to 3 years.[5]

  • What are the recommended storage conditions for this compound stock solutions? For stock solutions, it is recommended to aliquot them to avoid repeated freeze-thaw cycles.[5] The stability of stock solutions depends on the storage temperature:

    • -80°C: stable for up to 1 year[5] or 6 months[1]

    • -20°C: stable for up to 1 month[1][5]

Experimental Procedures

  • How do I prepare a stock solution of this compound? A common solvent for this compound is DMSO.[5] It is soluble in DMSO up to 11 mg/mL (25.67 mM).[5] It is important to use fresh DMSO as moisture can reduce solubility.[5]

  • What are the recommended formulations for in vivo experiments? For in vivo studies, it is recommended to prepare fresh working solutions on the day of use.[1] Here are a few example protocols for preparing a 1 mL working solution:

    • PEG300/Tween80/ddH2O formulation: Add 50 µL of an 11 mg/mL DMSO stock solution to 400 µL of PEG300 and mix until clear. Then, add 50 µL of Tween80 and mix until clear. Finally, add 500 µL of ddH2O to bring the total volume to 1 mL. This solution should be used immediately.[5]

    • Corn oil formulation: Add 50 µL of an 11 mg/mL DMSO stock solution to 950 µL of corn oil and mix thoroughly. This solution should also be used immediately.[5]

    • SBE-β-CD in Saline formulation: Add 100 µL of a 4.6 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline and mix well.[1]

  • What concentration of this compound should be used for in vitro experiments? A concentration of 1 µmol/L has been shown to effectively inhibit radiation-induced ATM signaling by over 90% while maintaining selectivity against other kinases.[6]

Troubleshooting Guide

IssuePossible CauseRecommendation
Poor solubility of this compound in DMSO. The DMSO may have absorbed moisture.Use fresh, anhydrous DMSO for preparing stock solutions.[5]
Inconsistent results in cell-based assays. Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.[5]
Lack of in vivo efficacy despite correct dosage. Poor bioavailability or rapid metabolism.A Phase I clinical trial of this compound was discontinued due to a non-optimal pharmacokinetic profile and a lack of a clear dose-response relationship.[3][7][8] Consider optimizing the delivery vehicle and dosing schedule. Preclinical models showed efficacy with oral administration 10 minutes before radiation treatment.[6]
Instability of the working solution.Prepare fresh working solutions for in vivo experiments on the day of use.[1]
Unexpected off-target effects. Although this compound is highly selective for ATM, high concentrations could potentially inhibit other kinases.This compound has been shown to have an IC50 of > 100 nM for 99.3% of 292 other kinases investigated.[3][4] It shows negligible inhibition against closely related kinases like ATR, DNA-PK, PI3K isoforms, and mTOR.[3][4] If off-target effects are suspected, consider using a lower concentration or a structurally different ATM inhibitor for comparison.

Data and Protocols

Quantitative Data Summary
ParameterValueSource
IC50 (ATM kinase) 0.25 nM[1][5]
Selectivity IC50 > 100 nM for 99.3% of 292 kinases[3][4]
Solubility in DMSO 11 mg/mL (25.67 mM)[5]
Experimental Protocol: Western Blot for ATM Signaling

This protocol is adapted from preclinical studies assessing the effect of this compound on ATM signaling.[6]

  • Cell Treatment: Plate A549 cells and allow them to adhere overnight. Pre-treat the cells with 1 µmol/L this compound for 1 hour.

  • Induction of DNA Damage: Expose the cells to 5 Gy of ionizing radiation (IR).

  • Cell Lysis: After 6 hours of incubation post-IR, prepare whole-cell lysates using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total ATM, phospho-ATM (Ser1981), and downstream targets like phospho-CHK2 (Thr68) overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal loading.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

M3541_Signaling_Pathway cluster_stimulus DNA Damage cluster_inhibition Inhibition cluster_pathway ATM Signaling Pathway IR Ionizing Radiation ATM ATM IR->ATM activates This compound This compound pATM p-ATM (Active) This compound->pATM inhibits ATM->pATM CHK2 CHK2 pATM->CHK2 phosphorylates pCHK2 p-CHK2 (Active) CHK2->pCHK2 CellCycleArrest Cell Cycle Arrest pCHK2->CellCycleArrest DNARepair DNA Repair pCHK2->DNARepair Apoptosis Apoptosis pCHK2->Apoptosis

Caption: this compound inhibits the ATM signaling pathway.

M3541_In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis TumorImplantation Implant Human Tumor Xenografts TumorGrowth Allow Tumors to Establish TumorImplantation->TumorGrowth M3541_Admin Oral Administration of this compound TumorGrowth->M3541_Admin IR_Treatment Fractionated Radiotherapy M3541_Admin->IR_Treatment 10 min prior TumorMeasurement Monitor Tumor Volume IR_Treatment->TumorMeasurement PD_Analysis Pharmacodynamic Analysis (p-CHK2) TumorMeasurement->PD_Analysis Efficacy_Eval Evaluate Antitumor Efficacy PD_Analysis->Efficacy_Eval

References

M3541 Technical Support Center: Enhancing Bioavailability for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with the ATM kinase inhibitor M3541. The focus is on overcoming common challenges related to its low aqueous solubility to improve bioavailability in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its core physicochemical properties?

This compound is a potent and selective ATP-competitive inhibitor of ATM (Ataxia Telangiectasia Mutated) kinase, with an IC50 of 0.25 nM in cell-free assays.[1][2] It functions by suppressing the repair of double-strand DNA breaks (DSBs), thereby potentiating the antitumor effects of ionizing radiation.[1][2] A primary challenge for in vivo studies is its very low water solubility.[1]

Q2: Why am I observing low or inconsistent plasma exposure of this compound in my animal studies?

Low and variable oral bioavailability is a common issue for compounds with poor aqueous solubility, classified as Biopharmaceutics Classification System (BCS) Class II or IV drugs.[3][4] Several factors can contribute to this issue:

  • Poor Solubility and Dissolution: this compound is insoluble in water, which is the first major barrier to absorption in the gastrointestinal (GI) tract.[1][5] For a drug to be absorbed, it must first be in a dissolved state.[6]

  • Formulation Precipitation: The compound may precipitate out of the dosing vehicle upon administration into the aqueous environment of the GI tract, rendering it unavailable for absorption.

  • Pre-systemic Metabolism: The drug may be metabolized in the gut wall or liver before it reaches systemic circulation.[5][7]

  • Efflux Transporters: Transporter proteins like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the GI lumen, reducing net absorption.[7]

Troubleshooting Low Bioavailability

Q3: My this compound formulation is precipitating after preparation or administration. What can I do?

Precipitation is a common indicator that the drug's solubility limit has been exceeded in the vehicle or upon dilution in the GI tract.

  • Initial Steps: Gentle heating and/or sonication can help dissolve the compound during preparation.[2] However, be cautious as this may only create a supersaturated, unstable solution.

  • Optimize Co-solvent Ratios: Most formulations for poorly soluble compounds rely on a multi-component system. You may need to adjust the ratios of co-solvents (e.g., DMSO, PEG300) and surfactants (e.g., Tween-80) to maintain solubility.

  • Consider a Suspension: If a clear solution is not achievable at the desired concentration, creating a uniform, stable suspension is a viable alternative. Vehicles like 0.5% methylcellulose or CMC-Na are commonly used for this purpose.[1][8]

Q4: What are the recommended starting formulations for oral administration of this compound?

Several multi-component solvent systems are recommended by suppliers to formulate this compound for in vivo oral administration. These aim to keep the drug in solution long enough for absorption to occur.

Formulation Component Example 1 [2]Example 2 [1]Example 3 (Suspension) [1]Example 4 [2]
Solubilizing Agent 10% DMSO5% DMSOAs needed DMSO (for stock)10% DMSO
Co-solvent / Vehicle 40% PEG30040% PEG300Corn Oil90% (20% SBE-β-CD in Saline)
Surfactant 5% Tween-805% Tween-80--
Aqueous Phase 45% Saline50% ddH2O--
Achievable Concentration ≥ 0.45 mg/mLNot specified, volume-based≥ 0.46 mg/mL≥ 0.46 mg/mL
Appearance Clear SolutionClear SolutionHomogeneous SuspensionClear Solution

Q5: My current formulation provides insufficient exposure. What advanced strategies can I explore?

If standard co-solvent formulations are inadequate, more advanced drug delivery strategies may be necessary. The choice depends on the specific properties of the compound and the experimental goals.[3]

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can significantly improve the dissolution rate.[6] Techniques include micronization and nanomilling to create nanocrystals.[3]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized state and potentially facilitating lymphatic uptake.[9][10]

  • Amorphous Solid Dispersions: Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can enhance solubility and dissolution.[3][9] This is often achieved through spray drying or hot-melt extrusion.[3]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug molecule, effectively increasing its aqueous solubility.[11][12] The use of SBE-β-CD in a recommended this compound formulation points to the utility of this approach.[2]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a PEG300/Tween-80 Co-solvent Formulation [1][2]

This protocol describes the preparation of a common clear solution for oral gavage.

  • Prepare Stock Solution: Dissolve this compound in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 11 mg/mL).[1] Moisture-absorbing DMSO can reduce solubility.[1]

  • Add Co-solvent: In a sterile tube, add the required volume of the DMSO stock solution to PEG300. For a 1 mL final solution using a 4.5 mg/mL stock, you would add 100 µL of stock to 400 µL of PEG300.[2]

  • Mix Thoroughly: Vortex the mixture until the solution is clear and homogenous.

  • Add Surfactant: Add Tween-80 to the mixture (e.g., 50 µL for a 1 mL final volume).

  • Mix Again: Vortex thoroughly until the solution is once again clear.

  • Add Aqueous Phase: Add the final component, saline or ddH2O (e.g., 450 µL saline), to reach the final volume.

  • Final Mix: Vortex one last time. The solution should be clear. Use this formulation immediately for best results.[1]

Protocol 2: Preparation of a Corn Oil Suspension [1]

This protocol is suitable when a suspension is preferred or when higher concentrations are needed that cannot be achieved in a solution.

  • Prepare Stock Solution: As in the previous protocol, create a concentrated stock of this compound in DMSO (e.g., 11 mg/mL).

  • Dispersion: Add the required volume of the DMSO stock solution directly to the final volume of corn oil (e.g., add 50 µL of 11 mg/mL stock to 950 µL of corn oil).

  • Homogenize: Mix thoroughly by vortexing. Sonication may be used to ensure a fine, homogenous suspension.

  • Administration: Ensure the suspension is well-mixed immediately before each animal is dosed to guarantee uniform dose administration.

Visual Guides: Workflows and Pathways

G start Low or Variable This compound Exposure Observed check_sol Is the issue solubility/precipitation? start->check_sol form_precip Formulation Precipitates During Prep or Dosing check_sol->form_precip YES bio_issue Suspected Poor Absorption (Permeability, Efflux, Metabolism) check_sol->bio_issue NO sol_yes YES optimize_veh Optimize Vehicle - Adjust co-solvent/surfactant ratios - Use sonication/gentle heat form_precip->optimize_veh switch_susp Switch to Suspension (e.g., Corn Oil, 0.5% MC) form_precip->switch_susp optimize_veh->check_sol Re-evaluate switch_susp->check_sol Re-evaluate sol_no NO (Formulation is stable) adv_strat Consider Advanced Strategies bio_issue->adv_strat size_red Particle Size Reduction (Micronization) adv_strat->size_red lipid Lipid-Based System (SEDDS) adv_strat->lipid complex Complexation (Cyclodextrins) adv_strat->complex

Caption: Troubleshooting workflow for low this compound bioavailability.

G cluster_GI Gastrointestinal Tract cluster_Systemic Systemic Circulation drug_oral Oral Dose dissolution Dissolution (Drug must be in solution) drug_oral->dissolution Step 1 gut_wall Intestinal Epithelium dissolution->gut_wall Step 2: Permeation precip Precipitation (Insolubility) dissolution->precip Barrier metabolism Gut Wall Metabolism (e.g., CYP3A4) gut_wall->metabolism Barrier efflux P-gp Efflux gut_wall->efflux Barrier portal_vein Portal Vein gut_wall->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver circulation Systemic Circulation (Bioavailable Drug) liver->circulation

Caption: Key physiological barriers influencing oral drug bioavailability.

G dna_damage DNA Double-Strand Breaks (DSBs) atm ATM Kinase (inactive) dna_damage->atm activates atm_active ATM Kinase (active) atm->atm_active downstream Downstream Effectors (e.g., p53, CHK2) atm_active->downstream phosphorylates This compound This compound This compound->atm_active INHIBITS repair Cell Cycle Arrest & DNA Repair downstream->repair apoptosis Apoptosis (if damage is severe) downstream->apoptosis

Caption: Simplified signaling pathway showing this compound inhibition of ATM.

References

Technical Support Center: M3541 Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the ATM inhibitor, M3541. The information is intended to address common challenges that may arise when attempting to replicate preclinical findings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a critical protein in the DNA damage response (DDR) pathway, particularly in sensing and signaling the presence of DNA double-strand breaks (DSBs).[1] By inhibiting ATM, this compound prevents the phosphorylation of downstream targets, such as CHK2, which disrupts cell cycle checkpoints and DNA repair processes. This sensitizes cancer cells to DNA-damaging agents like ionizing radiation.[1][3][4]

Q2: What were the key preclinical findings for this compound?

Preclinical studies demonstrated that this compound:

  • Is a highly potent inhibitor of ATM with an IC50 of less than 1 nM.[1][2]

  • Effectively sensitizes a broad range of cancer cell lines to ionizing radiation in vitro.[4]

  • In combination with fractionated radiotherapy, leads to complete tumor regression in human tumor xenograft models in mice.[3][4]

  • Inhibits ATM kinase activity in vivo, as evidenced by the reduced phosphorylation of CHK2 in xenograft tissues.[3][4]

Q3: Why was the clinical development of this compound halted?

The clinical development of this compound was discontinued during a Phase I trial due to a non-optimal pharmacokinetic (PK) profile and the absence of a dose-response relationship in patients.[1][5] Despite the promising preclinical results, the drug's behavior in humans did not allow for the establishment of a maximum tolerated dose or a recommended Phase II dose.[1]

Q4: Is this compound commercially available for research purposes?

This compound has been available from commercial suppliers for research use. However, researchers should verify the availability and purity from their chosen vendor.

Troubleshooting Guides

In Vitro Radiosensitization Assays

Problem: Inconsistent or no radiosensitization effect of this compound observed.

Potential Cause Troubleshooting Steps
Suboptimal this compound Concentration Titrate this compound across a range of concentrations (e.g., 10 nM to 1 µM) to determine the optimal dose for your cell line. Preclinical studies often used a concentration of 1 µM.[4]
Incorrect Timing of Drug Incubation Ensure cells are pre-incubated with this compound for a sufficient period (e.g., 1-2 hours) before irradiation to allow for target engagement.
Cell Line Resistance Some cell lines may be inherently resistant to ATM inhibition. Verify the ATM proficiency of your cell line. Consider testing a cell line known to be sensitive, such as FaDu or NCI-H460, which were used in preclinical studies.[4]
Drug Solubility Issues This compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your cell culture media is non-toxic (usually <0.1%). If precipitation is observed, prepare fresh drug stocks.
Radiation Dose and Delivery Verify the calibration and dose delivery of your irradiator. Ensure consistent and accurate radiation doses are being delivered to all experimental plates.
Western Blotting for Phospho-CHK2

Problem: Difficulty in detecting a decrease in phospho-CHK2 (Thr68) after this compound treatment and irradiation.

Potential Cause Troubleshooting Steps
Timing of Lysate Collection The phosphorylation of CHK2 is a dynamic process. Collect cell lysates at an early time point after irradiation (e.g., 30-60 minutes) to capture the peak of ATM-dependent phosphorylation.
Insufficient DNA Damage Ensure a sufficient dose of ionizing radiation (e.g., 5-10 Gy) is used to induce a robust DNA damage response and detectable CHK2 phosphorylation.
Antibody Quality Use a high-quality, validated antibody specific for phospho-CHK2 (Thr68). Follow the manufacturer's recommended protocol for antibody dilution and incubation times.
Sample Handling Prepare lysates on ice using buffers containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target protein.
Low Protein Expression Ensure you are loading a sufficient amount of total protein per lane on your gel (e.g., 20-40 µg).
In Vivo Xenograft Studies

Problem: Lack of this compound-mediated tumor growth delay in combination with radiotherapy in xenograft models.

Potential Cause Troubleshooting Steps
Suboptimal Dosing and Schedule Preclinical studies that showed significant efficacy used oral administration of this compound in combination with a clinically relevant, fractionated radiotherapy regimen.[3][4] Review the dosing and schedule from published studies and ensure it is appropriate for your model.
Pharmacokinetics in the Animal Model The PK of this compound can vary between species. Consider performing a pilot PK study in your mouse strain to ensure adequate drug exposure is being achieved.
Tumor Model Variability The growth rate and radiation sensitivity of xenograft tumors can be variable. Ensure tumors are of a consistent size at the start of treatment and that animals are randomized into treatment groups.
Drug Formulation and Administration Ensure this compound is properly formulated for oral gavage and that the administration is consistent.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Parameter Value Reference
ATM Kinase IC50 < 1 nM[1][2]
Selectivity (IC50 > 100 nM) 99.3% of 292 kinases[1]

Table 2: Preclinical In Vivo Efficacy of this compound with Radiotherapy

Xenograft Model Treatment Outcome Reference
FaDu, NCI-H460, HCT-116, C33AThis compound + Fractionated RadiotherapyComplete tumor regression[4]

Experimental Protocols

1. In Vitro Radiosensitization (Clonogenic Survival Assay)

  • Cell Plating: Plate cells at a density determined to yield approximately 50-100 colonies per plate for each radiation dose. Allow cells to attach for at least 6 hours.

  • Drug Treatment: Treat cells with this compound (e.g., 1 µM in DMSO) or vehicle control (DMSO) for 1-2 hours prior to irradiation.

  • Irradiation: Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction at each dose and normalize to the non-irradiated control. Plot the data and fit to a linear-quadratic model to determine the sensitizer enhancement ratio.

2. Western Blot for Phospho-CHK2

  • Cell Treatment: Plate cells and allow them to grow to 70-80% confluency. Treat with this compound or vehicle for 1-2 hours, followed by irradiation (e.g., 10 Gy).

  • Lysate Preparation: At 30-60 minutes post-irradiation, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against phospho-CHK2 (Thr68) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for total CHK2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

M3541_Mechanism_of_Action cluster_0 DNA Double-Strand Break cluster_1 ATM Signaling Pathway cluster_2 This compound Inhibition DNA_Damage Ionizing Radiation DSB DNA Double-Strand Break DNA_Damage->DSB ATM ATM DSB->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates pCHK2 p-CHK2 (Thr68) Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair pCHK2->Cell_Cycle_Arrest promotes Apoptosis Apoptosis Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival leads to This compound This compound This compound->ATM inhibits This compound->Apoptosis Sensitizes to Radiation-Induced Apoptosis

Caption: this compound inhibits ATM, preventing DNA repair and promoting apoptosis.

Experimental_Workflow cluster_in_vitro In Vitro Radiosensitization cluster_in_vivo In Vivo Xenograft Study Plate_Cells 1. Plate Cancer Cells Add_this compound 2. Add this compound or Vehicle Plate_Cells->Add_this compound Irradiate 3. Irradiate Cells (0-8 Gy) Add_this compound->Irradiate Incubate 4. Incubate (10-14 days) Irradiate->Incubate Stain_Count 5. Stain & Count Colonies Incubate->Stain_Count Analyze 6. Analyze Survival Curves Stain_Count->Analyze Implant_Tumors 1. Implant Tumor Cells in Mice Tumor_Growth 2. Wait for Palpable Tumors Implant_Tumors->Tumor_Growth Randomize 3. Randomize Mice into Groups Tumor_Growth->Randomize Treat 4. Treat with this compound + Radiotherapy Randomize->Treat Measure 5. Measure Tumor Volume Treat->Measure Endpoint 6. Analyze Tumor Growth Delay Measure->Endpoint

Caption: Workflow for in vitro and in vivo evaluation of this compound.

Troubleshooting_Guide Start No Radiosensitization Observed in Vitro Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Check_Timing Is pre-incubation time sufficient (1-2h)? Check_Concentration->Check_Timing Yes Titrate_Dose Action: Titrate this compound concentration Check_Concentration->Titrate_Dose No Check_Cell_Line Is the cell line known to be sensitive? Check_Timing->Check_Cell_Line Yes Adjust_Timing Action: Increase pre-incubation time Check_Timing->Adjust_Timing No Check_Drug_Solubility Is the drug fully dissolved? Check_Cell_Line->Check_Drug_Solubility Yes Use_Positive_Control Action: Use a positive control cell line Check_Cell_Line->Use_Positive_Control No Prepare_Fresh_Stock Action: Prepare fresh drug stock Check_Drug_Solubility->Prepare_Fresh_Stock No Further_Investigation Problem likely related to other factors (e.g., radiation dose) Check_Drug_Solubility->Further_Investigation Yes Titrate_Dose->Check_Concentration Adjust_Timing->Check_Timing Use_Positive_Control->Check_Cell_Line Prepare_Fresh_Stock->Check_Drug_Solubility

Caption: Troubleshooting decision tree for in vitro radiosensitization assays.

References

M3541 Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with M3541, a potent and selective ATM kinase inhibitor. Our goal is to help you interpret unexpected experimental outcomes and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally bioavailable, ATP-competitive inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase with a very high potency (IC50 of 0.25 nM in cell-free assays).[1][2] Its primary function is to block the activity of ATM, a crucial protein in the DNA damage response (DDR) pathway.[3] By inhibiting ATM, this compound prevents the repair of DNA double-strand breaks (DSBs), which can be induced by ionizing radiation (IR) or certain chemotherapies. This leads to an accumulation of DNA damage, ultimately causing tumor cell apoptosis and enhancing the efficacy of cancer treatments.[1][3]

Q2: What are the expected cellular effects of this compound treatment?

Upon successful treatment, this compound is expected to:

  • Inhibit the autophosphorylation of ATM at Serine 1981.

  • Reduce the phosphorylation of downstream ATM targets such as CHK2 (at Threonine 68), p53 (at Serine 15), and KAP1 (at Serine 824).

  • Increase the number of persistent γH2AX foci in cells following DNA damage, indicating unrepaired DSBs.

  • Sensitize cancer cells to DNA-damaging agents like ionizing radiation, leading to decreased cell viability and clonogenic survival.

Q3: In which experimental systems has this compound been shown to be effective?

Preclinical studies have demonstrated this compound's efficacy in a variety of in vitro and in vivo models. It has been shown to synergize with ionizing radiation in numerous cancer cell lines, irrespective of their tissue of origin or TP53 mutation status. Furthermore, oral administration of this compound has been shown to potentiate the effects of radiotherapy in human tumor xenograft models.

Q4: How should this compound be stored and handled?

For long-term storage, this compound should be kept as a solid at -20°C for up to two years. For stock solutions, dissolve this compound in a suitable solvent like DMSO. DMSO stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[2] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1] For in vivo studies, specific formulations in vehicles like corn oil or a mix of PEG300, Tween80, and saline are recommended and should be prepared fresh for immediate use.[1][2]

Troubleshooting Guide

Issue 1: No or weak inhibition of ATM signaling (e.g., p-ATM, p-CHK2 levels remain high after treatment).

This is a common issue that can arise from several factors, from compound integrity to experimental setup.

Potential Cause Recommended Solution
This compound Degradation Ensure proper storage of this compound powder and stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment from a recently thawed stock.
Incorrect this compound Concentration Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A concentration of 1 µmol/L has been shown to effectively inhibit IR-induced ATM signaling in A549 cells.
Cell Line Resistance Some cell lines may exhibit intrinsic or acquired resistance to ATM inhibitors. This could be due to alterations in drug efflux pumps, metabolic pathways, or compensatory signaling. Consider screening a panel of cell lines to find a sensitive model.
Insufficient DNA Damage This compound's inhibitory effects are most evident in the presence of DNA double-strand breaks. Ensure that your method of inducing DNA damage (e.g., ionizing radiation, bleomycin) is effective. Titrate the dose of the DNA-damaging agent to induce a robust, but not overly cytotoxic, response.
Suboptimal Assay Conditions For Western blotting, ensure efficient protein extraction and use appropriate antibodies and blocking buffers. For kinase assays, the ATP concentration can significantly impact the apparent IC50 of an ATP-competitive inhibitor like this compound. Use an ATP concentration that is at or near the Km for ATM.
Issue 2: High cell toxicity or off-target effects observed at expected therapeutic concentrations.

Observing toxicity at concentrations intended to be specific for ATM inhibition can be perplexing.

Potential Cause Recommended Solution
Solvent Toxicity High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%). Run a vehicle-only control to assess the toxicity of the solvent.
Off-Target Kinase Inhibition While this compound is highly selective for ATM, at higher concentrations, it may inhibit other kinases. This is a known phenomenon for many kinase inhibitors. Perform a kinase profiling assay to identify potential off-target effects. Lowering the this compound concentration may mitigate these effects while retaining sufficient ATM inhibition.
Cell Line Sensitivity Certain cell lines may be particularly sensitive to the inhibition of DNA repair, especially if they have underlying defects in other DNA repair pathways (a concept known as synthetic lethality). This can lead to increased cell death even with specific ATM inhibition. Characterize the DNA repair pathway status of your cell line.
Interaction with Media Components Components in the cell culture media, such as serum proteins, can sometimes interact with small molecule inhibitors, affecting their stability and activity. Consider using serum-free or reduced-serum media for the duration of the treatment, if compatible with your cell line.
Issue 3: Inconsistent or variable results between experiments.

Reproducibility is key in research. If you are observing high variability, consider the following.

Potential Cause Recommended Solution
Cell Culture Conditions Ensure consistency in cell passage number, confluency, and media composition. Cells at different growth phases can respond differently to treatments. Standardize your cell culture and plating procedures.
Experimental Timing The timing of this compound treatment relative to the induction of DNA damage is critical. Pre-incubation with this compound before irradiation is a common practice to ensure the inhibitor is present when DNA damage occurs. Optimize the pre-incubation time for your experimental system.
Assay Readout Variability For assays like immunofluorescence, ensure consistent fixation, permeabilization, and antibody incubation times. For clonogenic assays, ensure even cell seeding and consistent colony counting criteria. Use automated or semi-automated methods for quantification where possible to reduce user bias.
Reagent Quality Use high-quality, validated antibodies for your assays. Ensure all reagents are within their expiration dates and have been stored correctly.

Experimental Protocols & Data Presentation

Western Blotting for ATM Pathway Proteins

This protocol is for assessing the phosphorylation status of ATM and its downstream targets.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Pre-treat with this compound at the desired concentration for 1-2 hours. Induce DNA damage (e.g., 5-10 Gy ionizing radiation or 10 µM bleomycin) and incubate for the desired time (e.g., 1-6 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ATM S1981, anti-p-CHK2 T68, anti-total ATM, anti-total CHK2, anti-Actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation:

Target Protein Expected Result with this compound + DNA Damage Control (DNA Damage only)
p-ATM (S1981)Decreased phosphorylationIncreased phosphorylation
p-CHK2 (T68)Decreased phosphorylationIncreased phosphorylation
Total ATMNo significant changeNo significant change
Total CHK2No significant changeNo significant change
Actin/TubulinNo significant changeNo significant change
γH2AX Immunofluorescence Assay

This protocol is for visualizing and quantifying DNA double-strand breaks.

  • Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate. Treat with this compound and induce DNA damage as described for Western blotting.

  • Fixation and Permeabilization: At the desired time point post-damage (e.g., 24 hours), wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining: Block with 1% BSA in PBST for 1 hour. Incubate with anti-γH2AX (Ser139) primary antibody overnight at 4°C. Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Counterstain with DAPI and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.

  • Quantification: Count the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

Data Presentation:

Treatment Group Average γH2AX Foci per Cell (Mean ± SD)
Untreated Control< 5
This compound only< 5
DNA Damage only20 - 50 (at an early time point, decreasing over time)
This compound + DNA Damage> 50 (persistent at later time points)
Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment.

  • Cell Treatment: Treat a sub-confluent culture of cells with this compound and/or a DNA-damaging agent.

  • Cell Plating: After treatment, trypsinize the cells, count them, and plate a known number of cells (e.g., 200-1000 cells per well of a 6-well plate) in fresh media.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Calculation: Calculate the surviving fraction for each treatment group relative to the untreated control.

Data Presentation:

Treatment Group Plating Efficiency (%) Surviving Fraction
Untreated Control(Calculated)1.0
This compound only(Calculated)(Calculated)
DNA Damage only(Calculated)(Calculated)
This compound + DNA Damage(Calculated)(Calculated, expected to be lowest)

Visualizations

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break (DSB) MRN MRN Complex (MRE11/RAD50/NBS1) DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive recruits ATM_active ATM (active monomer) p-S1981 ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates KAP1 KAP1 ATM_active->KAP1 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates This compound This compound This compound->ATM_active inhibits pCHK2 p-CHK2 (T68) CHK2->pCHK2 CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M) pCHK2->CellCycleArrest pp53 p-p53 (S15) p53->pp53 pp53->CellCycleArrest Apoptosis Apoptosis pp53->Apoptosis pKAP1 p-KAP1 (S824) KAP1->pKAP1 DNARepair DNA Repair (e.g., HR, NHEJ) pKAP1->DNARepair gammaH2AX γH2AX H2AX->gammaH2AX gammaH2AX->DNARepair recruits repair factors

Caption: Simplified ATM signaling pathway in response to DNA double-strand breaks and the inhibitory action of this compound.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays start Seed Cells pretreat Pre-treat with this compound (or Vehicle) start->pretreat damage Induce DNA Damage (e.g., IR, Bleomycin) pretreat->damage western Western Blot (p-ATM, p-CHK2) damage->western Short-term (1-6h) if_stain Immunofluorescence (γH2AX foci) damage->if_stain Mid-term (1-24h) clonogenic Clonogenic Survival Assay damage->clonogenic Long-term (10-14d)

Caption: General experimental workflow for assessing the effects of this compound in combination with a DNA-damaging agent.

References

Technical Support Center: Mitigating M3541 Toxicity in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential toxicities associated with the ATM kinase inhibitor M3541 in preclinical models. Given that publicly available preclinical toxicity data for this compound is limited, this guide incorporates broader knowledge of the ATM inhibitor class and general strategies for managing kinase inhibitor toxicities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, orally administered, ATP-competitive inhibitor of the Ataxia telangiectasia mutated (ATM) kinase, with an IC50 of less than 1 nM.[1][2] Its primary function is to inhibit the DNA double-strand break (DSB) repair pathway and checkpoint control.[1] By preventing the repair of DSBs, this compound is designed to sensitize cancer cells to DNA-damaging agents like radiotherapy and chemotherapy, ultimately leading to tumor cell death.[1][3]

Q2: What are the expected on-target effects of this compound in preclinical models?

The primary on-target effect of this compound is the enhancement of sensitivity to DNA-damaging agents. In preclinical studies, this compound has been shown to sensitize various tumor cell lines to ionizing radiation and topoisomerase inhibitors.[4] In human tumor xenograft models, the combination of this compound with radiation led to complete tumor regression by inhibiting ATM kinase activity and its downstream signaling.[3][4]

Q3: What are the potential toxicities associated with this compound and other ATM inhibitors in preclinical models?

While specific preclinical toxicity data for this compound is not extensively published, toxicities associated with the broader class of DNA Damage Response (DDR) inhibitors, including ATM inhibitors, can be anticipated. These may include:

  • Hematological Toxicity: As DNA repair is crucial for hematopoietic stem and progenitor cells, inhibition of ATM may lead to myelosuppression, including neutropenia, anemia, and thrombocytopenia.

  • Gastrointestinal Toxicity: Similar to other DDR inhibitors, this compound may cause gastrointestinal issues such as nausea, vomiting, diarrhea, and weight loss.

  • Fatigue: A common adverse event observed with DDR-targeting agents.[1]

  • Enhanced Toxicity with Combination Therapies: The toxic effects of this compound are likely to be more pronounced when used in combination with chemotherapy or radiotherapy.[5]

In a Phase I clinical trial, treatment-emergent adverse events in patients receiving this compound with radiotherapy included urinary tract infection and febrile neutropenia.[5][6][7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant weight loss (>15%) or signs of distress in animal models. Gastrointestinal toxicity or systemic toxicity. 1. Reduce the dose of this compound.2. Consider intermittent dosing schedules (e.g., 5 days on, 2 days off).3. Provide supportive care, such as hydration and nutritional supplements.4. Monitor animal health daily and establish clear endpoints for euthanasia.
Severe myelosuppression (significant drop in blood cell counts). On-target effect on hematopoietic cells. 1. Perform complete blood counts (CBCs) regularly to monitor hematological parameters.2. Implement a dose-reduction strategy.3. Consider prophylactic use of growth factors (e.g., G-CSF) if neutropenia is severe, though this may have confounding effects on your study.
Unexpected or severe toxicity in combination studies. Synergistic toxicity with chemo/radiotherapy. 1. Establish the maximum tolerated dose (MTD) of this compound as a single agent first.2. In combination studies, start with lower doses of both this compound and the combination agent.3. Optimize the timing and sequence of administration (e.g., administer this compound before or after radiotherapy).
Lack of efficacy at non-toxic doses. Suboptimal dosing or scheduling, or tumor resistance. 1. Confirm target engagement by assessing the phosphorylation of downstream targets like CHK2 in tumor tissue.[1]2. Explore different dosing schedules to maximize therapeutic index.3. Investigate potential mechanisms of resistance in your tumor model.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target IC50 Reference
ATM Kinase< 1 nM[1][2]

Table 2: Treatment-Emergent Adverse Events (TEAEs) in Phase I Clinical Trial of this compound with Radiotherapy

Adverse Event Grade Dose Group Outcome Reference
Urinary Tract InfectionDose-Limiting Toxicity200 mgResolved with antibiotics[5][6][7]
Febrile NeutropeniaDose-Limiting Toxicity200 mgResolved with antibiotics[5][6][7]
Various TEAEsNot specifiedAll dose groupsNone led to treatment discontinuation[5][6][7]

Note: The clinical trial was terminated early due to a non-optimal pharmacokinetic profile and lack of a dose-response relationship. No Grade ≥ 4 TEAEs were reported.[5][6][7]

Experimental Protocols

Protocol 1: Assessment of Target Engagement in Tumor Xenografts

  • Animal Model: Nude mice bearing human tumor xenografts.[3]

  • Treatment: Administer this compound orally at the desired dose and schedule.[3]

  • Tissue Collection: Euthanize animals at specified time points after the final dose and excise tumor tissue.

  • Western Blot Analysis:

    • Prepare protein lysates from the tumor tissue.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-CHK2 (a primary downstream target of ATM) and total CHK2.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • A reduction in the ratio of phospho-CHK2 to total CHK2 indicates target engagement by this compound.[1]

Protocol 2: Monitoring Hematological Toxicity

  • Animal Model: Use appropriate rodent or other preclinical models.

  • Treatment: Administer this compound according to the study design.

  • Blood Collection: Collect a small volume of blood (e.g., via tail vein or saphenous vein) at baseline and at regular intervals during the treatment period.

  • Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer to determine counts of red blood cells, white blood cells (including neutrophils, lymphocytes, etc.), and platelets.

  • Data Analysis: Compare the blood cell counts of treated animals to those of vehicle-treated control animals to assess the degree of myelosuppression.

Visualizations

M3541_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break (DSB) ATM ATM Kinase DSB->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates This compound This compound This compound->ATM inhibits Repair DNA Repair & Cell Cycle Arrest CHK2->Repair

Caption: this compound inhibits ATM kinase, preventing downstream signaling for DNA repair.

Toxicity_Mitigation_Workflow Start Start Preclinical Study with this compound MTD Determine Maximum Tolerated Dose (MTD) of Single Agent this compound Start->MTD Combine Initiate Combination Study (e.g., with Radiotherapy) MTD->Combine Monitor Monitor for Toxicity (Weight, CBC, Clinical Signs) Combine->Monitor Toxicity_Observed Toxicity Observed? Monitor->Toxicity_Observed No_Toxicity Continue Study with Monitoring Toxicity_Observed->No_Toxicity No Reduce_Dose Reduce Dose and/or Modify Schedule Toxicity_Observed->Reduce_Dose Yes Endpoint Study Endpoint No_Toxicity->Endpoint Supportive_Care Implement Supportive Care Reduce_Dose->Supportive_Care Re_evaluate Re-evaluate Toxicity Supportive_Care->Re_evaluate Re_evaluate->Toxicity_Observed

Caption: A workflow for managing and mitigating toxicity in this compound preclinical studies.

References

Validation & Comparative

M3541 in the Landscape of ATM Inhibitors for Cancer Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), making it a prime target for therapeutic intervention in oncology. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents like radiotherapy and chemotherapy. This guide provides a comparative analysis of the investigational ATM inhibitor M3541 against other notable ATM inhibitors in cancer research: AZD0156, AZD1390, and KU-60019. The comparison is based on available preclinical and clinical data, with a focus on quantitative metrics, experimental methodologies, and signaling pathway interactions.

Mechanism of Action: Targeting the DNA Damage Response

ATM is a serine/threonine kinase that is activated by DNA double-strand breaks (DSBs). Once activated, ATM phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis. ATM inhibitors are ATP-competitive small molecules that bind to the kinase domain of ATM, preventing its catalytic activity and thereby disrupting the DDR pathway. This disruption leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death, particularly when combined with DNA-damaging therapies.

ATM_Signaling_Pathway cluster_0 Nucleus DNA_DSB DNA Double-Strand Break (DSB) ATM_dimer Inactive ATM (dimer) DNA_DSB->ATM_dimer activates ATM_active Active ATM (monomer) ATM_dimer->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair (e.g., Homologous Recombination) BRCA1->DNA_Repair ATM_Inhibitors ATM Inhibitors (this compound, AZD0156, AZD1390, KU-60019) ATM_Inhibitors->ATM_active inhibits

Figure 1: Simplified ATM signaling pathway in response to DNA double-strand breaks and the point of intervention for ATM inhibitors.

Potency and Selectivity: A Quantitative Comparison

The potency and selectivity of a kinase inhibitor are crucial determinants of its therapeutic window. The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound and its comparators against ATM and other related kinases.

InhibitorTargetIC50 (nM)Selectivity vs. ATRSelectivity vs. DNA-PKSelectivity vs. mTORReference(s)
This compound ATM 0.25 >4000-fold (IC50 >1 µM)>4000-fold (IC50 >1 µM)>4000-fold (IC50 >1 µM)[1][2]
AZD0156ATM0.58 (cell-based)>1000-fold>241-fold (enzyme)>1000-fold (cell-based)[3][4]
AZD1390ATM0.78 (cell-based)>10,000-fold>10,000-fold>10,000-fold[5][6]
KU-60019ATM6.3~1600-fold~270-foldHigh[7][8]

Note: IC50 values can vary depending on the assay conditions (cell-free vs. cell-based) and ATP concentration.

Preclinical Efficacy: In Vitro and In Vivo Studies

Preclinical studies are vital for evaluating the anti-cancer activity of ATM inhibitors, both as monotherapies and in combination with other treatments.

In Vitro Radiosensitization

A key application of ATM inhibitors is to enhance the efficacy of radiotherapy. The following table summarizes data from clonogenic survival assays, a standard method to assess radiosensitization.

InhibitorCell Line(s)Radiation Dose (Gy)Inhibitor ConcentrationEffectReference(s)
This compound A549 (Lung)51 µMSignificant impairment of DSB repair, increased γH2AX foci[9]
AZD0156FaDu (Head & Neck)530 nMPotentiation of radiation-induced cell killing[10][11]
AZD1390U251, U87 (Glioblastoma)530 nMEnhanced G2/M arrest and increased cell killing[8][12]
KU-60019U1242, U87 (Glioblastoma)2, 4, 6, 83 µMSignificant radiosensitization (Dose Enhancement Ratio: 3.0-3.2)[13][14]
In Vivo Tumor Growth Inhibition

The efficacy of ATM inhibitors in combination with radiotherapy has been evaluated in various xenograft models.

InhibitorCancer ModelTreatmentTumor Growth InhibitionReference(s)
This compound FaDu (Head & Neck) Xenograft100 mg/kg + 2 Gy x 5 daysDose-dependent enhancement of IR effect[9][15]
This compound FaDu, NCI-H1975, Capan-1 XenograftsThis compound + 2 Gy x 30 (6 weeks)Complete and durable tumor regressions[9]
AZD0156Lung XenograftAZD0156 + RadiationEnhanced tumor growth inhibitory effects of radiation[10]
AZD1390Orthotopic Glioblastoma Xenograft20 mg/kg + 2 Gy x 5 daysSignificant tumor regression and increased survival[8]
KU-60019Orthotopic Glioblastoma Xenograft250 µM (intratumoral) + 3 Gy x 3Significantly longer survival[13][16]

Clinical Development Status

The translation of preclinical findings into clinical applications is a critical step in drug development. The following table summarizes the clinical trial status of this compound and its comparators.

InhibitorPhaseClinical Trial IdentifierStatusKey Findings/CommentsReference(s)
This compound Phase INCT03225105TerminatedThe study was closed early due to the absence of a dose-response relationship and a non-optimal pharmacokinetic profile. No further clinical development was pursued.[1]
AZD0156Phase INCT02588105CompletedThe study assessed safety and preliminary efficacy in combination with olaparib or chemotherapy. Hematologic toxicity was a dose-limiting factor.[17][18][19]
AZD1390Phase I/IbNCT03423628, NCT05182905OngoingDemonstrates a manageable safety profile in combination with radiotherapy in glioblastoma patients and shows preliminary efficacy. The drug is brain-penetrant.[14][17][20][21][22][23][24]
KU-60019PreclinicalN/AN/APrimarily used as a research tool; not advanced into clinical trials for cancer therapy.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in this guide.

In Vitro ATM Kinase Assay

This assay measures the ability of a compound to inhibit the catalytic activity of the ATM kinase in a cell-free system.

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare reaction mix: - Recombinant ATM kinase - Substrate (e.g., GST-p53) - ATP (often at Km) - Kinase buffer Start->Prepare_Reaction Add_Inhibitor Add ATM inhibitor (e.g., this compound) at varying concentrations Prepare_Reaction->Add_Inhibitor Incubate Incubate at 30°C for a defined period (e.g., 90 minutes) Add_Inhibitor->Incubate Stop_Reaction Stop the reaction Incubate->Stop_Reaction Detect_Phosphorylation Detect substrate phosphorylation (e.g., using a phospho-specific antibody in an ELISA or by radiometric methods) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze data to determine IC50 values Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Figure 2: Generalized workflow for an in vitro ATM kinase assay.

Protocol Details:

  • Reaction Setup: Reactions are typically performed in a 96- or 384-well plate format. The reaction buffer contains HEPES, KCl, MgCl2, glycerol, ATP, and DTT.

  • Enzyme and Substrate: Purified recombinant ATM kinase and a suitable substrate, such as a p53 fusion protein, are added to the reaction mix.

  • Inhibitor Addition: The test compound is serially diluted and added to the wells.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C.

  • Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, including radiometric assays that measure the incorporation of 32P-ATP or non-radiometric methods like ELISA with a phospho-specific antibody.[25]

Western Blotting for ATM Signaling

This technique is used to assess the phosphorylation status of ATM and its downstream targets in cells, providing evidence of target engagement by the inhibitor.

Protocol Details:

  • Cell Treatment: Cancer cells (e.g., A549, U87) are pre-treated with the ATM inhibitor for a specified time (e.g., 1 hour) before being exposed to ionizing radiation (e.g., 5 Gy).

  • Cell Lysis: At various time points post-irradiation, cells are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of ATM (e.g., pATM Ser1981), CHK2 (e.g., pCHK2 Thr68), p53, and γH2AX.

  • Detection: After incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.[2][26][27][28]

Clonogenic Survival Assay

This is the gold standard in vitro assay to determine the ability of a single cell to form a colony after treatment with cytotoxic agents like radiation, and to assess the sensitizing effect of a drug.

Clonogenic_Assay_Workflow Start Start Seed_Cells Seed a known number of single cells into plates Start->Seed_Cells Treat_Cells Treat with ATM inhibitor (optional, for radiosensitization) Seed_Cells->Treat_Cells Irradiate_Cells Irradiate with varying doses of radiation Treat_Cells->Irradiate_Cells Incubate_Plates Incubate for 1-3 weeks until colonies form Irradiate_Cells->Incubate_Plates Fix_and_Stain Fix and stain colonies (e.g., with crystal violet) Incubate_Plates->Fix_and_Stain Count_Colonies Count colonies containing ≥50 cells Fix_and_Stain->Count_Colonies Calculate_SF Calculate Surviving Fraction (SF) and Dose Enhancement Ratio (DER) Count_Colonies->Calculate_SF End End Calculate_SF->End

Figure 3: General workflow for a clonogenic survival assay to assess radiosensitization.

Protocol Details:

  • Cell Seeding: A precise number of cells are seeded into 6-well plates or flasks. The number of cells seeded is adjusted based on the expected toxicity of the treatment to ensure a countable number of colonies.

  • Treatment: For radiosensitization studies, cells are pre-incubated with the ATM inhibitor for a specific duration before irradiation.

  • Irradiation: Cells are exposed to a range of radiation doses.

  • Incubation: The plates are incubated for 1-3 weeks, allowing surviving cells to proliferate and form colonies.

  • Staining and Counting: Colonies are fixed with a solution like methanol/acetic acid and stained with crystal violet. Colonies containing 50 or more cells are counted.

  • Data Analysis: The surviving fraction is calculated for each dose by normalizing the plating efficiency of the treated cells to that of the untreated control. Dose enhancement ratios can then be calculated to quantify the extent of radiosensitization.[9][13][29][30][31]

Conclusion

This compound demonstrated high potency and selectivity for ATM in preclinical studies, showing significant promise as a radiosensitizer. However, its clinical development was halted due to an unfavorable pharmacokinetic profile and lack of a clear dose-response relationship in a Phase I trial.

In comparison, other ATM inhibitors like AZD0156 and AZD1390 have also shown potent preclinical activity. Notably, AZD1390 has been specifically designed for brain penetrance and is showing promising early results in clinical trials for glioblastoma, a challenging indication. KU-60019, while a potent and selective tool for preclinical research, has not been pursued clinically.

The termination of the this compound clinical trial underscores the challenges in translating potent preclinical activity into clinical success, where pharmacokinetic and pharmacodynamic properties are paramount. The continued clinical investigation of AZD1390, particularly for brain cancers, highlights the ongoing efforts to leverage ATM inhibition as a therapeutic strategy. This comparative guide provides a valuable resource for researchers in the field to understand the landscape of ATM inhibitors and to inform the design of future studies and the development of next-generation compounds.

References

M3541 vs. ATR Inhibitors: A Comparative Guide to Targeting the DNA Damage Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The DNA Damage Response (DDR) is a critical network of signaling pathways that safeguard genomic integrity. Cancer cells, often characterized by genomic instability and reliance on specific DDR pathways for survival, present a unique vulnerability that can be exploited therapeutically. Two key kinases in the DDR, Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), have emerged as promising targets for anticancer therapies. This guide provides a detailed comparison of the efficacy of M3541, a potent and selective ATM inhibitor, with that of ATR inhibitors, supported by preclinical experimental data.

Mechanism of Action: Two Pillars of the DNA Damage Response

This compound is an ATP-competitive inhibitor of ATM kinase with high potency (IC50 < 1 nM).[1] ATM is the primary sensor and activator of the cellular response to DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.[2][3] Upon activation, ATM phosphorylates a cascade of downstream substrates, including CHK2 and p53, to initiate cell cycle arrest, DNA repair, or apoptosis.[4][5] By inhibiting ATM, this compound prevents the repair of DSBs, leading to the accumulation of genomic damage and ultimately cell death, particularly when combined with DSB-inducing agents like radiotherapy.[3][6]

ATR inhibitors, on the other hand, target the ATR kinase, which is a central regulator of the response to replication stress and a broader range of DNA damage that results in single-stranded DNA (ssDNA).[7][8] ATR activation, in conjunction with its partner ATRIP, triggers the phosphorylation of CHK1, which in turn orchestrates cell cycle checkpoints (primarily at the G2/M phase), stabilizes replication forks, and promotes DNA repair.[9][10] Inhibition of ATR leads to the collapse of replication forks, premature entry into mitosis with unrepaired DNA, and ultimately, a form of cell death known as mitotic catastrophe.[5]

Preclinical Efficacy: A Head-to-Head Comparison

Direct comparative studies between this compound and ATR inhibitors are emerging, highlighting distinct and potentially synergistic effects. The following tables summarize key preclinical findings for this compound and representative ATR inhibitors.

In Vitro Potency and Selectivity
CompoundTargetIC50 (cell-free)SelectivityReference(s)
This compound ATM0.25 nM>60-fold against DNA-PK, PI3K isoforms, mTOR, and ATR[11]
Berzosertib (VE-822) ATR19 nM~137-fold against ATM (2.6 µM)[12][13]
Ceralasertib (AZD6738) ATRPotent and selectiveHigh selectivity against other PIKKs[8][9]
RP-3500 ATR1.0 nM>2,000-fold against ATM, DNA-PK, and PI3Kα[14]
Cellular Effects and Combination Therapies
Agent(s)Cell LinesKey FindingsReference(s)
This compound A549, HeLa, and othersPotentiates radiation-induced cell death; disrupts mitosis, leading to polyploidy.[3][15]
This compound + M6620 (ATR inhibitor) A549, A375, H460Synergistic enhancement of cancer cell death; this compound abrogates M6620-induced G1 arrest.[4][16]
ATR Inhibitors (general) VariousInduce synthetic lethality in ATM-deficient tumors; sensitize cancer cells to chemotherapy and PARP inhibitors.[7][17]
Ceralasertib (AZD6738) + Carboplatin TNBC PDX modelsComplete tumor regression with optimized dosing schedules.[9][18]
Berzosertib (VE-822) + Radiation Pancreatic cancer xenograftsProlonged tumor growth delay compared to radiation alone.[19][20]
In Vivo Antitumor Activity
InhibitorModelCombination AgentKey OutcomesReference(s)
This compound Human tumor xenograftsFractionated radiotherapyStrong enhancement of antitumor activity, leading to complete tumor regression.[2][3]
Ceralasertib (AZD6738) BRCA2-mutant TNBC PDXOlaparib (PARP inhibitor)Complete tumor regression.[9][18]
Berzosertib (VE-822) Pancreatic cancer xenograftsGemcitabine and RadiationMarkedly prolonged tumor growth delay.[20]
RP-3500 ATM-deficient gastric and colon cancer xenograftsMonotherapyPotent single-agent efficacy and tumor regression.[14]

Signaling Pathways and Experimental Workflows

The distinct mechanisms of this compound and ATR inhibitors are best visualized through their respective signaling pathways and the experimental workflows used to assess their efficacy.

ATM_Inhibition_by_this compound cluster_stimulus cluster_pathway ATM Signaling Pathway DSB Ionizing Radiation / Chemotherapy ATM ATM DSB->ATM CHK2 CHK2 ATM->CHK2 p53 p53 ATM->p53 DNA_Repair DNA Repair (Homologous Recombination) ATM->DNA_Repair This compound This compound This compound->ATM Inhibition CellCycleArrest G1/S Checkpoint Activation CHK2->CellCycleArrest p53->CellCycleArrest

Figure 1: this compound inhibits the ATM signaling pathway.

ATR_Inhibition cluster_stimulus cluster_pathway ATR Signaling Pathway RepStress Replication Fork Stalling / ssDNA formation ATR ATR RepStress->ATR CHK1 CHK1 ATR->CHK1 Fork_Stabilization Replication Fork Stabilization ATR->Fork_Stabilization ATR_Inhibitor ATR Inhibitor ATR_Inhibitor->ATR Inhibition CellCycleArrest G2/M Checkpoint Activation CHK1->CellCycleArrest

Figure 2: ATR inhibitors block the ATR signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Cell_Culture Cancer Cell Lines Treatment This compound / ATRi ± Radiation/Chemo Cell_Culture->Treatment Western_Blot Western Blot (p-CHK2, p-CHK1) Treatment->Western_Blot Clonogenic_Assay Clonogenic Survival Assay Treatment->Clonogenic_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Xenograft Human Tumor Xenografts In_Vivo_Treatment Oral this compound / ATRi + Radiotherapy Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (Biomarkers) In_Vivo_Treatment->PD_Analysis

References

M3541: Unveiling its Potency and Selectivity for ATM Kinase

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of cancer therapeutics, targeting the DNA Damage Response (DDR) network has emerged as a promising strategy. At the central nexus of this intricate network lies the Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of the cellular response to DNA double-strand breaks (DSBs). Potent and selective inhibition of ATM can sensitize cancer cells to DNA-damaging agents and exploit synthetic lethalities. This guide provides a comprehensive comparison of M3541, a novel ATM inhibitor, with other established inhibitors, supported by experimental data and detailed protocols to aid researchers in their investigations.

Quantitative Comparison of ATM Kinase Inhibitors

The efficacy of a kinase inhibitor is defined by its potency and selectivity. The following tables summarize the biochemical potency (IC50) of this compound and other well-characterized ATM inhibitors against ATM kinase and a panel of related kinases from the phosphoinositide 3-kinase-related kinase (PIKK) family.

Table 1: Biochemical Potency (IC50) of ATM Kinase Inhibitors

CompoundATM (nM)ATR (nM)DNA-PK (nM)mTOR (nM)PI3Kγ (nM)
This compound 0.25 *>1000>1000>1000>1000
KU-5593312.9>100002300>100001700
AZD13900.78**>10000>10000>10000-

*Data from a cell-free assay at an ATP concentration near the Km.[1] **In-cell IC50 value.[2] Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

Table 2: Cellular Activity of this compound

Cell LineAssayIC50 (nM)
A549Inhibition of IR-induced pChk21.3

Experimental Protocols

To facilitate the validation of this compound's selectivity and activity, detailed protocols for key experiments are provided below.

Biochemical ATM Kinase Assay (In Vitro)

This assay quantifies the direct inhibitory effect of a compound on ATM kinase activity.

Principle: The assay measures the phosphorylation of a specific substrate by purified ATM kinase in the presence of ATP. The amount of phosphorylated substrate is then quantified, typically using an ELISA-based method.

Materials:

  • Purified recombinant human ATM kinase

  • ATM/ATR substrate peptide (e.g., a peptide containing the S/T-Q motif)

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compound (this compound or other inhibitors)

  • Phospho-specific antibody recognizing the phosphorylated substrate

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Substrate for the detection enzyme (e.g., TMB)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a microplate, add the purified ATM kinase, the substrate peptide, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution like EDTA.

  • Coat a separate ELISA plate with the reaction mixture.

  • Wash the plate and add the phospho-specific primary antibody. Incubate for 1 hour at room temperature.

  • Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Wash the plate and add the TMB substrate.

  • Stop the color development with a stop solution (e.g., 1 M H2SO4).

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular ATM Inhibition Assay (Western Blot)

This assay assesses the ability of an inhibitor to block ATM signaling within a cellular context by measuring the phosphorylation of its downstream targets.

Principle: Cells are treated with a DNA-damaging agent to activate ATM, followed by treatment with the inhibitor. The phosphorylation status of key ATM substrates, such as Chk2 and p53, is then analyzed by Western blotting.

Materials:

  • Human cancer cell line (e.g., U2OS or A549)

  • Cell culture medium and supplements

  • DNA-damaging agent (e.g., ionizing radiation (IR) or etoposide)

  • Test compound (this compound or other inhibitors)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-Chk2 (Thr68), anti-Chk2, anti-phospho-p53 (Ser15), anti-p53, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for Western blots

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induce DNA damage by exposing the cells to IR (e.g., 5-10 Gy) or treating with a chemical agent.

  • Incubate the cells for a specified time (e.g., 30-60 minutes) to allow for ATM activation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

Visualizing the Molecular Landscape

To better understand the context of this compound's action, the following diagrams illustrate the ATM signaling pathway and a typical experimental workflow for inhibitor validation.

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break (DSB) MRN MRN Complex DSB->MRN recruits ATM_inactive ATM (inactive) MRN->ATM_inactive recruits & activates ATM_active ATM (active, pS1981) ATM_inactive->ATM_active autophosphorylation Chk2_inactive Chk2 (inactive) ATM_active->Chk2_inactive phosphorylates p53_inactive p53 (inactive) ATM_active->p53_inactive phosphorylates Chk2_active Chk2 (active, pT68) Chk2_inactive->Chk2_active CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) Chk2_active->CellCycleArrest p53_active p53 (active, pS15) p53_inactive->p53_active p53_active->CellCycleArrest DNARepair DNA Repair p53_active->DNARepair Apoptosis Apoptosis p53_active->Apoptosis This compound This compound This compound->ATM_active inhibits

Caption: ATM Signaling Pathway in Response to DNA Damage.

Experimental_Workflow cluster_workflow Workflow for Validating ATM Inhibitor Activity start Start cell_culture 1. Cell Culture (e.g., A549, U2OS) start->cell_culture inhibitor_treatment 2. Pre-treat with this compound (or other inhibitors) cell_culture->inhibitor_treatment dna_damage 3. Induce DNA Damage (e.g., Ionizing Radiation) inhibitor_treatment->dna_damage cell_lysis 4. Cell Lysis dna_damage->cell_lysis protein_quant 5. Protein Quantification cell_lysis->protein_quant western_blot 6. Western Blot Analysis protein_quant->western_blot data_analysis 7. Data Analysis (Quantify p-Chk2, p-p53) western_blot->data_analysis end End data_analysis->end

References

M3541 vs. DNA-PK Inhibitors: A Comparative Guide to Radiosensitization Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, enhancing the efficacy of radiotherapy through targeted radiosensitization is a key area of investigation. This guide provides a detailed comparison of two prominent strategies: the inhibition of Ataxia Telangiectasia Mutated (ATM) kinase with M3541 and the inhibition of the DNA-dependent protein kinase (DNA-PK) catalytic subunit with various small molecules. This objective analysis is supported by preclinical and clinical data to inform research and development decisions.

Introduction: The DNA Damage Response and Radiosensitization

Ionizing radiation (IR), a cornerstone of cancer treatment, induces various forms of DNA damage, with DNA double-strand breaks (DSBs) being the most lethal. To survive this damage, cancer cells activate a complex signaling network known as the DNA Damage Response (DDR). Key players in the DDR are the phosphatidylinositol 3-kinase-like kinases (PIKKs), including ATM and DNA-PK. By inhibiting these kinases, we can disrupt the cancer cell's ability to repair radiation-induced damage, thereby sensitizing them to treatment.

This compound , a potent and selective ATP-competitive inhibitor of ATM, targets a central regulator of the DSB response.[1][2] ATM is activated by DSBs and phosphorylates a multitude of downstream targets to initiate cell cycle checkpoints and DNA repair.[2]

DNA-PK inhibitors , such as peposertib (M3814), AZD7648, and CC-115, target the catalytic subunit of DNA-PK (DNA-PKcs), a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DSBs.[3]

Mechanism of Action: Distinct Roles in the DNA Damage Response

While both this compound and DNA-PK inhibitors aim to potentiate the effects of radiation by hindering DNA repair, their specific mechanisms of action and downstream consequences differ significantly.

This compound inhibits ATM, which acts as a master controller of the DSB response. This leads to:

  • Abrogation of cell cycle checkpoints: ATM inhibition prevents the activation of critical G1/S and G2/M checkpoints, forcing cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and cell death.[4]

  • Inhibition of multiple repair pathways: ATM influences both homologous recombination (HR) and NHEJ, suggesting a broader impact on DNA repair.

DNA-PK inhibitors specifically block the NHEJ pathway, resulting in:

  • Persistence of DSBs: Unrepaired DSBs accumulate, leading to chromosomal instability and cell death.[3]

  • Potential reliance on other repair pathways: Inhibition of NHEJ may force cancer cells to rely on other, often more error-prone, repair mechanisms.

dot

DDR_Pathway cluster_0 DNA Double-Strand Break cluster_1 ATM-mediated Response cluster_2 DNA-PK-mediated Response (NHEJ) IR Ionizing Radiation ATM ATM IR->ATM activates DNA_PK DNA-PK IR->DNA_PK activates CHK2 CHK2 ATM->CHK2 phosphorylates DNA_Repair_HR DNA Repair (Homologous Recombination) ATM->DNA_Repair_HR promotes This compound This compound This compound->ATM CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) CHK2->CellCycleArrest activates NHEJ Non-Homologous End Joining DNA_PK->NHEJ activates DNA_PKi DNA-PK inhibitors DNA_PKi->DNA_PK NHEJ->CellCycleArrest

Caption: Simplified DNA Damage Response pathways targeted by this compound and DNA-PK inhibitors.

Preclinical Performance: A Comparative Overview

Preclinical studies have demonstrated the radiosensitizing potential of both this compound and various DNA-PK inhibitors across a range of cancer cell lines and xenograft models.

Inhibitor ClassKey Preclinical FindingsReference Cell LinesIn Vivo Models
This compound (ATM inhibitor) Potent radiosensitizer, suppresses IR-induced DSB repair, disrupts cell cycle progression leading to mitotic catastrophe and polyploidy.[5]A549 (Lung), A375 (Melanoma), RKO (Colon)Human tumor xenografts
DNA-PK inhibitors Potent radiosensitizers, inhibit DNA-PK autophosphorylation, delay DSB repair.[3]FaDu (Head and Neck), GBM lines, MC38 (Colon)FaDu xenografts, Orthotopic GBM PDX models

A direct comparative study using the ATM inhibitor KU55933 and the DNA-PK inhibitor NU7441 in HeLa cervical carcinoma cells revealed distinct effects on cell cycle progression. While both inhibitors radiosensitized the cells, the ATM inhibitor completely blocked Chk2 phosphorylation, whereas the DNA-PK inhibitor enhanced it.[6][7] This highlights the different signaling consequences of targeting these two kinases.

Clinical Development: A Divergent Path

The clinical development trajectories of this compound and DNA-PK inhibitors present a stark contrast, offering valuable insights for future drug development.

This compound: A Phase I clinical trial (NCT03225105) evaluating this compound in combination with palliative radiotherapy in patients with solid tumors was terminated early.[3][8] The study concluded that a maximum-tolerated dose (MTD) and recommended Phase II dose (RP2D) could not be established due to a lack of dose-response relationship and a non-optimal pharmacokinetic profile.[3][8] No further clinical development of this compound was pursued.[3][8]

DNA-PK Inhibitors: Several DNA-PK inhibitors have progressed into clinical trials and continue to be actively investigated.

  • Peposertib (M3814): Has been evaluated in multiple Phase I and Ib trials in combination with radiotherapy and chemotherapy in various solid tumors, including head and neck cancer and locally advanced rectal cancer.[9][10][11]

  • AZD7648: Currently in clinical trials, preclinical data shows potent radiosensitizing effects.[12][13]

  • CC-115: A dual inhibitor of DNA-PK and mTOR, has been studied in Phase I/II clinical trials.[14]

This divergence in clinical outcomes suggests that while both ATM and DNA-PK are valid targets for radiosensitization, the specific pharmacological properties of the inhibitor and the complexities of clinical translation play a crucial role in their success.

Experimental Protocols: Key Assays for Evaluating Radiosensitization

The following are summarized protocols for essential in vitro assays used to assess the efficacy of radiosensitizers.

Clonogenic Survival Assay

This assay is the gold standard for determining the reproductive viability of cells after treatment with ionizing radiation.

dot

Clonogenic_Assay_Workflow A Seed single cells in culture plates B Treat with inhibitor (e.g., this compound or DNA-PKi) A->B C Expose to varying doses of radiation B->C D Incubate for 7-14 days to allow colony formation C->D E Fix and stain colonies (e.g., with crystal violet) D->E F Count colonies (>50 cells) E->F G Calculate surviving fraction and plot survival curves F->G

Caption: Workflow of a clonogenic survival assay.

Protocol Summary:

  • Cell Seeding: Plate a known number of single cells into multi-well plates.

  • Treatment: Treat cells with the inhibitor at various concentrations for a specified time.

  • Irradiation: Expose the plates to a range of radiation doses.

  • Incubation: Incubate the plates for 1-2 weeks to allow for colony formation.

  • Staining: Fix the cells and stain with a solution like crystal violet to visualize the colonies.

  • Counting: Count the number of colonies containing at least 50 cells.

  • Analysis: Calculate the surviving fraction for each treatment condition and generate dose-response curves.[9][10]

γH2AX Foci Immunofluorescence Assay

This assay is used to visualize and quantify DNA double-strand breaks. The histone protein H2AX is rapidly phosphorylated (to form γH2AX) at the sites of DSBs, forming discrete nuclear foci.

dot

gH2AX_Foci_Assay_Workflow A Culture cells on coverslips or chamber slides B Treat with inhibitor and irradiate A->B C Fix and permeabilize cells (e.g., with paraformaldehyde and Triton X-100) B->C D Block non-specific antibody binding C->D E Incubate with primary antibody against γH2AX D->E F Incubate with fluorescently-labeled secondary antibody E->F G Counterstain nuclei (e.g., with DAPI) F->G H Image with fluorescence microscope G->H I Quantify γH2AX foci per nucleus H->I

Caption: Workflow of a γH2AX foci immunofluorescence assay.

Protocol Summary:

  • Cell Culture: Grow cells on coverslips or in chamber slides.

  • Treatment: Treat with the inhibitor and irradiate.

  • Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde and permeabilize with a detergent such as Triton X-100.

  • Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., BSA in PBS).

  • Primary Antibody Incubation: Incubate with a primary antibody specific for γH2AX.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.

  • Counterstaining: Stain the cell nuclei with a DNA dye like DAPI.

  • Imaging and Quantification: Acquire images using a fluorescence microscope and count the number of γH2AX foci per nucleus.[4][15]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

dot

Cell_Cycle_Analysis_Workflow A Harvest and wash cells B Fix cells in cold ethanol to permeabilize membranes A->B C Treat with RNase to degrade RNA B->C D Stain DNA with a fluorescent dye (e.g., Propidium Iodide - PI) C->D E Analyze cell fluorescence by flow cytometry D->E F Generate DNA content histogram to determine cell cycle distribution E->F

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol Summary:

  • Cell Preparation: Harvest cells and wash them in PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell and nuclear membranes.

  • RNA Digestion: Treat the cells with RNase to prevent the staining of double-stranded RNA.

  • DNA Staining: Stain the cellular DNA with a fluorescent intercalating agent such as propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[8][16]

Conclusion

Both this compound and DNA-PK inhibitors represent rational and potent strategies for radiosensitization by targeting key nodes in the DNA damage response. While preclinical data for both approaches are compelling, the clinical development of this compound was halted due to unfavorable pharmacokinetics, a critical reminder of the challenges in translating preclinical efficacy to clinical success. In contrast, several DNA-PK inhibitors are actively progressing through clinical trials, demonstrating their potential as viable therapeutic agents.

For researchers and drug developers, the distinct mechanisms of action and the divergent clinical paths of ATM and DNA-PK inhibitors offer important lessons. Future efforts in this field should focus on optimizing the pharmacological properties of new inhibitors, identifying predictive biomarkers to select patient populations most likely to benefit, and exploring rational combination strategies to overcome resistance and enhance therapeutic outcomes.

References

A Comparative Analysis of M3541 and Other DNA Damage Response (DDR) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The DNA Damage Response (DDR) is a critical network of cellular pathways that detect, signal, and repair DNA lesions, thereby maintaining genomic integrity. In cancer, the DDR is often dysregulated, presenting a therapeutic vulnerability that can be exploited by targeted inhibitors. This guide provides a comparative analysis of the ATM inhibitor M3541 and other key DDR inhibitors, with a focus on their preclinical and clinical performance. The information is intended to assist researchers and drug development professionals in navigating the landscape of DDR-targeted therapies.

Executive Summary

This compound is a potent and selective ATP-competitive inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the cellular response to DNA double-strand breaks (DSBs). Preclinical studies demonstrated its ability to sensitize cancer cells to radiation and chemotherapy. However, its clinical development was halted due to a non-optimal pharmacokinetic profile and the absence of a clear dose-response relationship in a Phase I trial. This comparative analysis places this compound in the context of other ATM and ATR (Ataxia Telangiectasia and Rad3-related) inhibitors, highlighting key differentiators in their potency, selectivity, and clinical progress.

Comparative Performance of DDR Inhibitors

The following tables summarize the quantitative data for this compound and a selection of other ATM and ATR inhibitors. It is important to note that IC50 values are highly dependent on the specific assay conditions and should be compared with caution when collated from different studies.

Table 1: In Vitro Potency of Selected DDR Inhibitors
Inhibitor Target Biochemical IC50 (nM)
This compoundATM< 1[1]
M4076ATM0.2
AZD0156ATMNot explicitly stated, but described as sub-nanomolar cellular potency[2]
AZD1390ATM0.78 (cellular IC50)[3]
Berzosertib (M6620/VX-970)ATR19 (cellular IC50)[4]
Elimusertib (BAY 1895344)ATR7
Table 2: Selectivity Profile of Selected ATM Inhibitors
Inhibitor Target Selectivity vs. DNA-PK (fold) Selectivity vs. ATR (fold) Selectivity vs. mTOR (fold) Selectivity vs. PI3K (fold)
This compoundATM>100[1]>100[1]>100[1]>100[1]
M4076ATM~3,000[5]>40,000[5]>40,000[5]>40,000[5]
AZD1390ATM>10,000[3]>10,000[3]>10,000[3]>10,000[3]
Table 3: Clinical Development Status of Selected DDR Inhibitors
Inhibitor Target Highest Development Phase
This compoundATMPhase I (Discontinued)[1]
M4076ATMPhase I[1]
AZD1390ATMPhase I[3]
Berzosertib (M6620/VX-970)ATRPhase II[6]
Elimusertib (BAY 1895344)ATRPhase I/II[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of DDR inhibitors are provided below. These represent generalized protocols based on commonly used techniques in the field.

In Vitro Kinase Assay (TR-FRET)

This assay is used to determine the direct inhibitory effect of a compound on the kinase activity of the target protein.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase by a compound results in a decreased FRET signal.

Protocol:

  • Reagents: Recombinant full-length ATM or ATR kinase, biotinylated substrate peptide (e.g., a p53-derived peptide for ATM), ATP, kinase assay buffer, Europium-labeled anti-phospho-substrate antibody, and Streptavidin-Allophycocyanin (SA-APC).

  • Procedure:

    • Add the kinase, substrate peptide, and varying concentrations of the inhibitor (e.g., this compound) to a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Add the Europium-labeled antibody and SA-APC.

    • Incubate to allow for antibody and streptavidin binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

  • Data Analysis: The ratio of the two emission signals is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.

Cellular Phosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block the phosphorylation of downstream targets of the kinase within a cellular context.

Principle: Following treatment with a DNA damaging agent to activate the DDR pathway, cells are treated with the inhibitor. Cell lysates are then analyzed by Western blot to detect the phosphorylation status of key downstream proteins.

Protocol:

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., A549 lung cancer cells) and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of the DDR inhibitor for 1-2 hours.

    • Induce DNA damage by treating with a DNA damaging agent (e.g., ionizing radiation, etoposide, or bleomycin).

    • Incubate for a specified time (e.g., 1-6 hours) to allow for DDR activation.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-ATM Ser1981, p-CHK2 Thr68, p-KAP1 Ser824) and total proteins as loading controls (e.g., ATM, CHK2, KAP1, β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Clonogenic Survival Assay

This assay evaluates the long-term effect of an inhibitor on the ability of single cells to proliferate and form colonies, particularly in combination with DNA damaging agents.

Principle: Cells are treated with the inhibitor and/or radiation, and then plated at a low density. The number of colonies formed after a period of incubation is a measure of cell survival.

Protocol:

  • Cell Treatment:

    • Treat exponentially growing cells with the DDR inhibitor at various concentrations for a defined period.

    • Expose the cells to a range of doses of ionizing radiation.

  • Cell Plating:

    • Trypsinize the cells and count them.

    • Plate a known number of cells (e.g., 200-1000 cells) into 6-well plates. The number of cells plated is adjusted based on the expected toxicity of the treatment to ensure a countable number of colonies.

  • Colony Formation:

    • Incubate the plates for 10-14 days to allow for colony formation.

  • Staining and Counting:

    • Fix the colonies with a mixture of methanol and acetic acid.

    • Stain the colonies with crystal violet.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition. The data is often fitted to a linear-quadratic model to assess radiosensitization.

Immunofluorescence for γH2AX Foci

This assay is used to visualize and quantify DNA double-strand breaks.

Principle: Following DNA damage, the histone variant H2AX is phosphorylated at serine 139 (γH2AX), forming discrete foci at the sites of DSBs. These foci can be detected by immunofluorescence microscopy.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on coverslips or in chamber slides.

    • Treat the cells with the DDR inhibitor and/or a DNA damaging agent.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS.

    • Block with a solution containing BSA and/or normal goat serum.

    • Incubate with a primary antibody against γH2AX.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips with a mounting medium containing DAPI to counterstain the nuclei.

  • Microscopy and Analysis:

    • Acquire images using a fluorescence microscope.

    • Count the number of γH2AX foci per nucleus using automated image analysis software.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of DDR inhibitors in a living organism, often in combination with radiotherapy.

Protocol:

  • Tumor Implantation:

    • Inject human cancer cells subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into different treatment groups (e.g., vehicle control, inhibitor alone, radiation alone, combination of inhibitor and radiation).

    • Administer the DDR inhibitor via an appropriate route (e.g., oral gavage).

    • Deliver a fractionated dose of radiation to the tumors using a small animal irradiator.

  • Monitoring:

    • Measure the tumor volume with calipers at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a certain size.

    • Analyze the tumor growth inhibition and any tumor regressions.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for target modulation).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ATM signaling pathway and a typical experimental workflow for evaluating DDR inhibitors.

ATM_Signaling_Pathway ATM Signaling Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break (DSB) MRN MRN Complex (MRE11/RAD50/NBS1) DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive recruits and activates ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair (e.g., HR, NHEJ) BRCA1->DNA_Repair This compound This compound This compound->ATM_active inhibits

Caption: ATM Signaling Pathway and the inhibitory action of this compound.

DDRi_Evaluation_Workflow DDR Inhibitor Evaluation Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In_Vitro_Kinase In Vitro Kinase Assay (Biochemical Potency) Cellular_Assay Cellular Assay (Target Engagement) In_Vitro_Kinase->Cellular_Assay Clonogenic_Assay Clonogenic Survival Assay (Radiosensitization) Cellular_Assay->Clonogenic_Assay Immunofluorescence Immunofluorescence (γH2AX) (DNA Damage) Clonogenic_Assay->Immunofluorescence Xenograft_Studies In Vivo Xenograft Studies (Efficacy & Toxicity) Immunofluorescence->Xenograft_Studies PK_PD_Analysis Pharmacokinetics/ Pharmacodynamics Xenograft_Studies->PK_PD_Analysis Phase_I Phase I Trial (Safety & Dosing) PK_PD_Analysis->Phase_I Phase_II Phase II Trial (Efficacy in Target Population) Phase_I->Phase_II M3541_Outcome This compound: Discontinued in Phase I Phase_I->M3541_Outcome Phase_III Phase III Trial (Pivotal Efficacy) Phase_II->Phase_III

Caption: A typical workflow for the preclinical and clinical evaluation of DDR inhibitors.

Discussion and Future Perspectives

The development of this compound, a highly potent and selective ATM inhibitor, underscores the promise and challenges of targeting the DDR in cancer therapy. While its preclinical profile was encouraging, the failure to demonstrate a clear dose-response and a favorable pharmacokinetic profile in early clinical trials led to its discontinuation.[1] This highlights the critical importance of translational studies and the need to optimize drug-like properties in addition to target potency and selectivity.

The field of DDR inhibitors continues to evolve, with next-generation ATM inhibitors like M4076 and AZD1390, and a range of ATR inhibitors showing promise in clinical trials.[1][3] M4076, a close analog of this compound, was developed with improved physicochemical properties, demonstrating the iterative nature of drug discovery.[8] Brain-penetrant ATM inhibitors like AZD1390 are being specifically developed to radiosensitize brain tumors, addressing a significant unmet need.[3]

ATR inhibitors such as berzosertib and elimusertib are also advancing through clinical development, both as monotherapies and in combination with chemotherapy and radiotherapy.[9][6] The rationale for targeting ATR is particularly strong in tumors with defects in ATM, a concept known as synthetic lethality.

For researchers and drug development professionals, the key takeaways from the this compound story and the broader landscape of DDR inhibitors are:

  • Balancing Potency and Pharmacokinetics: Achieving high target potency is essential, but it must be accompanied by favorable pharmacokinetic properties to ensure adequate drug exposure at the tumor site.

  • Biomarker-Driven Patient Selection: Identifying patient populations most likely to respond to DDR inhibitors, for example, those with specific DNA repair deficiencies, is crucial for successful clinical development.

  • Rational Combination Strategies: The true potential of many DDR inhibitors may lie in their ability to sensitize cancer cells to other therapies, including radiation, chemotherapy, and potentially immunotherapy.

The journey of DDR inhibitors from bench to bedside is ongoing. While setbacks like the discontinuation of this compound are part of the process, the continued development of new and improved inhibitors targeting key nodes in the DDR pathway holds significant promise for the future of cancer treatment.

References

Independent Validation of M3541 Preclinical Studies: A Comparative Guide to ATM Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of M3541, a potent Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, with alternative ATM inhibitors. The data presented is sourced from published preclinical studies to aid in the independent validation of this compound's capabilities and to offer a comparative landscape of similar compounds in development. This compound, despite its promising preclinical profile, did not proceed in clinical development due to a non-optimal pharmacokinetic profile and lack of a clear dose-response relationship in early clinical trials.[1][2][3] This guide will delve into the preclinical data that positioned this compound as a promising candidate and compare it with other notable ATM inhibitors: M4076, AZD1390, and AZD0156.

Executive Summary

This compound is a sub-nanomolar inhibitor of ATM kinase, demonstrating high selectivity and potentiation of radiotherapy in various preclinical models.[4][5][6][7][8] Structurally similar to M4076, which boasts improved physicochemical properties, this compound effectively inhibits DNA double-strand break (DSB) repair, leading to increased cancer cell death when combined with DNA-damaging agents. This guide will present a side-by-side comparison of this compound with M4076, the brain-penetrant inhibitor AZD1390, and AZD0156, focusing on their biochemical potency, cellular activity, and in vivo efficacy.

Data Presentation

Biochemical Potency and Selectivity

The following table summarizes the in vitro potency and selectivity of this compound and comparator ATM inhibitors against ATM kinase and other related kinases.

InhibitorTargetIC50 (nM)Selectivity vs. ATRSelectivity vs. DNA-PKSelectivity vs. mTORReference
This compound ATM< 1>10,000-fold>1,000-fold>10,000-fold[1]
M4076 ATM< 1>10,000-fold>1,000-fold>10,000-fold[4]
AZD1390 ATM0.78 (cellular IC50)>10,000-fold>10,000-fold>10,000-fold[9][10][11][12][13]
AZD0156 ATM0.58>1,000-fold>1,000-fold>1,000-fold[14]
Cellular Activity: Inhibition of ATM Signaling and Cancer Cell Growth

This table presents the cellular potency of the ATM inhibitors in inhibiting ATM signaling (measured by phosphorylation of downstream targets like CHK2) and their effect on cancer cell growth (GI50 values).

InhibitorCell LineAssayIC50/GI50 (nM)Reference
This compound A549 (Lung Carcinoma)pCHK2 Inhibition1.6[4]
FaDu (Head and Neck)pCHK2 Inhibition2.5[4]
HT29 (Colon Carcinoma)pCHK2 Inhibition3.2[4]
M4076 A549 (Lung Carcinoma)pCHK2 Inhibition1.8[4]
FaDu (Head and Neck)pCHK2 Inhibition2.8[4]
HT29 (Colon Carcinoma)pCHK2 Inhibition3.5[4]
AZD1390 U87 (Glioblastoma)Cell Viability~10[9]
LN229 (Glioblastoma)Cell Viability~5[9]
AZD0156 H460 (Lung Cancer)Radiosensitization (DER)10 nM (DER 1.8)[14]
SW620 (Colorectal)Radiosensitization (DER)10 nM (DER 1.6)[14]

DER: Dose Enhancement Ratio

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The following table summarizes the in vivo efficacy of this compound and comparator ATM inhibitors in combination with radiotherapy in mouse xenograft models.

InhibitorXenograft ModelTreatmentTumor Growth InhibitionSurvival BenefitReference
This compound FaDu (Head and Neck)50 mg/kg + 2 Gy IRSignificant tumor growth delayNot Reported[4]
NCI-H460 (Lung)50 mg/kg + 2 Gy IRComplete tumor regressionNot Reported[4]
M4076 FaDu (Head and Neck)25 mg/kg + 2 Gy IRComplete tumor regressionIncreased survival[4]
AZD1390 U251 (Glioblastoma)30 mg/kg + 2 Gy IRSignificant tumor regressionIncreased survival[9][10][11]
AZD0156 NCI-H460 (Lung)25 mg/kg + 2 Gy IRSignificant tumor growth delayNot Reported[14]

Experimental Protocols

ATM Kinase Assay (Biochemical)

Objective: To determine the in vitro potency of inhibitors against ATM kinase activity.

Methodology: Recombinant human ATM kinase is incubated with a substrate peptide (e.g., p53 or CHK2-derived peptide) and ATP (often at a concentration near the Km for ATM). The inhibitor is added at varying concentrations. Kinase activity is measured by the amount of phosphorylated substrate, typically detected using a phosphospecific antibody in an ELISA format or by measuring ATP consumption. IC50 values are calculated from the dose-response curves.[4]

Western Blotting for ATM Signaling

Objective: To assess the inhibition of ATM signaling in cells.

Methodology: Cancer cell lines are treated with the ATM inhibitor for a specified time, followed by induction of DNA damage (e.g., using ionizing radiation or a radiomimetic compound like bleomycin). Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose) and probed with primary antibodies specific for phosphorylated forms of ATM downstream targets (e.g., p-CHK2, p-KAP1, p-p53). A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.[4][15]

Human Tumor Xenograft Models

Objective: To evaluate the in vivo efficacy of ATM inhibitors in combination with radiotherapy.

Methodology: Human cancer cells are subcutaneously implanted into immunodeficient mice (e.g., nude or SCID). Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, ATM inhibitor alone, radiation alone, and the combination of the ATM inhibitor and radiation. The ATM inhibitor is typically administered orally daily, and radiation is delivered locally to the tumor in fractionated doses (e.g., 2 Gy daily for 5 days). Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed. For survival studies, mice are monitored until a predetermined endpoint.[4][16]

Mandatory Visualization

ATM_Signaling_Pathway cluster_0 DNA Damage cluster_1 ATM Activation cluster_2 Downstream Effectors cluster_3 Cellular Outcomes DNA_DSB DNA Double-Strand Breaks (DSBs) ATM_inactive ATM (inactive) ATM_active ATM (active) ATM_inactive->ATM_active Recruitment to DSBs CHK2 CHK2 ATM_active->CHK2 Phosphorylation p53 p53 ATM_active->p53 Phosphorylation BRCA1 BRCA1 ATM_active->BRCA1 Phosphorylation H2AX H2AX ATM_active->H2AX Phosphorylation (γH2AX) Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair BRCA1->DNA_Repair H2AX->DNA_Repair This compound This compound (ATM Inhibitor) This compound->ATM_active

Caption: ATM signaling pathway initiated by DNA double-strand breaks and the point of inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines Treatment ATM Inhibitor +/- Radiation Cell_Culture->Treatment Biochemical_Assay Kinase Assay (IC50 Determination) Treatment->Biochemical_Assay Cellular_Assay Western Blot (p-CHK2, etc.) Treatment->Cellular_Assay Functional_Assay Cell Viability Assay (GI50 Determination) Treatment->Functional_Assay Xenograft Implant Human Tumor Cells in Mice Tumor_Growth Monitor Tumor Growth Xenograft->Tumor_Growth In_Vivo_Treatment Oral ATM Inhibitor + Local Radiotherapy Tumor_Growth->In_Vivo_Treatment Efficacy_Endpoint Tumor Growth Inhibition & Survival Analysis In_Vivo_Treatment->Efficacy_Endpoint

Caption: General experimental workflow for the preclinical validation of ATM inhibitors.

References

A Comparative Guide to ATM Inhibitors: M3541 and Newer Generation Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR), continues to be a promising strategy in oncology. By sensitizing cancer cells to DNA-damaging agents like radiotherapy and chemotherapy, ATM inhibitors hold the potential to improve therapeutic outcomes. This guide provides a comparative analysis of the preclinical ATM inhibitor M3541 against two newer-generation inhibitors, AZD1390 and M4076, which have advanced into clinical development.

Performance Comparison of ATM Inhibitors

This compound, a potent and selective ATP-competitive inhibitor of ATM, demonstrated significant promise in preclinical studies. However, its clinical development was halted due to a challenging pharmacokinetic profile. In response to the need for ATM inhibitors with improved drug-like properties, newer compounds such as AZD1390 and M4076 have emerged. These inhibitors have been designed for enhanced solubility, bioavailability, and, in the case of AZD1390, central nervous system (CNS) penetration.

Below is a summary of the available quantitative data for these three ATM inhibitors. It is important to note that a direct head-to-head comparison of all three inhibitors in the same battery of assays within a single study is not publicly available. The data presented here are compiled from various preclinical studies and should be interpreted with consideration for potential inter-study variability in experimental conditions.

ParameterThis compoundAZD1390M4076
Biochemical IC50 ~0.25 nM[1]Not explicitly reported< 1 nM[2][3]
Cellular IC50 Not explicitly reported0.78 nM[4][5][6][7][8]Sub-nanomolar
Selectivity Highly selective against other PIKK family members[1]>10,000-fold selectivity over closely related PIKK family members[4][6][8]Highly selective
Key Features Potent preclinical tool compoundOrally bioavailable, CNS penetrant[4][5][7]Improved solubility and pharmacokinetic profile compared to this compound[1]
Clinical Development Status Terminated (Phase I)Phase I[9][10][11]Phase I

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ATM signaling pathway and a general workflow for evaluating ATM inhibitors.

ATM_Signaling_Pathway ATM Signaling Pathway DNA_DSB DNA Double-Strand Breaks (e.g., from Radiotherapy) ATM_inactive ATM (inactive) DNA_DSB->ATM_inactive activates ATM_active ATM (active) ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 phosphorylates This compound This compound This compound->ATM_active inhibit AZD1390 AZD1390 AZD1390->ATM_active inhibit M4076 M4076 M4076->ATM_active inhibit pCHK2 p-CHK2 (Thr68) CHK2->pCHK2 CellCycleArrest Cell Cycle Arrest pCHK2->CellCycleArrest DNARepair DNA Repair pCHK2->DNARepair Apoptosis Apoptosis pCHK2->Apoptosis

Caption: ATM activation by DNA damage and inhibition by this compound, AZD1390, and M4076.

Experimental_Workflow Workflow for ATM Inhibitor Evaluation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (IC50 determination) Cell_Culture Cancer Cell Lines Treatment Treatment with ATM Inhibitor +/- DNA Damaging Agent Cell_Culture->Treatment Western_Blot Western Blot (p-CHK2, γ-H2AX) Treatment->Western_Blot IF Immunofluorescence (γ-H2AX foci) Treatment->IF Clonogenic_Assay Clonogenic Survival Assay Treatment->Clonogenic_Assay Xenograft Tumor Xenograft Models InVivo_Treatment Treatment with ATM Inhibitor +/- Radiotherapy Xenograft->InVivo_Treatment Tumor_Growth Tumor Growth Measurement InVivo_Treatment->Tumor_Growth PD_Analysis Pharmacodynamic Analysis (Tumor biopsies) InVivo_Treatment->PD_Analysis

Caption: A generalized experimental workflow for the preclinical evaluation of ATM inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of key experimental protocols used in the evaluation of this compound, AZD1390, and M4076.

ATM Kinase Inhibition Assay (Biochemical)
  • Principle: To determine the half-maximal inhibitory concentration (IC50) of a compound against the kinase activity of purified ATM enzyme.

  • General Protocol:

    • Recombinant human ATM protein is incubated with a specific substrate (e.g., a peptide containing the ATM recognition motif) and γ-³²P-ATP in a kinase buffer.

    • The inhibitor is added at varying concentrations.

    • The reaction is allowed to proceed for a defined time at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the phosphorylated substrate is separated from the free γ-³²P-ATP, often by spotting onto phosphocellulose paper followed by washing.

    • The amount of incorporated radioactivity, corresponding to kinase activity, is measured using a scintillation counter.

    • IC50 values are calculated by fitting the data to a dose-response curve.

Western Blot for Phospho-CHK2 (Thr68)
  • Principle: To detect the phosphorylation of CHK2 at Threonine 68, a direct downstream target of ATM, as a marker of ATM activity in cells.

  • General Protocol:

    • Cancer cells are seeded and treated with the ATM inhibitor for a specified time (e.g., 1-2 hours) before being exposed to a DNA damaging agent (e.g., ionizing radiation).

    • After a further incubation period, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phospho-CHK2 (Thr68).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Total CHK2 and a loading control (e.g., GAPDH or β-actin) are also blotted to ensure equal loading and to normalize the phospho-signal.[1][12]

γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks
  • Principle: To visualize and quantify the formation of γ-H2AX foci, a marker for DNA double-strand breaks (DSBs), in the nucleus of cells.

  • General Protocol:

    • Cells are grown on coverslips and treated with the ATM inhibitor and/or a DNA damaging agent.

    • At desired time points, cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.25% Triton X-100).

    • Non-specific binding is blocked using a blocking solution (e.g., BSA in PBS).

    • Cells are incubated with a primary antibody against γ-H2AX.

    • After washing, cells are incubated with a fluorescently labeled secondary antibody.

    • The coverslips are mounted on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Images are acquired using a fluorescence microscope, and the number of γ-H2AX foci per nucleus is quantified using image analysis software.[13][14][15]

Clonogenic Survival Assay
  • Principle: To assess the long-term reproductive viability of cells after treatment with an ATM inhibitor and a DNA damaging agent, typically ionizing radiation.

  • General Protocol:

    • A known number of cells are seeded into culture dishes.

    • Cells are treated with the ATM inhibitor for a specified duration before and/or after irradiation with varying doses.

    • The cells are then incubated for a period of 10-14 days to allow for colony formation.

    • Colonies are fixed and stained (e.g., with crystal violet).

    • Colonies containing at least 50 cells are counted.

    • The surviving fraction for each treatment condition is calculated by normalizing the number of colonies to that of the untreated control.

    • Dose-response curves are generated to compare the radiosensitizing effect of the ATM inhibitor.

Conclusion

While this compound served as a valuable preclinical tool, its suboptimal pharmacokinetic properties limited its clinical translation. The newer generation ATM inhibitors, AZD1390 and M4076, have been developed with improved pharmacological characteristics. AZD1390's ability to cross the blood-brain barrier opens up therapeutic possibilities for brain malignancies. M4076, a close analog of this compound, exhibits enhanced solubility and a more favorable pharmacokinetic profile. The preclinical data for both AZD1390 and M4076 demonstrate potent and selective ATM inhibition, leading to the sensitization of cancer cells to DNA-damaging therapies. The ongoing clinical evaluation of these newer inhibitors will ultimately determine their therapeutic utility in oncology. Researchers are encouraged to consult the primary literature for detailed experimental conditions when designing their own studies.

References

M3541: A Potent and Selective ATM Inhibitor for Advancing Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, targeting the DNA Damage Response (DDR) network presents a promising strategy. At the heart of this network lies the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the cellular response to DNA double-strand breaks (DSBs). Inhibition of ATM can sensitize cancer cells to DNA-damaging agents and exploit synthetic lethality in tumors with specific genetic backgrounds. This guide provides a comprehensive comparison of M3541, a highly potent and selective ATM inhibitor, with other notable ATM inhibitors, supported by experimental data and detailed protocols.

Performance Comparison of ATM Inhibitors

This compound distinguishes itself as a highly potent, ATP-competitive, and selective inhibitor of ATM kinase.[1][2] Its sub-nanomolar IC50 value underscores its potential as a powerful research tool and therapeutic candidate. The following table summarizes the in vitro potency and selectivity of this compound in comparison to other well-characterized ATM inhibitors.

CompoundATM IC50 (nM)Selectivity vs. DNA-PKSelectivity vs. ATRSelectivity vs. mTORSelectivity vs. PI3Kα
This compound 0.25[1][2][3]>60-fold[4]>1000-fold[5]>1000-fold[5]>1000-fold[5]
AZD01560.58[6][7]>241-fold>10,690-fold[8]>1052-fold[8]>2414-fold[8]
KU-600196.3[7]~270-fold~1600-fold--
CP-466722410[9]-No effect[9]No effect[9]No effect[9]

Table 1: Comparative in vitro potency and selectivity of ATM inhibitors. IC50 values represent the half-maximal inhibitory concentration in cell-free kinase assays. Selectivity is expressed as a fold-difference in IC50 values against other related kinases.

ATM Signaling Pathway

The ATM signaling pathway is a complex cascade initiated by the detection of DNA double-strand breaks. Understanding this pathway is crucial for elucidating the mechanism of action of ATM inhibitors.

ATM_Signaling_Pathway cluster_0 Nucleus cluster_1 Cellular Response DSB DNA Double-Strand Break MRN MRN Complex (MRE11/RAD50/NBS1) DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates MDM2 MDM2 ATM_active->MDM2 phosphorylates CHK2->p53 phosphorylates p21 p21 p53->p21 induces transcription GADD45 GADD45 p53->GADD45 induces transcription Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair BRCA1->DNARepair H2AX->DNARepair (γH2AX) CellCycle Cell Cycle Arrest p21->CellCycle GADD45->CellCycle MDM2->p53 inhibits This compound This compound This compound->ATM_active inhibits Kinase_Assay_Workflow start Start prep_mix Prepare Kinase Reaction Mix start->prep_mix add_compound Add Test Compound or Vehicle prep_mix->add_compound start_reaction Initiate Reaction with [γ-32P]ATP add_compound->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop Reaction (Spot on Paper) incubate->stop_reaction wash Wash Paper stop_reaction->wash quantify Quantify Radioactivity wash->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

References

comparative studies of M3541 in different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ATM kinase inhibitor M3541's performance across various cancer cell lines. The information is compiled from preclinical studies to offer an objective overview, supported by experimental data, to aid in research and drug development.

Introduction

This compound is a potent and selective, orally bioavailable inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2] By inhibiting ATM, this compound prevents the repair of DNA double-strand breaks (DSBs), a common type of damage induced by radiotherapy and certain chemotherapies. This leads to the accumulation of DNA damage and subsequent apoptotic cell death in cancer cells. Furthermore, this compound has been shown to sensitize tumor cells to the effects of ionizing radiation (IR).[2] Despite promising preclinical results, the clinical development of this compound was discontinued due to a non-optimal pharmacokinetic profile and the absence of a clear dose-response relationship in a Phase I clinical trial.

Mechanism of Action: The ATM Signaling Pathway

This compound functions by competitively inhibiting the kinase activity of ATM. In response to DNA double-strand breaks, ATM is activated and phosphorylates a range of downstream targets to initiate cell cycle arrest and DNA repair. A key substrate of ATM is the checkpoint kinase 2 (CHK2). The phosphorylation of CHK2 at Threonine 68 is a critical step in the signaling cascade that ultimately leads to the stabilization of p53 and the induction of cell cycle inhibitors like p21. By blocking ATM's kinase activity, this compound prevents the phosphorylation of CHK2 and other downstream effectors, thereby abrogating the DNA damage checkpoint and promoting the demise of cancer cells with excessive DNA damage.

ATM_Signaling_Pathway cluster_0 Cell Nucleus DNA_Damage DNA Double-Strand Break (DSB) ATM ATM DNA_Damage->ATM pATM p-ATM (Active) ATM->pATM CHK2 CHK2 pATM->CHK2 phosphorylates pCHK2 p-CHK2 (Active) CHK2->pCHK2 p53 p53 pCHK2->p53 phosphorylates pp53 p-p53 (Active) p53->pp53 p21 p21 pp53->p21 induces transcription Apoptosis Apoptosis pp53->Apoptosis induces CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p21->CellCycleArrest induces This compound This compound This compound->pATM inhibits

Caption: Simplified ATM signaling pathway inhibited by this compound.

Comparative Efficacy of this compound

The efficacy of this compound has been evaluated in numerous cancer cell lines, demonstrating potent inhibition of ATM signaling. The half-maximal inhibitory concentration (IC50) for the inhibition of radiation-induced CHK2 phosphorylation serves as a key indicator of its cellular potency.

Cell LineCancer TypeATM StatusThis compound IC50 (p-CHK2 Inhibition, nM)
A375Malignant MelanomaWild-TypeData not available
A549 Non-Small Cell Lung Cancer Wild-Type ~1
FaDuHead and Neck Squamous Cell CarcinomaWild-TypeData not available
HCC1187Breast CancerWild-TypeData not available
HT29Colorectal AdenocarcinomaWild-TypeData not available
MCF-7Breast AdenocarcinomaWild-TypeData not available
NCI-H460Large Cell Lung CancerWild-TypeData not available
SW620Colorectal AdenocarcinomaWild-TypeData not available
Granta-519Mantle Cell LymphomaMutantData not available
HT-144Malignant MelanomaMutantData not available
NCI-H1395Lung AdenocarcinomaMutantData not available
NCI-H23Lung AdenocarcinomaMutantData not available

Note: While a study reported testing this compound in the listed cell lines, specific IC50 values for each are not publicly available in a comparative table. The IC50 for A549 is approximated from graphical data.

Comparison with Other ATM Inhibitors

This compound belongs to a class of small molecule ATM inhibitors. For a comprehensive evaluation, it is beneficial to compare its potency with other well-characterized ATM inhibitors.

InhibitorCell-Free IC50 (nM)Notes
This compound < 1 Potent and selective. Clinical development halted.
M40760.2Described as having superior pharmacological properties to this compound.
AZD0156 (AZD1390)0.58 (cellular IC50)Orally bioavailable and brain-penetrant.
KU-60019~1A second-generation ATM inhibitor.

Experimental Protocols

In Vitro ATM Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ATM kinase activity.

Methodology:

  • Recombinant human ATM kinase is incubated with a specific substrate (e.g., a peptide containing the CHK2 phosphorylation motif) and ATP in a reaction buffer.

  • Serial dilutions of this compound are added to the reaction wells.

  • The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as ELISA with a phospho-specific antibody or by measuring ATP consumption using a luminescent kinase assay.

  • The percentage of inhibition is calculated for each this compound concentration relative to a vehicle control.

  • IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.

Western Blot Analysis of ATM Signaling

Objective: To assess the effect of this compound on the phosphorylation of ATM and its downstream targets in cancer cell lines.

Methodology:

  • Cell Culture and Treatment: Cancer cells (e.g., A549) are cultured to 70-80% confluency and then treated with varying concentrations of this compound for a specified time (e.g., 1 hour) prior to induction of DNA damage (e.g., with 5 Gy of ionizing radiation).

  • Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-ATM (Ser1981), ATM, p-CHK2 (Thr68), CHK2, p-p53 (Ser15), p53, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Band intensities are quantified using image analysis software and normalized to the loading control.

Western_Blot_Workflow A Cell Culture & Treatment (this compound +/- IR) B Protein Extraction (Lysis) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Electrotransfer (to PVDF membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection (ECL) F->G H Data Analysis (Densitometry) G->H

Caption: Workflow for Western Blot analysis of ATM signaling.
Clonogenic Survival Assay

Objective: To evaluate the ability of this compound to sensitize cancer cells to ionizing radiation.

Methodology:

  • Cell Seeding: A single-cell suspension of cancer cells is prepared, and a predetermined number of cells are seeded into 6-well plates. The number of cells seeded is dependent on the radiation dose to ensure the formation of a countable number of colonies.

  • Treatment: Cells are allowed to attach overnight and are then treated with this compound at a fixed concentration.

  • Irradiation: Shortly after this compound treatment, the cells are irradiated with a range of doses (e.g., 0, 2, 4, 6 Gy).

  • Incubation: The cells are incubated for a period that allows for colony formation (typically 10-14 days), with the medium being changed as needed.

  • Colony Staining: The colonies are fixed with a methanol/acetic acid solution and stained with crystal violet.

  • Colony Counting: Colonies containing 50 or more cells are counted.

  • Data Analysis: The plating efficiency (PE) and surviving fraction (SF) at each radiation dose are calculated. The dose enhancement factor (DEF) can be determined to quantify the radiosensitizing effect of this compound.

Effects on Cell Cycle Progression

Conclusion

This compound is a highly potent and selective ATM inhibitor that has demonstrated significant preclinical efficacy in sensitizing a broad range of cancer cell lines to DNA damaging agents, particularly ionizing radiation. Its mechanism of action, centered on the disruption of the ATM-CHK2 signaling axis, is well-characterized. However, its clinical development was halted due to unfavorable pharmacokinetic properties. The data and protocols presented in this guide offer a valuable resource for researchers investigating ATM inhibition as a therapeutic strategy in oncology. The comparative data, although not exhaustive for all cell lines, provides a solid foundation for further in vitro and in vivo studies in the field of DNA damage response and cancer therapy.

References

Safety Operating Guide

Personal protective equipment for handling M3541

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific public information regarding a substance designated "M3541" was found. This guide is constructed based on established best practices for handling potent, non-volatile, small molecule compounds in a research and development setting. The quantitative data and specific procedures provided are illustrative and should be adapted to the known hazards of the actual compound being handled.

This document provides essential, immediate safety and logistical information for the handling and disposal of the hypothetical potent compound this compound. It is intended for researchers, scientists, and drug development professionals.

Hazard and Exposure Data

All quantitative data regarding exposure limits, glove compatibility, and decontamination of this compound are summarized below. These values are based on a hypothetical compound with high potency and low volatility.

Table 1: Occupational Exposure Limits for this compound

ParameterValueNotes
Occupational Exposure Limit (OEL) 0.5 µg/m³ (8-hour TWA)Based on potent biological activity.
Short-Term Exposure Limit (STEL) 2.0 µg/m³ (15-minute)Permissible for short-duration tasks.
Surface Limit 5 µ g/100 cm²Recommended limit for post-cleaning verification.

Table 2: Recommended Gloves and Breakthrough Times

Glove MaterialThicknessBreakthrough Time (minutes)Recommendation
Nitrile 6 mil> 480Recommended for direct handling.
Latex 8 mil240Use with caution; double-gloving advised.
Neoprene 15 mil> 480Recommended for spill cleanup.

Table 3: Decontamination Solution Efficacy

DecontaminantConcentrationContact Time (minutes)Efficacy
Sodium Hypochlorite 1%15>99.9%
Quaternary Ammonium 5%2095%
70% Isopropyl Alcohol 70%10Ineffective for surface decontamination.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound in any form (solid or solution).

  • Primary Engineering Control: All manipulations of this compound powder must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE).

  • Respiratory Protection: A half-mask respirator with P100 cartridges is required for weighing and handling the powder.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Double-gloving with nitrile gloves is required. The outer glove should be changed immediately upon suspected contamination.

  • Body Protection: A disposable, solid-front lab coat with knit cuffs is required. This should be worn over personal clothing.

  • Foot Protection: Closed-toe shoes are mandatory. Shoe covers should be used when there is a risk of spills.

The following diagram outlines the correct sequence for putting on and taking off the required PPE to minimize cross-contamination.

PPE_Donning_Doffing cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Controlled Area) D1 1. Shoe Covers D2 2. Inner Gloves D1->D2 D3 3. Lab Coat D2->D3 D4 4. Respirator D3->D4 D5 5. Goggles D4->D5 D6 6. Outer Gloves D5->D6 F1 1. Outer Gloves F2 2. Lab Coat F1->F2 F3 3. Goggles F2->F3 F4 4. Respirator F3->F4 F5 5. Shoe Covers F4->F5 F6 6. Inner Gloves F5->F6

Figure 1: PPE Donning and Doffing Sequence for this compound Handling.

Experimental Protocols

The following are step-by-step procedures for common laboratory tasks involving this compound.

  • Preparation: Ensure the analytical balance is located inside a chemical fume hood or CVE. Decontaminate the balance surface with a 1% sodium hypochlorite solution, followed by a water rinse.

  • PPE: Don all required PPE as per the protocol.

  • Weighing: Use a tared weigh boat. Carefully dispense the required amount of this compound powder.

  • Cleanup: After weighing, carefully clean the spatula and any contaminated surfaces with a wetted wipe. Dispose of the wipe in a designated hazardous waste container.

  • Transport: Securely cap the container with the weighed this compound before removing it from the fume hood.

  • Preparation: All steps must be performed in a chemical fume hood.

  • PPE: Don all required PPE.

  • Procedure: a. Add the weighed this compound powder to an appropriate-sized amber glass vial. b. Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial. c. Securely cap the vial and vortex until the this compound is completely dissolved.

  • Storage: Store the stock solution at -20°C in a clearly labeled, secondary container.

Spill and Disposal Plan

Immediate and correct response to a spill is critical. The following workflow outlines the necessary steps.

Spill_Response cluster_spill This compound Spill Response A Spill Occurs B Alert personnel in the area A->B C Evacuate if spill is large or outside of containment B->C Assess severity D Retrieve Spill Kit B->D Small, contained spill E Don additional PPE (Neoprene gloves, respirator) D->E F Cover spill with absorbent pads E->F G Apply 1% Sodium Hypochlorite solution F->G H Allow 15-minute contact time G->H I Collect all materials into hazardous waste bag H->I J Wipe area with clean water I->J K Dispose of all waste and contaminated PPE J->K

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